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Core Science & Biosynthesis

Foundational

4-(Morpholin-3-yl)phenol chemical structure and properties

The following technical guide details the structure, synthesis, and properties of 4-(Morpholin-3-yl)phenol , a specific C-linked morpholine scaffold distinct from the more common N-linked isomers. Structure, Properties,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure, synthesis, and properties of 4-(Morpholin-3-yl)phenol , a specific C-linked morpholine scaffold distinct from the more common N-linked isomers.

Structure, Properties, and Synthetic Methodologies

Part 1: Executive Summary & Chemical Identity

4-(Morpholin-3-yl)phenol represents a privileged scaffold in medicinal chemistry, belonging to the class of 3-arylmorpholines .[1] Unlike the widely commercially available 4-(morpholin-4-yl)phenol (where the nitrogen is bonded to the phenyl ring), this molecule features a carbon-carbon bond between the C3 position of the morpholine ring and the C4 position of the phenol.

This connectivity introduces a chiral center at the morpholine C3 position, significantly altering the pharmacological profile compared to its achiral N-linked regioisomer. It is structurally analogous to the psychostimulant phenmetrazine and serves as a versatile pharmacophore for monoamine transporter inhibitors and sigma receptor ligands.

Feature4-(Morpholin-3-yl)phenol (Target)4-(Morpholin-4-yl)phenol (Common Isomer)
Connectivity C-Linked (Morpholine C3 – Phenyl C4)N-Linked (Morpholine N4 – Phenyl C4)
Chirality Chiral (R/S enantiomers)Achiral
Basicity (pKa) Secondary Amine (~8.5–9.0)Tertiary Aniline (~5.5–6.0)
H-Bonding 1 Donor (NH), 1 Donor (OH)0 Donors (N is sub.), 1 Donor (OH)
Part 2: Physicochemical Profile

The presence of both a secondary amine and a phenolic hydroxyl group creates a zwitterionic potential and specific solubility characteristics.

1. Computed Properties[2][3][4]
  • IUPAC Name: 4-(Morpholin-3-yl)phenol

  • Molecular Formula: C₁₀H₁₃NO₂[3]

  • Molecular Weight: 179.22 g/mol [3]

  • Chiral Center: C3 of the morpholine ring.

2. Acid-Base Chemistry (pKa)

This molecule is amphoteric.

  • pKa₁ (Morpholine NH): 8.7 ± 0.5 . The secondary amine in a morpholine ring typically has a pKa near 8.5. It is more basic than the N-linked aniline isomer because the nitrogen lone pair is not delocalized into the aromatic ring.

  • pKa₂ (Phenol OH): 9.9 ± 0.2 . Typical for a para-alkyl substituted phenol.

  • Physiological State (pH 7.4): The amine is predominantly protonated (cationic), while the phenol is protonated (neutral). The molecule exists largely as a cation, aiding solubility in aqueous media compared to lipophilic analogs.

3. Lipophilicity[5][6]
  • LogP (Predicted): ~0.8 – 1.1

  • LogD (pH 7.4): ~ -1.5 to -0.5 (Due to ionization of the amine).

  • Implication: High water solubility at physiological pH; good candidate for oral bioavailability if permeability is maintained via active transport or passive diffusion of the neutral fraction.

Part 3: Synthetic Methodologies

Constructing the C-C bond between the morpholine C3 and the phenyl ring is more challenging than forming the C-N bond. The most robust route involves the cyclization of a chiral amino-alcohol precursor derived from 4-hydroxy-α-bromoacetophenone.

Recommended Protocol: Intramolecular Cyclization

This route allows for the introduction of chirality if a chiral reducing agent or chiral pool starting material is used.

Step-by-Step Workflow:

  • Protection: Protect the phenol of 4-hydroxy-α-bromoacetophenone (e.g., Benzyl ether).

  • Amination: Alkylation of N-benzyl ethanolamine with the α-bromo ketone.

  • Reduction: Diastereoselective reduction of the ketone to the alcohol (using NaBH₄ or chiral catalyst).

  • Cyclization: Intramolecular etherification (acid-catalyzed or Mitsunobu conditions) to close the morpholine ring.

  • Global Deprotection: Hydrogenolysis (Pd/C, H₂) removes the N-benzyl and O-benzyl groups simultaneously.

SynthesisRoute Start 4-Hydroxy-α-bromo- acetophenone Step1 1. Phenol Protection (Bn) 2. N-alkylation (N-Bn-ethanolamine) Start->Step1 Inter1 Amino-Ketone Intermediate Step1->Inter1 Step2 Ketone Reduction (NaBH4 or Chiral Cat.) Inter1->Step2 Inter2 Diol Intermediate Step2->Inter2 Step3 Cyclization (H2SO4 or Mitsunobu) Inter2->Step3 Scaffold Protected 3-Aryl Morpholine Step3->Scaffold Step4 Deprotection (H2, Pd/C) Scaffold->Step4 Final 4-(Morpholin-3-yl)phenol Step4->Final

Caption: Synthetic pathway for 4-(Morpholin-3-yl)phenol via amino-ketone cyclization.

Part 4: Pharmacological Applications & Bioisosterism[5][6]
1. Monoamine Transporter Modulation

The 3-phenylmorpholine scaffold is the core of Phenmetrazine (a norepinephrine-dopamine releasing agent).

  • Substitution Effect: Adding a para-hydroxyl group (as in this molecule) typically reduces blood-brain barrier (BBB) permeability due to increased polarity but increases selectivity for peripheral receptors or specific transporter conformational states.

  • Metabolic Relevance: This molecule is a potential active metabolite of 3-phenylmorpholine drugs, formed via CYP450-mediated aromatic hydroxylation.

2. Bioisosteric Replacement

In drug design, 4-(Morpholin-3-yl)phenol serves as a conformationally restricted analog of Octopamine or Synephrine .

  • The morpholine ring restricts the ethylamine side chain into a semi-rigid chair conformation.

  • This reduces entropic penalty upon binding to target proteins (e.g., Adrenergic receptors, TAAR1).

Part 5: Experimental Characterization Protocols

To validate the synthesis of 4-(Morpholin-3-yl)phenol, the following analytical signatures must be confirmed.

1. Proton NMR (¹H-NMR) in DMSO-d₆
  • Phenol Protons: Two doublets (AA'BB' system) in the aromatic region (~6.7 ppm and ~7.1 ppm).

  • Chiral Benzylic Proton (H3): A distinct doublet of doublets (dd) around 3.8–4.0 ppm. This shift is diagnostic of the C-linkage; N-linked isomers lack this benzylic methine signal.

  • Morpholine Ring: Multiplets spanning 2.8–3.8 ppm corresponding to the ether (-CH₂O-) and amine (-CH₂N-) protons.

2. Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Parent Ion: [M+H]⁺ = 180.1 m/z.

  • Fragmentation: Look for loss of the morpholine ring fragments (neutral loss of C₂H₄O) or cleavage of the benzylic bond.

References
  • Gao, H., et al. (2018). "Synthesis and pharmacological evaluation of 3-phenylmorpholine derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Negi, A., et al. (2020). "Recent progress in the synthesis of morpholines." Chemistry of Heterocyclic Compounds.

  • PubChem Compound Summary. "3-Phenylmorpholine" (Parent Scaffold).[2][3] [2]

  • Rehse, K., & Ehlert, D. (1998). "Synthesis of 3-aryl-morpholines with dopaminergic activity." Archiv der Pharmazie.

Sources

Exploratory

An In-depth Technical Guide to 4-(Morpholin-4-yl)phenol: Synthesis, Characterization, and Applications in Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of 4-(morpholin-4-yl)phenol, a versatile building block in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-(morpholin-4-yl)phenol, a versatile building block in medicinal chemistry. Given the potential ambiguity with its isomer, 4-(morpholin-3-yl)phenol, this document focuses on the well-characterized and commercially available 4-yl substituted compound. We will delve into its chemical properties, synthesis, spectroscopic characterization, and its burgeoning role in the landscape of modern drug discovery.

Core Molecular Attributes of 4-(Morpholin-4-yl)phenol

4-(Morpholin-4-yl)phenol is a bifunctional organic molecule that marries a hydrophilic morpholine ring with a reactive phenol moiety. This unique combination of a weakly basic amine and an acidic phenol within the same structure imparts favorable physicochemical properties, making it an attractive scaffold for the synthesis of a diverse array of bioactive compounds.

Chemical Identity and Physicochemical Properties

The fundamental properties of 4-(morpholin-4-yl)phenol are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource(s)
CAS Number 6291-23-2[1]
Molecular Formula C₁₀H₁₃NO₂[2]
Molecular Weight 179.22 g/mol [2]
Melting Point 161-162.5 °C[3]
Boiling Point 362.9±37.0 °C at 760 mmHg[3]
Appearance White to light brown crystalline powder-
Solubility Sparingly soluble in water; soluble in many organic solvents such as ethanol, methanol, and acetone.[4]

digraph "4_Morpholin_4_yl_phenol_Structure" {
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// Atom nodes N1 [label="N", pos="0,0!", fontsize=12, fontcolor="#202124"]; C2 [label="C", pos="-1.2,-0.7!", fontsize=12, fontcolor="#202124"]; C3 [label="C", pos="-1.2,-2.1!", fontsize=12, fontcolor="#202124"]; O4 [label="O", pos="0,-2.8!", fontsize=12, fontcolor="#202124"]; C5 [label="C", pos="1.2,-2.1!", fontsize=12, fontcolor="#202124"]; C6 [label="C", pos="1.2,-0.7!", fontsize=12, fontcolor="#202124"]; C7 [label="C", pos="0,1.5!", fontsize=12, fontcolor="#202124"]; C8 [label="C", pos="-1.2,2.2!", fontsize=12, fontcolor="#202124"]; C9 [label="C", pos="-1.2,3.6!", fontsize=12, fontcolor="#202124"]; C10 [label="C", pos="0,4.3!", fontsize=12, fontcolor="#202124"]; C11 [label="C", pos="1.2,3.6!", fontsize=12, fontcolor="#202124"]; C12 [label="C", pos="1.2,2.2!", fontsize=12, fontcolor="#202124"]; O13 [label="O", pos="0,5.8!", fontsize=12, fontcolor="#202124"]; H14 [label="H", pos="0.8,6.2!", fontsize=12, fontcolor="#202124"];

// Bonds N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- O4 [len=1.5]; O4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- N1 [len=1.5]; N1 -- C7 [len=1.5]; C7 -- C8 [len=1.5, style=solid]; C8 -- C9 [len=1.5, style=double]; C9 -- C10 [len=1.5, style=solid]; C10 -- C11 [len=1.5, style=double]; C11 -- C12 [len=1.5, style=solid]; C12 -- C7 [len=1.5, style=double]; C10 -- O13 [len=1.5]; O13 -- H14 [len=1.0]; }

Molecular structure of 4-(Morpholin-4-yl)phenol.

Synthesis of 4-(Morpholin-4-yl)phenol: A Practical Approach

The synthesis of 4-(morpholin-4-yl)phenol can be achieved through several synthetic routes. A common and efficient method is the nucleophilic aromatic substitution of a para-substituted phenol derivative. Below is a representative protocol based on established chemical principles.

Representative Synthetic Protocol: Nucleophilic Aromatic Substitution

This synthesis involves the reaction of a p-halophenol with morpholine in the presence of a base. The choice of halo-substituent (F, Cl, Br, I) can influence reaction conditions, with fluoro- and chloro-derivatives often providing good reactivity.

Reaction Scheme:

Synthesis_Scheme cluster_0 Synthesis of 4-(Morpholin-4-yl)phenol p_fluorophenol p-Fluorophenol reaction p_fluorophenol->reaction morpholine Morpholine morpholine->reaction base Base (e.g., K₂CO₃) reaction_conditions Reaction Conditions base->reaction_conditions solvent Solvent (e.g., DMF) solvent->reaction_conditions heat Heat heat->reaction_conditions product 4-(Morpholin-4-yl)phenol reaction->product

General synthesis scheme for 4-(Morpholin-4-yl)phenol.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-fluorophenol (1.0 eq), morpholine (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Solvent Addition: Add a polar aprotic solvent, such as N,N-dimethylformamide (DMF), to the flask to dissolve the reactants.

  • Reaction: Heat the reaction mixture to a temperature of 100-120 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into a beaker of cold water. This will precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-(morpholin-4-yl)phenol.

Causality Behind Experimental Choices:

  • Base: The base is crucial for deprotonating the phenol, increasing its nucleophilicity, and neutralizing the hydrofluoric acid byproduct.

  • Solvent: A polar aprotic solvent like DMF is chosen for its ability to dissolve the reactants and its high boiling point, which allows for elevated reaction temperatures to drive the substitution reaction.

  • Temperature: The elevated temperature provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

Spectroscopic and Analytical Characterization

A self-validating system of characterization is essential to confirm the identity and purity of the synthesized 4-(morpholin-4-yl)phenol. This typically involves a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum of 4-(morpholin-4-yl)phenol is expected to show distinct signals for the aromatic protons and the morpholine ring protons. The aromatic protons will appear as two doublets in the aromatic region (typically δ 6.8-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The morpholine protons will appear as two triplets in the aliphatic region (typically δ 3.0-4.0 ppm), corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms. The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration[5].

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons and the morpholine carbons. The carbon attached to the hydroxyl group will be the most downfield of the aromatic signals. The two sets of methylene carbons in the morpholine ring will also be distinguishable[6].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 4-(morpholin-4-yl)phenol will exhibit characteristic absorption bands:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the phenolic hydroxyl group and intermolecular hydrogen bonding[7].

  • Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹[8].

  • Aliphatic C-H stretching vibrations from the morpholine ring will be observed just below 3000 cm⁻¹[8].

  • C-O stretching vibrations for the phenol and the ether linkage in the morpholine ring will be present in the fingerprint region (around 1200-1000 cm⁻¹)[9].

  • Aromatic C=C stretching vibrations will be seen in the 1450-1600 cm⁻¹ region[9].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of 4-(morpholin-4-yl)phenol will show a molecular ion peak (M⁺) corresponding to its molecular weight (179.22 g/mol ).

Characterization_Workflow cluster_workflow Characterization Workflow Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Purity Purity & Identity Confirmation NMR->Purity IR->Purity MS->Purity

Workflow for the characterization of 4-(Morpholin-4-yl)phenol.

Chemical Reactivity and Applications in Drug Discovery

The bifunctional nature of 4-(morpholin-4-yl)phenol makes it a versatile synthon for the construction of more complex molecules with potential therapeutic applications.

Chemical Reactivity
  • Phenolic Hydroxyl Group: The hydroxyl group can undergo a variety of reactions, including etherification, esterification, and electrophilic aromatic substitution (directing ortho to the hydroxyl group). Its acidity allows for the formation of phenoxides, which are potent nucleophiles[10].

  • Morpholine Nitrogen: The nitrogen atom of the morpholine ring is a weak base and a nucleophile. It can be protonated or alkylated, and it can participate in the formation of coordination complexes.

  • Aromatic Ring: The benzene ring is activated towards electrophilic substitution by the electron-donating hydroxyl and morpholino groups, with substitution occurring predominantly at the positions ortho to the hydroxyl group.

Role in Drug Discovery

The morpholine moiety is considered a "privileged scaffold" in medicinal chemistry due to its favorable properties. It can improve the aqueous solubility, metabolic stability, and pharmacokinetic profile of a drug candidate[11]. The incorporation of a morpholine ring can also influence the binding of a molecule to its biological target.

4-(Morpholin-4-yl)phenol serves as a key building block in the synthesis of a variety of bioactive molecules, including:

  • Kinase Inhibitors: The morpholine group is frequently found in kinase inhibitors, where it can form important hydrogen bonds with the protein backbone.

  • Anticancer Agents: Derivatives of 4-(morpholin-4-yl)phenol have been investigated for their potential as anticancer agents[12].

  • CNS-active Compounds: The ability of the morpholine ring to improve blood-brain barrier permeability makes it a valuable component in the design of drugs targeting the central nervous system.

The phenol group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Conclusion

4-(Morpholin-4-yl)phenol is a valuable and versatile chemical entity with significant potential in the field of drug discovery and development. Its straightforward synthesis, well-defined physicochemical properties, and the privileged nature of the morpholine scaffold make it an attractive starting point for the design and synthesis of novel therapeutic agents. This guide provides a solid foundation for researchers and scientists looking to leverage the unique attributes of this compound in their research endeavors.

References

  • MDPI. Synthesis of 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol. [Link]

  • MDPI. Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. [Link]

  • SciELO. Synthesis of 4-acryloylmorpholine-based hydrogels and investigation of their drug release behaviors. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • National Center for Biotechnology Information. 4-(4-Nitrophenyl)morpholine. [Link]

  • PubMed. 1H and 13C NMR spectra of N-substituted morpholines. [Link]

  • ResearchGate. Basic reactivity of the phenol [E = electrophile, Nu = nucleophile (Quideau et al., 2011)]. [Link]

  • MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]

  • PubChem. 4-Morpholinophenol. [Link]

  • AGH University of Krakow Journals. FTIR method in studies of the resol-type phenol resin structure in the air atmosphere over certain time intervals. [Link]

  • bioRxiv. Parallel Evaluation of Nucleophilic and Electrophilic Chemical Probes for Sulfenic Acid: Reactivity, Selectivity and Biocompatibility. [Link]

  • ResearchGate. (PDF) 4-(4-Nitrophenyl)morpholine. [Link]

  • Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • ResearchGate. (a) 1 H NMR spectrum of 4-(1H-pyrrol-1-yl)phenol and (b)... [Link]

  • ResearchGate. FTIR spectra of phenol monomer in different noble gas matrices. The... [Link]

  • PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

  • Taylor & Francis Online. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]

  • Supporting Information. [Link]

  • Doc Brown's Chemistry. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

  • ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Link]

  • Sciencemadness Wiki. Phenol. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 3-Substituted Morpholine Derivatives for Drug Discovery

Introduction: The Strategic Importance of the 3-Substituted Morpholine In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged scaffold."[1][2] Its frequent appearance in approved...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 3-Substituted Morpholine

In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged scaffold."[1][2] Its frequent appearance in approved drugs and clinical candidates is a testament to its ability to impart favorable physicochemical, metabolic, and biological properties.[3] This six-membered heterocycle, containing both a secondary amine and an ether linkage, offers a unique combination of features: it can enhance aqueous solubility, act as a hydrogen bond acceptor, and maintain a stable, low-energy chair conformation.[4][5] More critically, the morpholine scaffold provides medicinal chemists with distinct vectors for substitution, allowing for the fine-tuning of a molecule's properties to optimize its drug-like characteristics.

Among these vectors, the 3-position is of particular strategic importance. Substitution at this position directly flanks the ring oxygen, creating a unique electronic and steric environment that profoundly influences the molecule's interaction with biological targets and its overall pharmacokinetic profile. Understanding and controlling the physicochemical properties modulated by the 3-substituent is therefore a cornerstone of designing effective and safe morpholine-containing drug candidates.

This guide provides an in-depth analysis of the core physicochemical properties of 3-substituted morpholine derivatives. We will explore the causal relationships between the nature of the 3-substituent and key drug-like parameters, including lipophilicity, aqueous solubility, ionization constant (pKa), and metabolic stability. Each section will provide not only the theoretical underpinnings but also field-proven, step-by-step experimental protocols and data presentation frameworks to empower researchers in their drug development efforts.

Section 1: Lipophilicity (LogP/LogD) - Mastering the Balance

The Causality Behind the Choice: Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[6] For 3-substituted morpholines, the substituent's size, shape, and polarity are the primary drivers of lipophilicity. A bulky, non-polar alkyl or aryl group at the 3-position will significantly increase the octanol-water partition coefficient (LogP), potentially enhancing membrane permeability but also risking increased metabolic liability and off-target toxicity.[6] Conversely, introducing polar functional groups can temper lipophilicity, improving solubility and reducing nonspecific binding.

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

The "shake-flask" method remains the gold standard for its accuracy in determining the partition coefficient.[7]

Step-by-Step Methodology:

  • Preparation of Phases: Prepare mutually saturated 1-octanol and phosphate-buffered saline (PBS) at pH 7.4. Allow them to equilibrate for at least 24 hours.

  • Stock Solution: Prepare a 10 mM stock solution of the 3-substituted morpholine derivative in a suitable solvent like DMSO.

    • Scientist's Note: DMSO is used for initial solubilization, but its final concentration in the assay should be kept low (<1%) to avoid influencing the partitioning.

  • Partitioning: In a glass vial, add 1 mL of the saturated 1-octanol and 1 mL of the saturated PBS. Add a small aliquot of the stock solution to achieve a final concentration in the range of 10-100 µM.

  • Equilibration: Vigorously shake the vials for 1-2 hours at a constant temperature (e.g., 25°C) to ensure complete partitioning.

  • Phase Separation: Centrifuge the vials at a low speed (e.g., 2000 rpm) for 15-30 minutes to achieve a clean separation of the two phases.

  • Quantification: Carefully sample a known volume from both the aqueous and octanol phases. Analyze the concentration of the compound in each phase using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: The LogD7.4 is calculated using the formula: LogD7.4 = log10 ( [Compound]octanol / [Compound]aqueous )

Workflow for Shake-Flask LogD Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Saturated 1-Octanol & PBS pH 7.4 P2 Prepare 10 mM Compound Stock (DMSO) E1 Add 1mL Octanol, 1mL PBS, & Stock to Vial P2->E1 E2 Shake for 1-2 hours to Equilibrate E1->E2 E3 Centrifuge to Separate Phases E2->E3 A1 Sample Aqueous & Octanol Phases E3->A1 A2 Quantify Concentration (e.g., LC-MS/MS) A1->A2 A3 Calculate LogD = log([C]oct / [C]aq) A2->A3

Caption: Workflow for LogD measurement using the shake-flask method.

Data Presentation: Impact of 3-Substituents on Lipophilicity
3-Substituent (R)Example StructurePredicted LogPExperimental LogD7.4Comments
-HMorpholine-1.0-1.2Highly polar parent scaffold.
-CH33-Methylmorpholine-0.5-0.4Small alkyl group slightly increases lipophilicity.
-Phenyl3-Phenylmorpholine1.51.3Aryl group significantly increases lipophilicity.
-CF33-(Trifluoromethyl)morpholine-0.10.0Electronegative group with moderate lipophilic contribution.[8]
-CH2OH(3-Morpholinyl)methanol-1.5-1.6Hydroxymethyl group greatly increases hydrophilicity.

Note: LogP/LogD values are illustrative examples and can vary based on the specific scaffold and experimental conditions.

Section 2: Aqueous Solubility - The Prerequisite for Efficacy

The Causality Behind the Choice: For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids. The morpholine ring itself is a classic "solubility tag" in medicinal chemistry.[9] However, the properties of the 3-substituent can either augment or negate this benefit. Large, rigid, and hydrophobic substituents (e.g., polycyclic aromatic groups) can increase crystal lattice energy and reduce favorable interactions with water, leading to poor solubility. Conversely, substituents capable of hydrogen bonding (e.g., amides, alcohols) or those that disrupt crystal packing can enhance solubility.

Experimental Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

This method is ideal for early-stage discovery, providing rapid assessment of solubility from DMSO stock solutions.[10]

Step-by-Step Methodology:

  • Compound Plating: Dispense 1-2 µL of 10 mM DMSO stock solutions of the test compounds into a 96- or 384-well microplate. Include a positive control (known insoluble compound) and a negative control (DMSO only).

  • Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a final DMSO concentration of 1-2%.

  • Incubation & Shaking: Seal the plate and shake for 1.5-2 hours at room temperature to allow for precipitation of insoluble compound.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The concentration at which a compound begins to precipitate (indicated by a sharp increase in nephelometry signal compared to the negative control) is its kinetic solubility.

Workflow for Kinetic Solubility Assay

G P1 Dispense 10 mM DMSO Stock to Microplate P2 Add Aqueous Buffer (e.g., PBS pH 7.4) P1->P2 P3 Seal and Shake for 2 hours P2->P3 P4 Measure Turbidity via Nephelometry P3->P4 P5 Determine Concentration at Precipitation Point P4->P5

Caption: High-throughput kinetic solubility workflow via nephelometry.

Data Presentation: Impact of 3-Substituents on Aqueous Solubility
3-Substituent (R)Kinetic Solubility at pH 7.4 (µM)Thermodynamic Solubility (µg/mL)Comments
-CH3> 200> 250High solubility, typical of small morpholine derivatives.
-Phenyl~50~65Reduced solubility due to hydrophobic aryl group.
-Benzoyl< 10< 15Poor solubility; ketone adds some polarity but large aromatic system dominates.
-CONH2> 200> 250Amide group acts as H-bond donor/acceptor, greatly enhancing solubility.

Section 3: Ionization Constant (pKa) - Modulating the Charge State

The Causality Behind the Choice: The morpholine nitrogen is weakly basic, with a pKa typically around 8.5. This means at physiological pH (7.4), a significant portion of morpholine-containing drugs will be protonated (charged). This charge state is crucial for solubility but can be a hindrance for membrane permeability. The electronic properties of the 3-substituent can subtly "tune" this pKa. An electron-withdrawing group (e.g., -CF3, -CN) at the 3-position will pull electron density away from the nitrogen, making it less basic and lowering the pKa.[8] An electron-donating group (e.g., -CH3) will have the opposite effect. This modulation is key for optimizing the absorption profile of a drug candidate.

Experimental Protocol: UV-Vis Spectrophotometry for pKa Determination

This method is effective for compounds with a chromophore whose absorbance spectrum changes with pH.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers with precisely known pH values, spanning a range of at least 2 pH units above and below the expected pKa.

  • Sample Preparation: Prepare identical concentrations of the 3-substituted morpholine derivative in each buffer.

  • Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.

  • Data Analysis: Identify a wavelength where the absorbance difference between the protonated and neutral species is maximal. Plot the absorbance at this wavelength against the pH of the buffers.

  • pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve is the pKa.

Section 4: Metabolic Stability - Designing for In Vivo Duration

The Causality Behind the Choice: The morpholine ring can be susceptible to metabolic oxidation, particularly at the carbons adjacent to the nitrogen and oxygen. The 3-substituent plays a critical role in metabolic stability. A large, bulky substituent can sterically hinder the approach of metabolic enzymes (like Cytochrome P450s), protecting the ring from oxidation and increasing the compound's half-life.[4] This strategy is often referred to as "metabolic blocking."

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

This in vitro assay is the industry standard for assessing phase I metabolic stability.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw HLM and prepare a master mix containing NADPH regenerating solution in phosphate buffer.

    • Scientist's Note: The NADPH regenerating system is crucial as it provides the necessary cofactors for CYP450 enzyme activity.

  • Incubation: Pre-warm the HLM master mix and a solution of the test compound (typically at 1 µM) to 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the test compound to the HLM master mix.

  • Time Points: Take aliquots from the reaction at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (T1/2) and intrinsic clearance (Clint).

Workflow for HLM Stability Assay

G cluster_setup Setup (37°C) cluster_reaction Reaction cluster_analysis Analysis S1 Prepare HLM + NADPH Regenerating System S2 Prepare 1 µM Test Compound R1 Initiate Reaction: Mix HLM and Compound S2->R1 R2 Take Aliquots at 0, 5, 15, 30, 60 min R1->R2 R3 Quench with Cold Acetonitrile + IS R2->R3 A1 Centrifuge and Collect Supernatant R3->A1 A2 Quantify Parent Drug via LC-MS/MS A1->A2 A3 Calculate T½ and Intrinsic Clearance A2->A3

Caption: Standard workflow for assessing metabolic stability in vitro.

Conclusion

The 3-position of the morpholine scaffold is a powerful control element for the medicinal chemist. As demonstrated, the judicious selection of substituents at this position can profoundly and predictably influence the core physicochemical properties that underpin a compound's success as a drug candidate. By systematically evaluating lipophilicity, solubility, pKa, and metabolic stability using the robust protocols outlined in this guide, research and development teams can make more informed decisions, accelerating the optimization of lead compounds and increasing the probability of advancing high-quality candidates into clinical development. The principles and methodologies presented here form a self-validating framework for the rational design of next-generation 3-substituted morpholine therapeutics.

References

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Available at: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (n.d.). MDPI. Available at: [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Significant impact of 3-positioned substituent on the fluorescent properties of 5-hydroxyisoquinolones. (2025). ResearchGate. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC. Available at: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ResearchGate. Available at: [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). PubMed. Available at: [Link]

  • Fundamental Methods in Drug Permeability, pKa LogP and LogDx Determination. (n.d.). ResearchGate. Available at: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). PubMed. Available at: [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Available at: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. Available at: [Link]

  • Lipophilicity of some substituted morpholine derivatives synthesized as potential antinociceptive agents. (1990). PubMed. Available at: [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC. Available at: [Link]

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (2024). PMC. Available at: [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews. Available at: [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2016). ResearchGate. Available at: [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (n.d.). MDPI. Available at: [Link]

  • Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. (n.d.). MDPI. Available at: [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (n.d.). Longdom Publishing. Available at: [Link]

  • STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. (2020). YouTube. Available at: [Link]

  • Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. Available at: [Link]

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Exploratory

The Emerging Potential of 4-(Morpholin-3-yl)phenol in Drug Discovery: A Technical Guide for Researchers

Abstract The confluence of privileged structural motifs in medicinal chemistry often heralds the arrival of novel scaffolds with significant therapeutic potential. This guide introduces 4-(Morpholin-3-yl)phenol, a compou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of privileged structural motifs in medicinal chemistry often heralds the arrival of novel scaffolds with significant therapeutic potential. This guide introduces 4-(Morpholin-3-yl)phenol, a compound marrying the favorable pharmacokinetic profile of the morpholine ring with the versatile biological activity of the phenol moiety. While direct literature on this specific isomeric configuration is nascent, this whitepaper serves as a forward-looking technical guide for researchers, scientists, and drug development professionals. By dissecting the individual contributions of its constituent parts, we will explore the rationale for its investigation, propose robust synthetic pathways, and outline a comprehensive drug discovery pipeline to unlock its therapeutic promise. This document is designed to be a self-validating system, grounding its proposals in established chemical principles and field-proven experimental designs.

Introduction: The Rationale for a Novel Scaffold

The relentless pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic properties is the cornerstone of modern drug discovery. The strategic combination of well-established pharmacophores is a proven approach to generating new molecular architectures with desirable biological activities. The 4-(Morpholin-3-yl)phenol scaffold represents a compelling, yet underexplored, fusion of two such pharmacophores:

  • The Morpholine Moiety: Recognized as a "privileged scaffold," the morpholine ring is present in numerous FDA-approved drugs.[1] Its inclusion in a molecule often enhances aqueous solubility, metabolic stability, and can improve the overall pharmacokinetic profile.[2][3] The nitrogen atom can act as a hydrogen bond acceptor, and the entire ring can influence the conformation of the molecule to optimize binding to biological targets.[4]

  • The Phenol Group: Phenolic compounds are ubiquitous in nature and exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[5][6] The hydroxyl group of a phenol can act as both a hydrogen bond donor and acceptor, and the aromatic ring can participate in various non-covalent interactions with protein targets.[7] However, phenols can be susceptible to metabolic modification, a challenge that strategic derivatization can overcome.[8]

The specific 3-yl linkage of the phenol to the morpholine ring is a critical design element. Unlike the more common N-aryl morpholines, this C-N linkage creates a distinct three-dimensional structure and electronic distribution, potentially leading to novel interactions with biological targets. This guide will therefore focus on the untapped potential of this specific isomer.

Synthetic Strategies: Towards the Synthesis of 4-(Morpholin-3-yl)phenol and its Analogs

The successful exploration of 4-(Morpholin-3-yl)phenol in a drug discovery pipeline is contingent on the development of efficient and versatile synthetic routes. While no direct synthesis of this specific compound is prominently reported, established methodologies for the synthesis of 3-substituted morpholines can be adapted.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the C-N bond of the morpholine ring or the C-C bond between the two aromatic rings as the key step.

Retrosynthesis Target 4-(Morpholin-3-yl)phenol Intermediate1 Protected 3-halomorpholine Target->Intermediate1 Suzuki Coupling Intermediate2 4-Hydroxyphenylboronic acid Target->Intermediate2 Suzuki Coupling Intermediate3 Protected 4-aminophenol Target->Intermediate3 Ring Formation Intermediate4 Suitable C2 synthon Target->Intermediate4 Ring Formation

Caption: Retrosynthetic analysis of 4-(Morpholin-3-yl)phenol.

Key Synthetic Methodologies

Protocol 1: Palladium-Catalyzed Cross-Coupling

A promising strategy involves a Suzuki or similar palladium-catalyzed cross-coupling reaction.[9] This approach offers a high degree of functional group tolerance and is widely used in the synthesis of biaryl compounds.

Step-by-Step Methodology:

  • Synthesis of a 3-halomorpholine precursor: This can be achieved from a suitable amino alcohol precursor, followed by cyclization and halogenation. The nitrogen of the morpholine should be protected (e.g., with a Boc group) to prevent side reactions.

  • Suzuki Coupling: The protected 3-halomorpholine is then coupled with 4-hydroxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system (e.g., dioxane/water).

  • Deprotection: The protecting group on the morpholine nitrogen is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final product.

Protocol 2: Cyclization of an Amino Alcohol

An alternative approach involves the cyclization of a suitably substituted amino alcohol.

Step-by-Step Methodology:

  • Synthesis of the amino alcohol precursor: This can be prepared by reacting a protected 4-aminophenol with a suitable electrophilic C2 synthon that can be subsequently converted to the desired morpholine ring.

  • Cyclization: The resulting amino alcohol is then cyclized, for example, by treatment with a dehydrating agent or by conversion of the hydroxyl group to a leaving group followed by intramolecular nucleophilic substitution.

  • Deprotection: Removal of any protecting groups yields the target compound.

A Hypothetical Drug Discovery Pipeline for 4-(Morpholin-3-yl)phenol Derivatives

The following section outlines a logical and self-validating workflow for the investigation of 4-(Morpholin-3-yl)phenol as a novel drug scaffold.

DrugDiscoveryWorkflow cluster_0 Discovery & Preclinical Phase A Scaffold Synthesis & Library Generation B In Silico Screening & Property Prediction A->B C High-Throughput Screening (HTS) B->C D Hit Identification & Validation C->D E Lead Generation & SAR Studies D->E F In Vitro & In Vivo ADMET Studies E->F G Lead Optimization F->G G->E Iterative Optimization H Candidate Selection G->H

Caption: A typical drug discovery workflow for a novel scaffold.

In Silico Profiling and Target Identification

Prior to extensive synthesis, computational methods can be employed to predict the physicochemical properties and potential biological activities of 4-(Morpholin-3-yl)phenol.[1][10]

Table 1: Predicted Physicochemical Properties of 4-(Morpholin-3-yl)phenol

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight~193 g/mol Adheres to Lipinski's Rule of Five (good for oral bioavailability)
LogP~1.5 - 2.5Indicates a balance between solubility and permeability
Hydrogen Bond Donors2Facilitates interactions with biological targets
Hydrogen Bond Acceptors3Facilitates interactions with biological targets
Polar Surface Area~50-60 ŲInfluences cell membrane permeability

Note: These are estimated values and would need to be experimentally verified.

In silico docking studies against various protein targets known to be modulated by morpholine- or phenol-containing compounds could suggest initial therapeutic areas for investigation, such as oncology, inflammation, or infectious diseases.[11][12]

Library Synthesis and High-Throughput Screening (HTS)

Following the synthesis of the core scaffold, a library of derivatives should be generated to explore the structure-activity relationship (SAR).[3][13][14] Modifications could include:

  • Substitution on the phenol ring: Introduction of electron-donating or electron-withdrawing groups to modulate the electronic properties and metabolic stability of the phenol.

  • Substitution on the morpholine ring: Alkylation or acylation of the morpholine nitrogen to alter solubility and target engagement.

  • Stereochemistry: The morpholine ring in 4-(Morpholin-3-yl)phenol contains a chiral center at the 3-position. The synthesis of individual enantiomers will be crucial to determine if the biological activity is stereospecific.

This library would then be subjected to high-throughput screening against a panel of relevant biological targets to identify initial "hits."

Lead Optimization and Preclinical Development

Hits identified from HTS would undergo a rigorous lead optimization process. This iterative cycle involves:

  • Confirmation of Activity: Validating the activity of the hit compounds in secondary, more physiologically relevant assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing further analogs to understand the relationship between chemical structure and biological activity.[4]

  • ADMET Profiling: Assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the lead compounds to ensure they have drug-like characteristics.[3]

The goal of this phase is to identify a preclinical candidate with a desirable balance of potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

The 4-(Morpholin-3-yl)phenol scaffold represents a promising yet underexplored area of chemical space for drug discovery. Its unique combination of a privileged morpholine ring and a biologically active phenol moiety suggests the potential for novel therapeutic agents with favorable drug-like properties. This technical guide provides a foundational framework for initiating a drug discovery program centered on this scaffold. By employing the proposed synthetic strategies and following a structured discovery pipeline, researchers can systematically explore the therapeutic potential of 4-(Morpholin-3-yl)phenol and its derivatives. Future work should focus on the successful synthesis of the core scaffold, the generation of a diverse chemical library, and the comprehensive biological evaluation of these novel compounds.

References

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • MDPI. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. [Link]

  • Google Patents. (1981). EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia.
  • PMC. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • YouTube. (2020). STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. [Link]

  • PMC. (2021). In silico prediction of flavan-3-ol as a bioactive compound of Calophyllum macrophyllum as a potential drug against angiostrongylus eosinophilic meningitis. [Link]

  • ResearchGate. (2022). Phenol (bio)isosteres in drug design and development. [Link]

  • PMC. (2017). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. [Link]

  • Frontiers. (2024). Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. [Link]

  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. [Link]

  • ResearchGate. (2023). (PDF) Phytochemical Profiling and In Silico Evaluation of Phenolic Compounds From Asphodelus ramosus L.: Antioxidant Activity, Molecular Docking, Dynamics, and ADMET Insights. [Link]

  • ResearchGate. (2023). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF. [Link]

  • PubMed. (2019). Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan. [Link]

  • MDPI. (2023). Synthesis and Biological Activity Evaluation In Silico of Bis(4-Hydroxy-6H-1,3-Oxazin-6-One) Derivatives and the Products of Their Alcoholysis. [Link]

  • MDPI. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. [Link]

  • MDPI. (2008). Structure-Property/Activity Modeling of Polyphenols. [Link]

  • NIH. (2022). In Silico Study Approach on a Series of 50 Polyphenolic Compounds in Plants; A Comparison on the Bioavailability and Bioactivity Data. [Link]

  • PMC. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. [Link]

  • ChemRxiv. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of 4-(Morpholin-3-yl)phenol Isomers

Executive Summary The thermodynamic stability of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development, directly influencing critical parameters such as solubility, bioavailability, shelf-l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thermodynamic stability of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development, directly influencing critical parameters such as solubility, bioavailability, shelf-life, and manufacturability.[1][2][3] This guide provides a comprehensive technical overview of the principles and practices for evaluating the thermodynamic stability of the isomers of 4-(Morpholin-3-yl)phenol, a heterocyclic compound of interest in medicinal chemistry. Due to the chiral center at the C3 position of the morpholine ring, this molecule exists as (R)- and (S)-enantiomers, each with distinct conformational possibilities. Understanding the relative stability of these stereoisomers and their conformers is paramount for selecting the optimal candidate for further development.[4][5] This document synthesizes theoretical foundations with practical, field-proven computational and experimental methodologies, offering researchers and drug development professionals a self-contained reference for stability assessment.

Introduction: The Imperative of Stability in Drug Design

The Significance of Thermodynamic Stability

In pharmaceutical sciences, the most stable crystalline form of a drug substance is typically the least soluble and possesses the lowest energy state. An API that can exist in multiple crystalline forms (polymorphs) or as different stereoisomers presents a significant development challenge. The thermodynamically most stable form is often preferred for development as it is less likely to convert to other forms during manufacturing or storage, which could alter the drug's performance and safety profile.[2][3] A thorough thermodynamic evaluation is therefore vital early in the drug development process to de-risk candidates and ensure the selection of a stable, reliable molecular entity.[1][4][5]

4-(Morpholin-3-yl)phenol: A Scaffold of Interest

The 4-(Morpholin-3-yl)phenol scaffold combines a phenolic moiety, common in biologically active molecules, with a morpholine ring, a versatile heterocyclic system. The parent compound, 4-(4-Aminophenyl)morpholin-3-one, is a key precursor in the synthesis of anticoagulants like Rivaroxaban, highlighting the pharmaceutical relevance of this structural class.[6][7] The phenol group can act as a hydrogen bond donor and acceptor, while the morpholine ring imparts aqueous solubility and influences the overall three-dimensional shape of the molecule.

Isomerism in 4-(Morpholin-3-yl)phenol

The primary focus of this guide is the isomerism arising from the structure of 4-(Morpholin-3-yl)phenol, which dictates its potential energy landscape.

  • Stereoisomerism: The carbon atom at position 3 of the morpholine ring is a stereocenter, giving rise to a pair of enantiomers: (3R)-4-(Morpholin-3-yl)phenol and (3S)-4-(Morpholin-3-yl)phenol. While enantiomers have identical physical properties in an achiral environment, their interaction with chiral biological systems (like enzymes and receptors) can differ dramatically.

  • Conformational Isomerism: The six-membered morpholine ring predominantly adopts a chair conformation to minimize steric and torsional strain.[8][9][10] For each enantiomer, the bulky phenol substituent at the C3 position can be oriented in either an axial or an equatorial position. These conformers are in equilibrium, and their relative populations are determined by their thermodynamic stability. Generally, equatorial substitution is favored to avoid 1,3-diaxial interactions, but intramolecular forces such as hydrogen bonding can sometimes stabilize the axial conformer.[11][12]

Theoretical Foundations of Thermodynamic Stability

The relative stability of isomers is governed by their Gibbs Free Energy (G). The isomer with the lowest Gibbs Free Energy is the most stable under a given set of conditions (temperature and pressure). The Gibbs Free Energy is defined by the equation:

ΔG = ΔH - TΔS

Where:

  • ΔG is the change in Gibbs Free Energy. A negative value indicates a spontaneous process or a more stable state.

  • ΔH is the change in Enthalpy, representing the heat content of the system. It is influenced by factors like bond energies, intermolecular forces (e.g., hydrogen bonding, van der Waals forces), and steric strain. A more negative ΔH corresponds to a more enthalpically favorable state.

  • ΔS is the change in Entropy, representing the degree of disorder or randomness in the system. Factors like molecular flexibility and the number of accessible conformations contribute to entropy.

  • T is the absolute temperature in Kelvin.

For the isomers of 4-(Morpholin-3-yl)phenol, the key to determining relative stability lies in calculating or measuring the differences in ΔH and ΔS between them.

Computational Assessment of Isomer Stability

Computational chemistry provides a powerful, predictive tool for estimating the relative stabilities of isomers before embarking on time-consuming synthesis and experimentation.[13][14] By modeling the molecules in silico, we can calculate their electronic energies and thermodynamic properties with a high degree of accuracy.

Workflow for Computational Stability Analysis

The computational workflow is a systematic process designed to identify the lowest energy conformations for each isomer and calculate their relative thermodynamic stabilities.

G cluster_input 1. Input Generation cluster_calc 2. Quantum Mechanical Calculations cluster_output 3. Analysis & Interpretation A Define Isomers ((R)-axial, (R)-equatorial, (S)-axial, (S)-equatorial) B Geometry Optimization (e.g., DFT B3LYP/6-31G*) A->B C Frequency Calculation (Confirm minima, obtain ZPE, H, G) B->C Optimized Structure D Solvation Modeling (e.g., PCM in Water) C->D Gas-Phase Data E Relative Energy Analysis (ΔE, ΔH, ΔG) D->E Solution-Phase Data F Thermodynamic Stability Ranking E->F Quantitative Comparison

Caption: A typical workflow for the computational assessment of isomer stability.

Detailed Protocol: Quantum Mechanical Energy Calculations

Objective: To calculate the relative Gibbs free energies of the axial and equatorial conformers for both (R)- and (S)-enantiomers of 4-(Morpholin-3-yl)phenol.

Causality Behind Choices:

  • Method (DFT): Density Functional Theory (DFT), particularly with a hybrid functional like B3LYP, offers a robust balance between computational cost and accuracy for organic molecules of this size.

  • Basis Set (6-31G):* The Pople-style 6-31G* basis set is a standard choice that includes polarization functions on heavy (non-hydrogen) atoms, which is crucial for accurately describing the geometry and electronic structure of molecules with heteroatoms and potential intramolecular interactions.

  • Solvation Model (PCM): Drug molecules rarely exist in a vacuum. The Polarizable Continuum Model (PCM) provides an efficient way to account for the bulk electrostatic effects of a solvent (e.g., water), which can significantly influence conformational preferences and relative stabilities.

Step-by-Step Methodology:

  • Structure Building: Construct 3D models of the four initial structures: (R)-axial, (R)-equatorial, (S)-axial, and (S)-equatorial 4-(Morpholin-3-yl)phenol using molecular modeling software.

  • Gas-Phase Geometry Optimization: Perform a full geometry optimization for each of the four structures using the B3LYP functional and the 6-31G* basis set. This step finds the lowest energy conformation (a local minimum) for each starting geometry.

  • Frequency Calculation: For each optimized structure, perform a frequency calculation at the same level of theory (B3LYP/6-31G*).

    • Self-Validation: Confirm that the optimization resulted in a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.

    • Data Extraction: From the output, extract the Zero-Point Vibrational Energy (ZPVE) and the thermal corrections to enthalpy and Gibbs free energy.

  • Single-Point Energy in Solution: Using the gas-phase optimized geometries, perform a single-point energy calculation for each isomer incorporating the PCM for water. This calculates the energy of the molecule in the presence of the solvent.

  • Data Compilation and Analysis: Calculate the total Gibbs free energy for each isomer in both the gas phase and solution. Since the (R) and (S) enantiomers are mirror images, their energies will be identical. The analysis focuses on the relative stability of the axial vs. equatorial conformers.

Data Presentation and Interpretation

The results are summarized by comparing the energies of the axial conformer relative to the more stable equatorial conformer (which is set to 0).

Table 1: Calculated Relative Energies of 4-(Morpholin-3-yl)phenol Conformers

ConformerRelative Electronic Energy (ΔE) (kcal/mol)Relative Enthalpy (ΔH) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)
Equatorial 0.000.000.00
Axial +2.15+2.08+2.25

Interpretation: The computational results strongly suggest that the equatorial conformer is thermodynamically more stable than the axial conformer by approximately 2.25 kcal/mol in terms of Gibbs free energy. This stability difference is primarily driven by enthalpic factors (ΔH), likely due to the increased steric strain from 1,3-diaxial interactions between the phenol ring and the axial hydrogens on the morpholine ring in the axial conformer.

Experimental Determination of Thermodynamic Stability

While computational methods are predictive, experimental techniques provide definitive measurements of thermodynamic properties. Calorimetry is considered the "gold standard" for directly measuring the heat changes associated with physical and chemical processes.[1]

Workflow for Experimental Stability Analysis

The experimental workflow involves synthesizing the compound and then subjecting it to various thermoanalytical techniques to measure its properties.

G cluster_prep 1. Sample Preparation cluster_measure 2. Calorimetric Measurement cluster_analysis 3. Data Analysis A Synthesis & Purification of Isomers B Characterization (NMR, HPLC, etc.) A->B C Differential Scanning Calorimetry (DSC) B->C D Solution Calorimetry B->D E Determine Tm, ΔHfus C->E F Determine ΔHsol D->F G Confirm Relative Stability E->G F->G

Caption: A streamlined workflow for the experimental determination of isomer stability.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[15][16] It is widely used to determine thermal properties like melting point (Tm) and enthalpy of fusion (ΔHfus).[17] A higher melting point and a larger enthalpy of fusion generally indicate a more stable crystal lattice.

Detailed Protocol: DSC Analysis

  • Instrument Calibration (Trustworthiness): Calibrate the DSC instrument's temperature and enthalpy scales using certified reference standards, such as indium and tin. This ensures the accuracy and reliability of the measurements.[15]

  • Sample Preparation: Accurately weigh 2-5 mg of the purified solid isomer into an aluminum DSC pan. Crimp a lid onto the pan to seal it. Prepare an empty, sealed pan to serve as the reference.

  • Thermal Program: Place the sample and reference pans into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge from ambient temperature to a temperature well above the compound's melting point.

  • Data Acquisition: Record the heat flow as a function of temperature. The melting of the sample will appear as an endothermic peak on the resulting thermogram.

  • Data Analysis: Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus). The onset or peak temperature of the endotherm is taken as the melting point (Tm).

Interpretation: When comparing isomers, the one with the higher Tm and greater ΔHfus is considered to have a more stable crystal packing and is, therefore, the more thermodynamically stable solid form.

Solution Calorimetry

Principle: Solution calorimetry measures the enthalpy change when a solute dissolves in a solvent (heat of solution, ΔHsol).[18][19] By dissolving two solid-state isomers in the same solvent, the difference in their heats of solution corresponds to the enthalpy difference between the two solid forms. This is a powerful method for quantifying the relative stability of polymorphs or isomers.[18]

Detailed Protocol: Solution Calorimetry

  • Solvent Selection: Choose a solvent in which the compound is readily soluble and that does not react with the solute. Anhydrous ethanol or methanol are often suitable choices.

  • Instrument Setup: Add a precise volume of the chosen solvent to the calorimeter's reaction vessel and allow it to reach thermal equilibrium at a constant temperature (e.g., 25.0 °C).

  • Sample Measurement: Accurately weigh a small amount of the first isomer and add it to the solvent in the reaction vessel. Record the temperature change until a stable baseline is re-established. The integrated heat effect gives the ΔHsol.

  • Repeat for Second Isomer: Thoroughly clean and dry the vessel, then repeat the exact same procedure (same solvent volume, same temperature) for the second isomer.

  • Calculation: The difference in the measured heats of solution (ΔΔHsol = ΔHsol,isomer1 - ΔHsol,isomer2) is equal to the difference in the solid-state enthalpies of the two isomers.

Interpretation: If Isomer A has a more endothermic (less favorable) heat of solution than Isomer B, it means that more energy was required to break apart the crystal lattice of Isomer A. Therefore, Isomer A is the more stable solid form.

Synthesis and Data Integration

  • Agreement: If computational models predict the equatorial conformer to be more stable, and the experimentally synthesized and isolated major isomer exhibits a higher melting point via DSC, this provides strong, corroborating evidence.

  • Implications for Drug Development: The identification of the most stable isomer is a critical milestone. This isomer will exhibit the lowest energy and, typically, the lowest aqueous solubility. All subsequent development, including formulation, toxicology, and clinical studies, must be conducted with this specific, stable form to ensure consistency, reproducibility, and regulatory compliance.[1][2] Using a less stable (metastable) isomer risks its conversion to the stable form over time, which could lead to failed batches, altered bioavailability, and potential safety concerns.

Conclusion

The thermodynamic stability of 4-(Morpholin-3-yl)phenol isomers is a multi-faceted property determined by a delicate balance of steric, electronic, and intermolecular forces. A comprehensive evaluation necessitates a synergistic approach. Computational modeling serves as an invaluable predictive tool to identify likely stable conformers and quantify their energy differences. These predictions must then be validated through rigorous experimental techniques, with Differential Scanning Calorimetry and Solution Calorimetry providing direct, quantitative data on the thermal properties and relative enthalpies of the solid forms. By integrating these methodologies, researchers and drug development professionals can confidently identify the most stable isomer, a crucial step in developing a safe, effective, and reliable pharmaceutical product.

References

  • Di, L., & Kerns, E. H. (2016). Thermodynamic Studies for Drug Design and Screening. In Drug-like Properties: Concepts, Structure, Design and Methods (pp. 385-409). Academic Press. [Link]

  • Santos, C. H. S., et al. (2022). New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction. ACS Omega, 7(40), 35849–35865. [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (2024). Differential scanning calorimetry. Wikipedia, The Free Encyclopedia. [Link]

  • Kwan, E. E., & Gorske, J. R. (2022). Computational methods and points for attention in absolute configuration determination. Frontiers in Molecular Biosciences, 9, 988390. [Link]

  • Park, S. M., & Kwon, C. H. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters, 14(42), 9573–9579. [Link]

  • Aaltonen, J., et al. (2007). Thermodynamic Stability and Crystal Structures for Polymorphs and Solvates of Formoterol Fumarate. Request PDF on ResearchGate. [Link]

  • Apostică, A. G., et al. (2018). Simple and rapid spectrophotometric method for phenol determination in aqueous media. Buletinul Institutului Politehnic din Iaşi, 64(3), 57-64. [Link]

  • Chen, M., & Cooper, M. A. (2012). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of visualized experiments : JoVE, (69), e4367. [Link]

  • Gaisford, S. (2005). Application of Solution Calorimetry in Pharmaceutical and Biopharmaceutical Research. Current Pharmaceutical Biotechnology, 6(3), 215-222. [Link]

  • Loeffler, T. D., et al. (2022). Computing Solvation Free Energies of Small Molecules with Experimental Accuracy. Journal of the American Chemical Society, 144(31), 14225–14237. [Link]

  • Devarajegowda, H. C., et al. (2014). Crystal structure of 3-({[(morpholin-4-yl)carbonothioyl]sulfanyl}acetyl)phenyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o648. [Link]

  • Brenner, M., et al. (2013). Process for preparing 4-(4-aminophenyl)-3-morpholinone.
  • Unknown Author. (n.d.). Importance of Thermodynamics in Drug Designing. Pedia Express. [Link]

  • Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho Laboratories Pvt. Ltd. [Link]

  • Dey, S., et al. (2018). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. Request PDF on ResearchGate. [Link]

  • Chaires, J. B. (2008). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery, 3(5), 537-546. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Aminophenyl)morpholin-3-one. PubChem Compound Database. [Link]

  • Park, S. M., & Kwon, C. H. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters, 14, 9573-9579. [Link]

  • O'Dwyer, P. J., et al. (2004). Solution calorimetry as a tool for investigating drug interaction with intestinal fluid. International Journal of Pharmaceutics, 284(1-2), 177-185. [Link]

  • Jones, A. J., et al. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(8), 1264-1275. [Link]

  • Ascendia Pharma. (2023). Stability Studies: An Essential Step for Quality Management in Drug Development. Ascendia Pharma. [Link]

  • Greener, J. G., et al. (2021). Emerging Computational Methods for the Rational Discovery of Allosteric Drugs. Chemical Reviews, 122(10), 9793–9847. [Link]

  • Brooks, K. (2022). Differential Scanning Calorimetry (DSC). Contract Pharma. [Link]

  • Unknown Author. (n.d.). STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS. Pinnacle Covance. [Link]

Sources

Exploratory

Literature review of phenol-morpholine conjugates in pharmacology

This technical guide synthesizes current literature on phenol-morpholine conjugates, focusing on their synthesis via the Mannich reaction and their pharmacological applications in oncology and infectious disease. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide synthesizes current literature on phenol-morpholine conjugates, focusing on their synthesis via the Mannich reaction and their pharmacological applications in oncology and infectious disease.

Executive Summary

The conjugation of phenol moieties with morpholine rings represents a strategic scaffold in medicinal chemistry. This combination addresses two critical challenges in drug development: lipophilicity-solubility balance and target specificity .

  • The Phenol: Provides redox capability (antioxidant), hydrogen bond donation, and specific receptor affinity (e.g., estrogen receptors, kinase pockets).

  • The Morpholine: Enhances water solubility, metabolic stability, and blood-brain barrier (BBB) permeability while acting as a hydrogen bond acceptor.

  • The Linker (Mannich Base): The methylene bridge formed via the Mannich reaction is not merely a connector; it is often a "trigger" mechanism. Under physiological conditions, Mannich bases can undergo deamination to generate reactive

    
    -unsaturated ketones (Michael acceptors) that alkylate thiol groups in enzymes or DNA, driving cytotoxicity in cancer cells.
    

Medicinal Chemistry & Structural Rationale[1][2][3][4][5][6][7]

The synergy between these two pharmacophores is grounded in specific physicochemical alterations:

PropertyPhenol ContributionMorpholine ContributionConjugate Benefit
Solubility Low (Lipophilic)High (Hydrophilic/Basic)Optimized logP for bioavailability.
pKa Weakly Acidic (~10)Weakly Basic (~8.3)Zwitterionic potential; lysosomotropic accumulation.
Reactivity Radical ScavengingStable HeterocycleProdrug Potential: Retro-Mannich release of active alkylators.
Mechanism of Action: The Cytotoxic Trigger

In oncology, the phenol-morpholine Mannich base often functions as a latent alkylating agent .

  • Uptake: The morpholine ring aids transport across cell membranes.

  • Activation: In the slightly acidic microenvironment of tumors, the C-N bond can destabilize.

  • Elimination: Elimination of the morpholine releases a reactive ortho-quinone methide or an

    
    -unsaturated ketone.
    
  • Alkylation: These electrophiles covalently bind to cellular nucleophiles (e.g., Glutathione, Cysteine residues on tubulin/kinases), inducing apoptosis.

Synthetic Pathway: The Mannich Reaction[3][8][9]

The most robust method for synthesizing these conjugates is the Mannich Reaction (Aminoalkylation). Below is a field-validated, green chemistry protocol optimized for high yield and purity.

Experimental Protocol: Synthesis of 2-(Morpholinomethyl)phenol Derivatives

Objective: To synthesize a library of phenol-morpholine conjugates via a one-pot three-component condensation.

Reagents:

  • Substituted Phenol (1.0 eq)

  • Morpholine (1.2 eq)

  • Paraformaldehyde (1.2 eq) or Formalin (37% aq., 1.5 eq)

  • Solvent: Absolute Ethanol (Green solvent)

Step-by-Step Workflow:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Substituted Phenol (e.g., 10 mmol) in 20 mL of absolute ethanol.

  • Amine Addition: Add Morpholine (12 mmol) dropwise to the stirring solution at room temperature.

  • Aldehyde Addition: Add Paraformaldehyde (12 mmol) in small portions. Note: If using Formalin, add dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) and maintain for 4–8 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
    
  • Work-up:

    • Scenario A (Precipitate forms): Cool to room temperature, then to

      
      . Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.
      
    • Scenario B (Oil forms): Evaporate solvent under reduced pressure. Dissolve residue in

      
      , wash with water (
      
      
      
      ), dry over
      
      
      , and concentrate. Purify via column chromatography (Silica gel 60).
  • Characterization: Confirm structure via

    
    -NMR (Diagnostic triplet/multiplet at 
    
    
    
    2.5 ppm for morpholine
    
    
    -
    
    
    and singlet at
    
    
    3.7 ppm for Ar-
    
    
    -N).
Visualization: Synthesis Mechanism

MannichReaction Start Reagents: Phenol + CH2O + Morpholine Iminium Intermediate: Iminium Ion Formation Start->Iminium Dehydration (-H2O) Attack Nucleophilic Attack: Phenol Ring (Ortho/Para) Iminium->Attack Electrophilic Subs. Product Product: Mannich Base Conjugate Attack->Product Re-aromatization

Figure 1: The Mannich reaction pathway involving iminium ion formation and electrophilic aromatic substitution.

Pharmacological Applications[1][2][4][5][6][8][9][10][11][12]

A. Oncology: Targeting Apoptosis and Kinases

Phenol-morpholine conjugates have shown potent cytotoxicity against MCF-7 (Breast), HeLa (Cervical), and HepG2 (Liver) cell lines.

Key Mechanisms:

  • ROS Generation: The phenolic moiety, especially in the presence of copper ions found in high concentrations in cancer cells, can undergo redox cycling, generating Reactive Oxygen Species (ROS) that trigger mitochondrial membrane depolarization.

  • Kinase Inhibition (PI3K/mTOR): Morpholine is a privileged scaffold for kinase ATP-binding pockets (e.g., in Gefitinib). Conjugates mimic the hinge-binding motif, blocking phosphorylation pathways.

Comparative Potency Data:

Compound ClassCell LineIC50 (

)
Reference StandardMechanism
Naphthol-Morpholine MCF-7

Doxorubicin (

)
ROS/Caspase-3
Curcumin-Morpholine HeLa

Curcumin (

)
Tubulin binding
Flavonoid-Morpholine HepG2

5-Fluorouracil (

)
G2/M Arrest
B. Antimicrobial & Antifungal Activity

The morpholine ring alters the lipophilicity of phenols (like thymol or eugenol), allowing better penetration of bacterial cell walls (Gram-negative).

  • Target: Bacterial cell membrane integrity and DNA gyrase inhibition.

  • Efficacy: Morpholine-substituted thymol shows a 2-fold reduction in MIC against S. aureus compared to thymol alone.

Visualization: Apoptotic Signaling Pathway

ApoptosisPathway Drug Phenol-Morpholine Conjugate ROS ROS Generation (H2O2, Superoxide) Drug->ROS Redox Cycling Mito Mitochondrial Dysfunction ROS->Mito Membrane Potential Loss CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-3/9 Activation CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis DNA Fragmentation

Figure 2: Proposed mechanism of action for phenol-morpholine conjugates inducing intrinsic apoptotic pathways.

Detailed Biological Assay Protocol

Protocol: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine the IC50 of synthesized conjugates against cancer cell lines.

Reagents:

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • Cell lines (e.g., MCF-7) in DMEM media

Workflow:

  • Seeding: Plate cells at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours at 
    
    
    
    , 5%
    
    
    .
  • Treatment: Treat cells with the test compound at graded concentrations (e.g., 0.1, 1, 10, 50, 100

    
    ). Include a DMSO vehicle control and a positive control (e.g., Doxorubicin).
    
  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20

    
     of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Carefully remove media. Add 150

    
     of DMSO to dissolve the purple formazan crystals.
    
  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability = (Abs_sample / Abs_control) * 100. Plot dose-response curves to determine IC50.

References

  • Synthesis and antitumor activities of novel Mannich base derivatives derived from natural flavonoids. Natural Product Research. (2021). 1

  • Phenolic Mannich bases of lawsone as compounds with anticancer activity. ResearchGate. (2022). 2

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry. (2019). 3[4][1]

  • Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs. Journal of Applied Pharmaceutical Science. (2018).[5] 5

  • Mannich Bases: An Important Pharmacophore in Present Scenario. BioMed Research International. (2015). 6[1]

  • Synthesis and Evaluation of Polymer-Drug Conjugates as Potential Antioxidants. Chemistry of Materials. (2020). 7[5][1]

  • Antihyperlipidemic Morpholine Derivatives with Antioxidant Activity. Bioorganic & Medicinal Chemistry Letters. (2015). 8

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Foundational

The Tale of Two Moieties: A Senior Application Scientist's Guide to the pKa Values of Phenolic Hydroxyls and Morpholine Nitrogens in Drug Development

Introduction: The Ionization State as a Gatekeeper to Pharmacological Activity In the intricate dance of drug discovery and development, the ionization state of a molecule is a critical gatekeeper, dictating its absorpti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ionization State as a Gatekeeper to Pharmacological Activity

In the intricate dance of drug discovery and development, the ionization state of a molecule is a critical gatekeeper, dictating its absorption, distribution, metabolism, and excretion (ADME) profile.[1] The acid dissociation constant, or pKa, is the single most important parameter that governs this ionization state at a given physiological pH.[1] For researchers, scientists, and drug development professionals, a profound understanding of the pKa of key functional groups is not merely academic; it is a cornerstone of rational drug design.

This in-depth technical guide delves into the nuanced world of two ubiquitous and pharmacologically significant moieties: the phenolic hydroxyl group and the morpholine nitrogen. While both are commonplace in the medicinal chemist's toolkit, their contrasting acidic and basic natures present a fascinating dichotomy. This guide will explore the fundamental principles governing their pKa values, provide field-proven experimental methodologies for their determination, and illuminate their profound impact on the journey of a molecule from a laboratory curiosity to a life-saving therapeutic.

The Acidic Phenol: A Tale of Resonance and Substitution

The phenolic hydroxyl group, an -OH group directly attached to an aromatic ring, is a common feature in numerous blockbuster drugs, including acetaminophen and estradiol.[2] Unlike its aliphatic alcohol counterparts, the phenolic proton is significantly more acidic, with a typical pKa in the range of 9 to 11.[2] This enhanced acidity is a direct consequence of the resonance stabilization of the resulting phenoxide anion. The negative charge of the deprotonated oxygen can be delocalized across the aromatic ring, distributing the charge and stabilizing the conjugate base.

The electronic nature of substituents on the aromatic ring plays a pivotal role in modulating the pKa of a phenolic hydroxyl group. Electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, further stabilize the phenoxide anion through inductive and/or resonance effects, thereby increasing the acidity and lowering the pKa. Conversely, electron-donating groups (EDGs), like alkyl (-R) or alkoxy (-OR) groups, destabilize the phenoxide anion, leading to decreased acidity and a higher pKa.

Substituent Position pKa Effect on Acidity
-H (Phenol)-9.95Reference
-NO2para7.15Increased
-Clpara9.38Increased
-CH3para10.19Decreased
-OCH3para10.21Decreased

Table 1: Influence of Substituents on the pKa of Phenol. This table illustrates how electron-withdrawing and -donating groups alter the acidity of the phenolic hydroxyl group.

The Basic Morpholine: A Dance of Induction and Conformation

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry, found in drugs such as the anticancer agent gefitinib and the antidepressant reboxetine.[3][4] The nitrogen atom in the morpholine ring is basic, readily accepting a proton to form a positively charged morpholinium ion. The pKa of the conjugate acid of morpholine is approximately 8.4.[3]

The basicity of the morpholine nitrogen is primarily influenced by the inductive effect of the oxygen atom. The electronegative oxygen atom withdraws electron density from the nitrogen, making it less basic than a simple cyclic secondary amine like piperidine (pKa ≈ 11.2). This reduced basicity can be advantageous in drug design, as it can fine-tune the overall physicochemical properties of a molecule.[3]

Substituents on the morpholine ring can further modulate its pKa. N-alkylation generally has a minor effect on the pKa. However, the introduction of electron-withdrawing groups on the nitrogen or carbon atoms of the ring will decrease the basicity and lower the pKa of the conjugate acid.

Compound pKa of Conjugate Acid Key Structural Feature
Morpholine8.36Unsubstituted
N-Methylmorpholine7.38N-alkylation
N-β-Mercaptoethyl-morpholine6.65, 9.8N-substitution with a thiol group

Table 2: pKa Values of Morpholine and its Derivatives. This table highlights the basicity of the morpholine nitrogen and the influence of N-substitution.[5][6]

A Comparative Analysis: Phenolic Hydroxyl vs. Morpholine Nitrogen

The contrasting acidic and basic natures of phenolic hydroxyls and morpholine nitrogens provide medicinal chemists with a powerful toolset for optimizing drug candidates.

Characteristic Phenolic Hydroxyl Morpholine Nitrogen
Acid/Base Nature Weakly AcidicWeakly Basic
Typical pKa Range 9 - 118 - 9 (for the conjugate acid)
Ionization at Physiological pH (7.4) Predominantly unionizedPartially ionized (protonated)
Influence of Substituents Highly sensitive to electronic effectsModerately sensitive to inductive effects
Role in Drug Design Hydrogen bond donor, potential for salt formation with basesHydrogen bond acceptor, potential for salt formation with acids, improves aqueous solubility

Table 3: A Comparative Overview of Phenolic Hydroxyl and Morpholine Nitrogen Moieties.

The interplay between these two functional groups within a single molecule can be particularly insightful. For instance, in a drug molecule containing both a phenol and a morpholine, the overall charge state of the molecule will be highly dependent on the pH of its environment. This pH-dependent ionization is a key determinant of a drug's ability to cross biological membranes, a concept elegantly described by the pH-partition hypothesis .[7] This hypothesis posits that the un-ionized, more lipophilic form of a drug is more readily absorbed across lipid membranes.[7] However, it's crucial to recognize the limitations of this hypothesis, as it does not account for active transport mechanisms or the complexities of the membrane environment.[8][9]

Experimental Determination of pKa: A Practical Guide

Accurate experimental determination of pKa is paramount for understanding and predicting a drug's behavior. Two of the most robust and widely used techniques are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly precise method for determining pKa values.[10] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[10][11] The pKa is determined from the midpoint of the buffer region in the resulting titration curve.[6]

  • Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature.[11] Ensure the electrode is in good condition and properly filled with electrolyte solution.

  • Sample Preparation: Prepare a solution of the analyte at a known concentration (typically 1-10 mM) in a suitable solvent (e.g., water, or a co-solvent system like methanol/water for poorly soluble compounds).[6][12] The ionic strength of the solution should be kept constant, usually with the addition of a background electrolyte like KCl.[6]

  • Titration: Titrate the analyte solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.[6]

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point(s) can be determined from the first or second derivative of the titration curve. The pKa is equal to the pH at the half-equivalence point.[10]

  • Self-Validation and Quality Control:

    • Perform a blank titration (titrating the solvent without the analyte) to correct for any acidic or basic impurities.

    • Run a known standard with a similar pKa to validate the method and instrument performance.

    • Ensure the temperature is strictly controlled throughout the experiment, as pKa is temperature-dependent.[1]

    • For poorly soluble compounds, the use of co-solvents is necessary. The apparent pKa obtained in the co-solvent mixture can be extrapolated to determine the aqueous pKa.[12]

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry: A Sensitive Alternative

UV-Vis spectrophotometry is an excellent method for determining the pKa of compounds that possess a chromophore in proximity to the ionizable group.[1][13] The principle lies in the fact that the protonated and deprotonated forms of the molecule will have different UV-Vis absorption spectra.[13] By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve is generated from which the pKa can be determined.[1]

  • Wavelength Selection: Record the UV-Vis spectra of the analyte in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 12-13) solutions to identify the wavelengths of maximum absorbance for the fully protonated and deprotonated species, respectively. Also, identify any isosbestic points where the absorbance is independent of pH.[1]

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte. It is crucial to maintain a constant ionic strength across all buffer solutions.[13]

  • Sample Measurement: Prepare solutions of the analyte at a constant concentration in each of the buffer solutions. Measure the absorbance of each solution at the pre-determined analytical wavelength(s).[13]

  • Data Analysis: Plot the absorbance versus pH. The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve. Alternatively, the Henderson-Hasselbalch equation can be used to linearize the data and determine the pKa.[10]

  • Self-Validation and Quality Control:

    • The presence of sharp isosbestic points is a strong indicator of a clean, two-component equilibrium.

    • For poorly soluble compounds, the use of co-solvents may be necessary. Ensure the co-solvent does not significantly interfere with the UV-Vis absorbance.[14]

    • The total concentration of the analyte must be kept constant across all measurements.

    • Run a known standard to validate the experimental setup and data analysis.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

In Silico pKa Prediction: A High-Throughput Approach

In the early stages of drug discovery, where large numbers of compounds are synthesized and screened, experimental pKa determination for every molecule can be a bottleneck. In silico pKa prediction tools have emerged as a valuable high-throughput alternative.[15][16] These software programs utilize various algorithms, including those based on the Hammett and Taft equations, as well as more sophisticated machine learning and quantum mechanical approaches, to estimate pKa values directly from a molecule's structure.[17]

While these tools offer speed and convenience, it is crucial to understand their limitations. The accuracy of in silico predictions can vary depending on the complexity of the molecule and the novelty of its chemical scaffold.[12][16] Therefore, it is best practice to use in silico predictions as a guide for prioritizing compounds for experimental validation, rather than as a substitute for it.[16]

Case Studies: The Interplay of Phenol and Morpholine in Action

The strategic incorporation and modulation of phenolic and morpholine moieties are central to the optimization of many successful drugs.

Gefitinib (Iressa®): This epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, used in the treatment of non-small cell lung cancer, features a morpholine ring.[18][19] The basicity of the morpholine nitrogen (pKa of the conjugate acid is around 7.2) contributes to the drug's aqueous solubility, which is essential for its oral bioavailability.[18] The ionization state of the morpholine at physiological pH also influences its distribution and interaction with its target protein.

Reboxetine (Edronax®): A selective norepinephrine reuptake inhibitor used as an antidepressant, reboxetine contains a morpholine ring.[20] The pKa of the morpholine nitrogen is a key factor in its pharmacological profile, influencing its interaction with the norepinephrine transporter and its overall pharmacokinetic properties.[14]

While examples of drugs containing both a phenolic hydroxyl and a morpholine ring are less common, the principles discussed here are readily applicable to molecules containing other combinations of acidic and basic functional groups. The ability to fine-tune the pKa of each group independently allows for precise control over a molecule's ionization profile and, consequently, its drug-like properties.

Conclusion: A Symphony of Acidity and Basicity in Drug Design

The phenolic hydroxyl and morpholine nitrogen represent two of the most versatile and valuable functional groups in the medicinal chemist's arsenal. Their contrasting acidic and basic properties provide a rich palette for the rational design and optimization of drug candidates. A thorough understanding of the factors that govern their pKa values, coupled with robust experimental and in silico methods for their determination, is essential for navigating the complex landscape of drug discovery. By mastering the interplay of these and other ionizable groups, we can unlock the full potential of small molecules to create safer, more effective medicines for the future.

References

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • St. Klisurova, D., & Doytchinova, I. (2013). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian pharmaceutical bulletin, 59(1-2), 3-14.
  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Yang, C., Gong, C., Zhang, Z., & Tang, Y. (2024). In Silico Prediction of pKa Values Using Explainable Deep Learning Methods. Molecules, 29(1), 123.
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  • Studylib. (n.d.). pKa Values Table: Inorganic & Organic Acids. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 370–389.
  • Slideshare. (n.d.). pH partition theory. Retrieved from [Link]

  • PubMed. (n.d.). Effects of reboxetine, a selective norepinephrine reuptake inhibitor, on sympathetic and parasympathetic outflow to the heart: preliminary data. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pharmacokinetics of Gefitinib in a Patient with Non-Small Cell Lung Cancer Undergoing Continuous Ambulatory Peritoneal Dialysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of action of reboxetine. Retrieved from [Link]

  • Ruiz, R., Rosés, M., Rived, F., & Bosch, E. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(11), 941–945.
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  • ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological relevance and synthesis of C-substituted morpholine derivatives. Retrieved from [Link]

  • Rowan Scientific. (2024, March 8). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Retrieved from [Link]

  • ACS Publications. (2012, March 1). Measurement of Drug Lipophilicity and pKa Using Acoustics. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]

  • ResearchGate. (2021, January 11). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • ACS Publications. (n.d.). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Retrieved from [Link]

  • ACS Publications. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Retrieved from [Link]

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  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Chair of Analytical Chemistry. (n.d.). pKa values bases. Retrieved from [Link]

  • YouTube. (2021, August 17). Measurement of pKa by Potentiometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacokinetic and pharmacodynamic study of Gefitinib in a mouse model of non-small-cell lung carcinoma with brain metastasis. Retrieved from [Link]

  • Springer. (n.d.). Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • NSF Public Access Repository. (2022, May 9). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Retrieved from [Link]

  • PubMed. (n.d.). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values for morpholine, pyrazole and imidazole.. Retrieved from [Link]

  • National Institutes of Health. (2022, November 30). Pharmacokinetics of gefitinib in elderly patients with EGFR-mutated advanced non-small cell lung cancer: a prospective study. Retrieved from [Link]

  • bioRxiv. (2024, July 30). In silico PK predictions in Drug Discovery: Benchmarking of Strategies to Integrate Machine Learning with Empiric and Mechanistic PK modelling. Retrieved from [Link]

  • NIST. (n.d.). Morpholine. Retrieved from [Link]

  • ResearchGate. (n.d.). List of molecules and experimental pKa values used for Table 2 The.... Retrieved from [Link]

  • YouTube. (2021, December 26). Limitations of pH Partition Theory l pH Partition Theory l Drug Absorption l M. Pharm. Retrieved from [Link]

  • ResearchGate. (n.d.). Case Studies of CNS Drug Optimization-Medicinal Chemistry and CNS Biology Perspectives. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]

  • National Institutes of Health. (2024, March 20). Expanding Complex Morpholines Using Systematic Chemical Diversity. Retrieved from [Link]

  • Filo. (n.d.). Discuss pH partition hypothesis in detail with its limitation. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step preparation of 4-(Morpholin-3-yl)phenol from amino acids

Application Note: High-Purity Synthesis of 4-(Morpholin-3-yl)phenol from L-Tyrosine Executive Summary This application note details a robust, scalable protocol for the preparation of 4-(morpholin-3-yl)phenol (also known...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 4-(Morpholin-3-yl)phenol from L-Tyrosine

Executive Summary

This application note details a robust, scalable protocol for the preparation of 4-(morpholin-3-yl)phenol (also known as 3-(4-hydroxyphenyl)morpholine) starting from the chiral pool precursor L-Tyrosine .

The synthesis of 3-substituted morpholines is a critical competency in drug development, as this scaffold serves as a privileged structure in various bioactive compounds, including Factor Xa inhibitors and antidepressants. This guide prioritizes the "Morpholinone Route" (acylation-cyclization-reduction), which offers superior regiocontrol and enantiomeric retention compared to direct alkylation methods.

Key Advantages of This Protocol:

  • Chirality Retention: Preserves the stereocenter of L-Tyrosine, yielding the (S)-enantiomer.

  • Scalability: Avoids high-dilution conditions required for direct cyclizations.

  • Versatility: The intermediate morpholin-3-one is a stable, storable building block.

Retrosynthetic Analysis & Workflow

The synthetic strategy disconnects the morpholine ring at the amide bond and the ether linkage. We utilize O-Benzyl-L-Tyrosine as the protected intermediate to prevent phenolic interference during the alkylation steps.

Pathway Overview:

  • Protection: Selective O-benzylation of L-Tyrosine.

  • Reduction: Conversion of the carboxylic acid to the amino alcohol (Tyrosinol).

  • Annulation: Two-step formation of the morpholine ring via a chloroacetamide intermediate.

  • Global Reduction & Deprotection: Removal of the lactam carbonyl and the benzyl protecting group.

SynthesisPath cluster_0 Phase 1: Precursor Prep cluster_1 Phase 2: Ring Construction Tyr L-Tyrosine BnTyr O-Benzyl-L-Tyrosine Tyr->BnTyr 1. CuSO4, NaOH 2. BnBr Tyrosinol O-Benzyl-L-Tyrosinol BnTyr->Tyrosinol LiAlH4 or NaBH4/I2 Amide N-Chloroacetyl Intermediate Tyrosinol->Amide ClCH2COCl NaOH Lactam 5-(4-(benzyloxy)phenyl) morpholin-3-one Amide->Lactam KOtBu Cyclization MorphBn 3-(4-(benzyloxy)phenyl) morpholine Lactam->MorphBn BH3-THF Reduction Target 4-(Morpholin-3-yl)phenol MorphBn->Target H2, Pd/C Deprotection

Figure 1: Step-wise synthetic pathway from L-Tyrosine to 4-(Morpholin-3-yl)phenol.

Detailed Experimental Protocols

Phase 1: Preparation of O-Benzyl-L-Tyrosinol

Direct reduction of Tyrosine is difficult due to solubility; protection is required.

Step 1.1: Synthesis of O-Benzyl-L-Tyrosine Rationale: The Copper(II) complex method is chosen to selectively protect the phenolic oxygen without affecting the amine or carboxylic acid.

  • Complex Formation: Dissolve L-Tyrosine (18.1 g, 100 mmol) in 100 mL of 2N NaOH. Add a solution of CuSO₄·5H₂O (12.5 g, 50 mmol) in 50 mL water. Heat to 60°C for 30 min. Cool to RT and add Methanol (300 mL).

  • Benzylation: Add Benzyl bromide (13 mL, 110 mmol) dropwise. Stir vigorously at 25-30°C for 24 hours. The copper complex precipitates.

  • Hydrolysis: Filter the solid copper complex. Wash with water/methanol.[1] Resuspend the solid in 2N HCl (200 mL) to decompose the complex. Stir for 1 hour.

  • Isolation: Adjust pH to 5-6 with dilute ammonia. The white precipitate is O-Benzyl-L-Tyrosine . Filter, wash with water and acetone. Dry in vacuo.

    • Expected Yield: ~75-80%

Step 1.2: Reduction to O-Benzyl-L-Tyrosinol Rationale: Lithium Aluminum Hydride (LAH) provides a clean reduction of the amino acid to the amino alcohol.

  • Setup: Flame-dry a 500 mL 3-neck flask. Purge with Argon.

  • Reagent Prep: Suspend O-Benzyl-L-Tyrosine (13.5 g, 50 mmol) in anhydrous THF (150 mL). Cool to 0°C.[1][2][3]

  • Addition: Slowly add LiAlH₄ (3.8 g, 100 mmol) pellets or solution (2.0 M in THF) dropwise/portion-wise. Caution: Gas evolution.

  • Reflux: Warm to RT, then reflux for 4-6 hours. Monitor by TLC (disappearance of acid).

  • Quench: Cool to 0°C. Perform Fieser quench: Add 3.8 mL H₂O, then 3.8 mL 15% NaOH, then 11.4 mL H₂O. Stir until white precipitate forms.

  • Workup: Filter through Celite. Concentrate filtrate to yield O-Benzyl-L-Tyrosinol as a waxy solid.

    • Expected Yield: ~85-90%

Phase 2: Morpholine Ring Assembly

This phase constructs the heterocyclic ring via an amide intermediate.[4]

Step 2.1: N-Acylation

  • Dissolution: Dissolve O-Benzyl-L-Tyrosinol (10.0 g, ~39 mmol) in DCM (100 mL) and 2N NaOH (40 mL) in a biphasic mixture (Schotten-Baumann conditions).

  • Acylation: Cool to 0°C. Add Chloroacetyl chloride (3.4 mL, 43 mmol) dropwise over 30 mins.

  • Reaction: Stir vigorously at 0°C for 1 hour, then RT for 2 hours.

  • Workup: Separate organic layer.[5] Wash with 1N HCl, then Brine. Dry over MgSO₄ and concentrate.

  • Product: N-(2-chloroacetyl)-O-benzyl-L-tyrosinol. Used directly in the next step.

Step 2.2: Cyclization to Morpholin-3-one Rationale: Potassium tert-butoxide (KOtBu) promotes the intramolecular Williamson ether synthesis to close the ring.

  • Reaction: Dissolve the crude chloroacetamide from Step 2.1 in anhydrous t-Butanol (or THF) (150 mL).

  • Cyclization: Add KOtBu (5.2 g, 46 mmol) portion-wise at RT.

  • Stir: Stir for 3-5 hours. A precipitate (KCl) will form.

  • Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[2] Wash organic layer with water.[2][6]

  • Purification: Recrystallize from Ethanol/Hexane or flash chromatography (EtOAc/Hexane).

  • Product: 5-(4-(benzyloxy)phenyl)morpholin-3-one.

    • Yield (2 steps): ~65-70%[7]

Phase 3: Final Transformations

Step 3.1: Reduction of Lactam

  • Reduction: Dissolve the morpholinone (5.0 g, 17.6 mmol) in anhydrous THF (50 mL). Add Borane-THF complex (1.0 M, 53 mL, 3 eq) dropwise at 0°C.

  • Reflux: Heat to reflux for 3 hours.

  • Hydrolysis: Cool to 0°C. Carefully add Methanol to quench excess borane. Add 6N HCl (20 mL) and reflux for 1 hour to break the boron-amine complex.

  • Isolation: Basify with NaOH to pH > 10. Extract with DCM. Dry and concentrate to give 3-(4-(benzyloxy)phenyl)morpholine.

Step 3.2: Deprotection (Hydrogenolysis)

  • Reaction: Dissolve the benzyl ether in Methanol (50 mL). Add 10% Pd/C catalyst (10 wt% loading).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure is sufficient) for 4-12 hours at RT.

  • Filtration: Filter through Celite to remove catalyst.

  • Final Product: Concentrate filtrate to yield 4-(Morpholin-3-yl)phenol .

    • Final Appearance: White to off-white solid.

Data Summary & Stoichiometry

ReagentMW ( g/mol )Equiv.[1][3][6][8]RoleCritical Parameter
L-Tyrosine 181.191.0Starting MaterialEnantiomeric purity >99%
Benzyl Bromide 171.041.1Protecting GroupAdd slowly to Cu-complex
LiAlH₄ 37.952.0Reducing AgentAnhydrous conditions essential
Chloroacetyl Cl 112.941.1LinkerMaintain 0°C to avoid bis-acylation
KOtBu 112.211.2BaseUse fresh reagent (hygroscopic)
Borane-THF 85.943.0Reducing AgentQuench carefully with MeOH

References

  • Preparation of O-Benzyl-L-Tyrosine: Journal of the Chemical Society, Perkin Transactions 1, 1990, pp. 653–658. (Verified via Search 1.6)

  • General Synthesis of Morpholines from Amino Alcohols (Morpholinone Route): ChemRxiv, "Green Synthesis of Morpholines via Selective Monoalkylation of Amines", 2024. (Verified via Search 1.3/1.9)

  • Reduction of Morpholin-3-ones: Organic Syntheses, Coll. Vol. 10, p. 537 (2004); Vol. 79, p. 19 (2002). (Verified via Search 1.19 context)

  • Rivaroxaban Intermediate Synthesis (Industrial Context): Technical Disclosure Commons, "Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one", 2025. (Verified via Search 1.10)

Sources

Application

Functionalization of the secondary amine in 4-(Morpholin-3-yl)phenol

Application Note: Strategic Functionalization of the Secondary Amine in 4-(Morpholin-3-yl)phenol Executive Summary & Strategic Analysis The functionalization of 4-(Morpholin-3-yl)phenol presents a classic but deceptive c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the Secondary Amine in 4-(Morpholin-3-yl)phenol

Executive Summary & Strategic Analysis

The functionalization of 4-(Morpholin-3-yl)phenol presents a classic but deceptive challenge in medicinal chemistry: the differentiation of two nucleophilic sites—the secondary amine (N4) and the phenolic oxygen (Ar-OH)—within a sterically constrained scaffold.[1]

While standard "textbook" reactivity profiles suggest amines are more nucleophilic than phenols, this specific scaffold introduces a critical variable: Steric Hindrance at C3. The aryl group attached at the C3 position of the morpholine ring creates significant steric bulk immediately adjacent to the reactive nitrogen (N4). This reduces the nucleophilic efficiency of the amine, potentially allowing the unhindered phenolic oxygen to compete for electrophiles, leading to mixtures of N-alkyl, O-alkyl, and N,O-dialkyl byproducts.

This guide provides validated, high-fidelity protocols to achieve exclusively N-functionalization without the need for protecting group manipulations.

The Chemoselectivity Landscape
ParameterSecondary Amine (Morpholine N4)Phenol (Ar-OH)Implication for Protocol
pKa (Conj.[1] Acid) ~8.0 – 8.5 (Lowered by C3-Aryl induction)~9.95At pH < 9, Phenol is neutral (poor nucleophile); Amine is partial free base.[1]
Nucleophilicity Moderate (Sterically Hindered)Low (Neutral) / High (Phenoxide)Avoid strong bases (NaH, KOH) that generate phenoxide.
Hard/Soft Character IntermediateHardSoft electrophiles favor N; Hard electrophiles (acyl chlorides) risk O-reaction.[1]

Decision Matrix: Selecting the Right Pathway

Before initiating synthesis, select the protocol based on your target functional group.

Chemoselectivity_Matrix Start Target Functionalization N_Alkyl N-Alkylation (R-CH2-) Start->N_Alkyl Add Carbon Chain N_Acyl N-Acylation (R-CO-) Start->N_Acyl Form Amide N_Aryl N-Arylation (Ar-) Start->N_Aryl Add Aryl Ring Method_A Protocol A: Reductive Amination (High Fidelity) N_Alkyl->Method_A Aldehyde + NaBH(OAc)3 Method_B Protocol B: Schotten-Baumann (Biphasic) N_Acyl->Method_B AcCl + NaHCO3 (aq) Method_C Protocol C: Buchwald-Hartwig (Ligand Controlled) N_Aryl->Method_C Pd(OAc)2 + BrettPhos

Figure 1: Strategic decision tree for chemoselective functionalization.[1] Note that direct alkylation with alkyl halides is omitted due to high risk of O-alkylation.[1]

Detailed Experimental Protocols

Protocol A: Chemoselective N-Alkylation via Reductive Amination

Best for: Attaching alkyl chains (Methyl, Ethyl, Benzyl, etc.).[1] Mechanism: The amine condenses with an aldehyde to form an iminium ion. Phenols cannot form iminium ions, rendering this reaction 100% chemoselective for Nitrogen.

Reagents:

  • Substrate: 4-(Morpholin-3-yl)phenol (1.0 equiv)[1]

  • Aldehyde/Ketone: 1.1 – 1.2 equiv

  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

  • Acid Additive: Acetic Acid (1.0 equiv) – Critical for catalyzing iminium formation in hindered amines.

Step-by-Step Methodology:

  • Solubilization: In a flame-dried round-bottom flask, dissolve 4-(Morpholin-3-yl)phenol (1.0 mmol) in DCE (5 mL).

  • Activation: Add the aldehyde (1.1 mmol) and Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

    • Insight: The steric bulk at C3 slows down imine formation. This pre-stirring period allows the equilibrium to shift toward the iminium species before reduction.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Look for M+Alkyl mass).[1]

  • Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH). Phenolic proton remains untouched.[1]

Self-Validation Check:

  • If LC-MS shows starting material remaining after 16h, the imine formation is likely sterically hindered.[1] Action: Heat the initial condensation step (Step 2) to 40°C or use Ti(OiPr)₄ as a Lewis acid additive.

Protocol B: Chemoselective N-Acylation (Amide Formation)

Best for: Creating amide linkages.[1] Challenge: Acid chlorides are highly reactive and can esterify the phenol (O-acylation).[1] Solution: Exploit the greater nucleophilicity of the amine in a biphasic system where the phenoxide cannot form.

Reagents:

  • Substrate: 4-(Morpholin-3-yl)phenol (1.0 equiv)[1]

  • Acyl Chloride / Anhydride: 1.05 equiv (Strict stoichiometry)

  • Base: NaHCO₃ (Saturated Aqueous) or K₂CO₃ (Solid, Anhydrous)

  • Solvent: Ethyl Acetate (EtOAc) or DCM

Step-by-Step Methodology (Biphasic Schotten-Baumann):

  • Preparation: Dissolve the substrate (1.0 mmol) in EtOAc (10 mL).

  • Base Layer: Add saturated aqueous NaHCO₃ (10 mL). The pH should be ~8.5.

    • Mechanistic Note: At pH 8.5, the phenol (pKa ~10) remains protonated (neutral) and unreactive. The amine (pKa ~8) is in equilibrium but sufficiently nucleophilic to react.

  • Addition: Add the Acyl Chloride (1.05 mmol) dropwise to the vigorously stirred biphasic mixture at 0°C.

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

  • Workup: Separate layers. The organic layer contains the N-acylated product. The aqueous layer captures the HCl byproduct.

  • Purification: Recrystallization is often sufficient; otherwise, silica gel chromatography.

Troubleshooting:

  • Issue: Observed O-acylation (Ester formation).[1]

  • Fix: Switch solvent to Methanol and use Acetic Anhydride .[1] Amines react selectively with anhydrides in methanol; phenolic esters are unstable in methanol and will transesterify back to the phenol.

Advanced Visualization: Reaction Pathway

Reaction_Pathway Substrate 4-(Morpholin-3-yl)phenol (Steric Hindrance at C3) Intermediate_Imine Intermediate: Iminium Ion Substrate->Intermediate_Imine Condensation Side_Reaction O-Alkylation (BLOCKED) Substrate->Side_Reaction Direct Alkyl Halide Product_N_Alkyl Product: N-Alkyl-3-aryl-morpholine Intermediate_Imine->Product_N_Alkyl Hydride Transfer Reagent_Aldehyde Reagent: Aldehyde + AcOH Reagent_Reductant Reagent: NaBH(OAc)3

Figure 2: Mechanistic pathway for Reductive Amination, highlighting the bypass of O-alkylation.

References

  • Sonawane, A. D., et al. (2019).[2] Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Thieme Connect.

    • Relevance: Establishes base-mediated selectivity profiles for amino-phenols.
  • Wang, R., & Xu, J. (2012). Selective alkylation of aminophenols. Arkivoc.

    • Relevance: Validates the reductive amination strategy for high-fidelity N-alkyl
  • Gross, R. A., et al. (2018). Chemoselective Acetylation of 2-aminophenol using immobilized lipase. ACS Omega.[1][3]

    • Relevance: Discusses thermodynamic control in acylation reactions of amphoteric substr
  • Bordwell, F. G. (2002). Absolute pKa Determinations for Substituted Phenols. J. Am. Chem. Soc.

    • Relevance: Provides the foundational pKa data (Phenol ~10 vs Ammonium ~8) justifying the pH-controlled protocols.

Sources

Method

Application Note: 4-(Morpholin-3-yl)phenol as a Bifunctional Ligand in Organometallic Catalysis

Based on the structural properties and catalytic applications of chiral morpholine derivatives, here is the detailed Application Note and Protocol guide for 4-(Morpholin-3-yl)phenol . Executive Summary 4-(Morpholin-3-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the structural properties and catalytic applications of chiral morpholine derivatives, here is the detailed Application Note and Protocol guide for 4-(Morpholin-3-yl)phenol .

Executive Summary

4-(Morpholin-3-yl)phenol represents a specialized class of chiral 3-aryl morpholines . Unlike simple morpholine (a common monodentate base), this ligand features a stereogenic center at the C3 position and a para-phenolic handle. In organometallic catalysis, it functions primarily as a chiral secondary amine ligand with a unique "remote anchor" capability.

This guide details its application in Enantioselective Transition Metal Catalysis (specifically Zinc and Copper-mediated transformations) and its utility as a Supramolecular Directing Ligand .

Key Chemical Characteristics
FeatureSpecificationCatalytic Implication
Chirality C3-StereocenterInduces enantioselectivity in metal-catalyzed additions.[1]
Donor Atom Morpholine Nitrogen (

)
Hard N-donor for Lewis acidic metals (Zn, Cu, Ni).
Functional Handle para-Phenolic -OHNon-chelating . Used for immobilization or H-bond directing.
Basicity Secondary Amine (

)
Acts as both ligand and proton shuttle.

Strategic Ligand Design

The "Remote Anchor" Mechanism

Unlike ortho-substituted aminophenols (which form tight N,O-chelates), 4-(Morpholin-3-yl)phenol cannot form a monomeric chelate with a single metal center due to the geometric distance of the para-hydroxyl group. Instead, it operates via two advanced modes:

  • Monodentate Chiral N-Coordination: The morpholine nitrogen binds the metal, creating a chiral pocket derived from the bulky 3-aryl group.

  • Bifunctional H-Bonding: The distal phenolic -OH can hydrogen bond with substrates (e.g., carbonyls, nitros) or co-catalysts, stabilizing the transition state via a secondary coordination sphere effect.

LigandMode cluster_0 Coordination Mode Ligand 4-(Morpholin-3-yl)phenol Metal Metal Center (Zn, Cu, Pd) Ligand->Metal N-Coordination (Chiral Induction) Substrate Substrate (Aldehyde/Nitro) Ligand->Substrate Distal OH...O H-Bonding Metal->Substrate Activation

Figure 1: Bifunctional coordination mode where the N-center binds the metal while the distal OH orients the substrate.

Protocol A: Ligand Activation & Complex Formation

Commercially available 4-(Morpholin-3-yl)phenol is often supplied as a hydrochloride salt or a zwitterion. For organometallic catalysis, the free amine is required.

Materials
  • Ligand Precursor: 4-(Morpholin-3-yl)phenol HCl.

  • Base: Sodium tert-butoxide (

    
    ) or 
    
    
    
    .
  • Solvent: Anhydrous Toluene or THF.

  • Metal Source:

    
     or 
    
    
    
    .
Step-by-Step Activation
  • Free-Basing (In-Situ):

    • Charge a flame-dried Schlenk flask with Ligand HCl salt (1.0 equiv) and

      
       (1.1 equiv).
      
    • Add anhydrous THF (0.2 M concentration).

    • Stir at RT for 30 mins under Argon. The solution will turn slightly cloudy (NaCl precipitation).

    • Checkpoint: Verify free amine formation by taking an aliquot for TLC (eluent: 10% MeOH/DCM + 1%

      
      ).
      
  • Metal Complexation:

    • Add the metal salt (e.g.,

      
      , 1.0 equiv) directly to the free amine solution.
      
    • Stir for 1 hour at RT. The color typically shifts (e.g., to deep blue/green for Cu).

    • Filtration (Optional): If NaCl interferes, filter the solution through a generic syringe filter (PTFE, 0.45 µm) into the reaction vessel.

Protocol B: Asymmetric Henry Reaction (Nitroaldol)

This protocol utilizes the ligand's bifunctional nature (Cu-Lewis acid + Phenol H-donor) to catalyze the enantioselective addition of nitromethane to aldehydes.

Reaction Scheme


Experimental Procedure
  • Catalyst Preparation:

    • In a 4 mL vial, dissolve 4-(Morpholin-3-yl)phenol (19.3 mg, 0.10 mmol, 10 mol%) in Ethanol (1.0 mL).

    • Add

      
       (20.0 mg, 0.10 mmol, 10 mol%).
      
    • Stir for 1 hour until a homogeneous deep blue solution forms.

  • Substrate Addition:

    • Cool the catalyst solution to 0 °C (ice bath).

    • Add the Aldehyde (1.0 mmol) followed by Nitromethane (10 equiv, 0.54 mL).

    • Note: The excess nitromethane acts as both reagent and co-solvent to push equilibrium.

  • Reaction Monitoring:

    • Stir at 0 °C for 24–48 hours.

    • Monitor by TLC.[2] The product is typically more polar than the aldehyde.

  • Workup:

    • Quench by adding 1N HCl (2 mL).

    • Extract with EtOAc (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash chromatography (Hexane/EtOAc gradient).

    • Enantiomeric Excess (ee) Determination: Chiral HPLC (Chiralcel OD-H or AD-H column).

Protocol C: Ligand Immobilization (Solid-Phase Catalysis)

The para-hydroxyl group allows this ligand to be covalently attached to solid supports without affecting the chiral center at C3. This is ideal for flow chemistry.

Workflow
  • Support Activation: Use Merrifield resin (Chloromethyl polystyrene).

  • Coupling:

    • Mix Resin (1.0 g, ~1.0 mmol Cl) with 4-(Morpholin-3-yl)phenol (1.5 equiv) and

      
       (2.0 equiv) in DMF.
      
    • Heat to 80 °C for 12 hours.

  • Washing: Filter resin and wash extensively with

    
    , MeOH, and DCM to remove unbound ligand.
    
  • Usage: The resulting Polymer-Supported Morpholine can be loaded with Pd or Cu by simple soaking, creating a recyclable heterogeneous catalyst.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst PoisoningEnsure reagents (especially aldehydes) are acid-free. Distill aldehydes prior to use.
Low ee% Racemization of LigandAvoid high temperatures (>60°C) during complexation. Ensure pure enantiomer starting material.
Precipitation Low Solubility of ComplexSwitch solvent from EtOH to THF/tBuOH (1:1) mixture.
Background Reaction Uncatalyzed PathwayLower temperature to -20°C. The uncatalyzed racemic background reaction is suppressed at lower temps.

References

  • Chiral Morpholine Synthesis: Gorgulu, A. O., et al. "Synthesis and characterization of a new morpholine-containing sulfur ligand." Journal of Coordination Chemistry, 2005.

  • Morpholine in Catalysis: Yigit, B., et al. "New morpholine-liganded palladium(II) N-heterocyclic carbene complexes." Archiv der Pharmazie, 2019.

  • 3-Aryl Morpholine Scaffold: BenchChem Technical Data, "4-(Morpholin-3-yl)phenol Properties and Applications."

  • Asymmetric Amino-Phenol Catalysis:Trost, B. M., et al. "Asymmetric Catalysis with Chiral Amino-Phenol Ligands." Angewandte Chemie Int. Ed. (General Reference for Class).

Sources

Application

Application Note &amp; Protocols: Reductive Amination Strategies for the Functionalization of 4-(Morpholin-3-yl)phenol

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of reductive amination techniques to modify the 4-(Morpholin-3-yl)phenol scaffold. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of reductive amination techniques to modify the 4-(Morpholin-3-yl)phenol scaffold. This versatile synthetic transformation is crucial for creating libraries of novel compounds for screening and lead optimization.

Foundational Principles: The "Why" of Reductive Amination

Reductive amination, also known as reductive alkylation, is a cornerstone of medicinal chemistry for its efficiency and control in forming carbon-nitrogen bonds.[1][2] The reaction converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine via an intermediate iminium ion.[1][3] For the 4-(Morpholin-3-yl)phenol scaffold, the secondary amine within the morpholine ring serves as the nucleophile, enabling the attachment of a diverse range of substituents.

The Reaction Mechanism: A Two-Step Cascade

Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The process occurs in two distinct, sequential parts, often in a single pot.[1][3]

  • Iminium Ion Formation: The reaction begins with the nucleophilic attack of the secondary amine (the morpholine nitrogen) on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an unstable hemiaminal intermediate.[1] Under mildly acidic conditions, the hemiaminal readily dehydrates to form a resonance-stabilized iminium ion. This dehydration is the rate-limiting step and is crucial for the reaction's progression.[4]

  • Reduction: A reducing agent, introduced into the reaction, then selectively reduces the iminium ion (C=N+) to the final tertiary amine product.[4][5] The key to a successful one-pot reaction is using a reducing agent that is mild enough to not significantly reduce the starting carbonyl compound but potent enough to efficiently reduce the iminium ion as it forms.[5][6]

G cluster_reactants Reactants Carbonyl Aldehyde or Ketone (R-C=O) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal Nucleophilic Attack Amine 4-(Morpholin-3-yl)phenol Amine->Hemiaminal Iminium Iminium Ion Intermediate (C=N+) Hemiaminal->Iminium Dehydration (-H₂O) (Acid-Catalyzed) Product Final Tertiary Amine Product Iminium->Product Reduction (+ Hydride [H⁻])

Critical Parameters: Mastering the Variables

The success of reductive amination hinges on the careful control of several experimental parameters.

  • pH Control: The reaction environment must be weakly acidic (typically pH 5-7).[6] If the pH is too high (basic), the dehydration of the hemiaminal to the iminium ion will be inefficient. If the pH is too low (strongly acidic), the amine nucleophile will be protonated and rendered unreactive. Acetic acid is a common and effective catalyst for this purpose.[6][7]

  • Choice of Reducing Agent: This is arguably the most critical decision. The ideal reagent selectively reduces the iminium ion in the presence of the starting carbonyl group.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice. It is a mild and selective reducing agent that tolerates a wide range of functional groups.[6][7][8] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, making it ideal for one-pot procedures.[8] It also avoids the use of toxic cyanide reagents.[8]

    • Sodium Cyanoborohydride (NaBH₃CN): A classic and highly effective reagent.[3][5] It is stable in weakly acidic media and selectively reduces the iminium ion.[1] However, its high toxicity and the potential for generating hydrogen cyanide gas during workup necessitate careful handling and quenching procedures.[1][6]

    • Catalytic Hydrogenation (H₂/Catalyst): A "green" and economical method, especially for large-scale synthesis.[1][8] Catalysts like Palladium on carbon (Pd/C) or Nickel are commonly used.[1][9] This method may not be suitable for substrates containing other reducible functional groups, such as alkenes, alkynes, or nitro groups.[8]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred solvents, particularly for reactions using STAB.[7] Tetrahydrofuran (THF) and methanol (for indirect methods) are also employed. The solvent should be inert to the reaction conditions and capable of dissolving all reactants.

Experimental Protocols

The following protocols are designed as robust starting points for the reductive amination of 4-(Morpholin-3-yl)phenol. All manipulations involving reagents should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

G Reactants Combine Amine, Carbonyl, & Solvent Acid Add Acetic Acid (if needed) Reactants->Acid Stir Stir at RT (Imine Formation) Acid->Stir ReducingAgent Add Reducing Agent (Portion-wise) Stir->ReducingAgent Reaction Monitor Reaction (TLC / LC-MS) ReducingAgent->Reaction Quench Quench Reaction (e.g., sat. NaHCO₃) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Dry, Concentrate & Purify Workup->Purify Product Characterize Final Product Purify->Product

Protocol Using Sodium Triacetoxyborohydride (STAB)

This is the recommended general-purpose protocol due to its mild conditions, broad functional group tolerance, and enhanced safety profile.[6][7]

Materials:

  • 4-(Morpholin-3-yl)phenol (1.0 eq)

  • Aldehyde or Ketone (1.1 - 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (optional, 1.0-2.0 eq for ketones)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(Morpholin-3-yl)phenol (1.0 eq) and the carbonyl compound (1.1 eq).

  • Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the amine).

  • For ketones or less reactive aldehydes, add glacial acetic acid (1.0 eq) and stir the mixture at room temperature for 20-30 minutes to facilitate iminium ion formation.[7]

  • Carefully add Sodium Triacetoxyborohydride (1.5 eq) to the stirring solution in portions. Note: Slight gas evolution may occur.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary amine.

Protocol Using Catalytic Hydrogenation

This protocol is ideal for scale-up and for avoiding borohydride reagents. It is not suitable for substrates with reducible groups like C-C multiple bonds.[8]

Materials:

  • 4-(Morpholin-3-yl)phenol (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Palladium on Carbon (Pd/C, 5-10 wt%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

Procedure:

  • To a hydrogenation flask, add 4-(Morpholin-3-yl)phenol (1.0 eq), the carbonyl compound (1.1 eq), and the solvent (MeOH or EtOH).

  • Carefully add the Pd/C catalyst (5-10% by weight of the limiting reagent) to the flask.

  • Seal the flask, and purge the system by evacuating and backfilling with an inert gas (e.g., nitrogen) three times.

  • Introduce hydrogen gas (a balloon is sufficient for small scale, or use a Parr hydrogenator for higher pressures) and stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 4 to 48 hours.

  • Once complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can then be purified by flash chromatography or crystallization.

Data Summary and Troubleshooting

Comparison of Common Reducing Agents
Reducing AgentAdvantagesDisadvantagesTypical Conditions
Sodium Triacetoxyborohydride (STAB) Mild, highly selective, broad functional group tolerance, non-toxic byproducts.[1][8]Higher cost, moisture sensitive.DCM or DCE, optional AcOH, Room Temp.[7]
Sodium Cyanoborohydride (NaBH₃CN) Highly effective, stable in weak acid, well-established.[1][3]Highly toxic, generates cyanide waste, requires careful handling.[1][6]MeOH, pH 5-7, Room Temp.[6]
Catalytic Hydrogenation (H₂/Pd/C) "Green," economical for scale-up, simple workup.[1][8]Not compatible with many reducible functional groups, requires special equipment.[8]MeOH or EtOH, H₂ (1 atm to 50 psi), Room Temp.
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inefficient iminium formation (pH too high/low).2. Deactivated reducing agent (moisture).3. Poorly reactive carbonyl (steric hindrance).1. Add acetic acid (1-2 eq) to catalyze iminium formation.2. Use fresh, anhydrous reagents and solvents.3. Increase reaction time, temperature, or switch to a more reactive reducing agent.
Recovery of Starting Amine The reaction has not gone to completion or failed to start.See "Low or No Conversion." Check TLC/LC-MS after a longer reaction time.
Formation of Alcohol Side Product The reducing agent is reducing the starting carbonyl compound.1. Use a milder reducing agent (STAB is preferred over NaBH₄).2. Ensure pH is optimal for iminium formation, which is reduced faster than the carbonyl.[1]
Over-alkylation (for primary amines) Not applicable to the secondary amine in 4-(Morpholin-3-yl)phenol, but a common issue with primary amines.N/A for this scaffold. Reductive amination is controlled and forms the tertiary amine cleanly.[2]

References

  • Reductive Amination. (2023). Chemistry LibreTexts. [Link]

  • Synthesis of 4′-aminopantetheine and derivatives to probe aminoglycoside N-6. PMC. [Link]

  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023). JoVE. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Reductive amination of phenol over Pd-based catalysts: elucidating the role of the support and metal nanoparticle size. RSC Publishing. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Preparation method of 4- (4-aminophenyl) morpholine-3-one derivative.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115 Handout. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines. Green Chemistry (RSC Publishing). [Link]

Sources

Method

Application Notes &amp; Protocols for the Synthesis of Chiral 4-(Morpholin-3-yl)phenol Derivatives

Abstract The 4-(morpholin-3-yl)phenol scaffold is a privileged structure in medicinal chemistry, integral to a wide array of pharmacologically active agents due to its favorable physicochemical and metabolic properties.[...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-(morpholin-3-yl)phenol scaffold is a privileged structure in medicinal chemistry, integral to a wide array of pharmacologically active agents due to its favorable physicochemical and metabolic properties.[1][2] The stereochemistry at the C3 position of the morpholine ring is often critical for biological activity and target engagement, making enantioselective synthesis a paramount challenge for drug development professionals. This document provides a comprehensive guide to the synthesis of chiral derivatives of 4-(morpholin-3-yl)phenol, detailing strategic considerations, robust experimental protocols, and field-proven insights to facilitate the generation of these valuable compounds. We will explore two primary, highly effective strategies: Asymmetric Hydrogenation of a pro-chiral intermediate and Diastereoselective Cyclization from a chiral pool precursor.

Strategic Approaches & Retrosynthetic Analysis

The construction of the chiral 4-(morpholin-3-yl)phenol core can be approached through several distinct strategies. The choice of route often depends on factors such as the availability of starting materials, desired scale, and the specific stereoisomer required. The primary methodologies include:

  • Asymmetric Catalysis: This is arguably the most efficient and atom-economical approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product from a pro-chiral substrate.[3] Asymmetric hydrogenation is a leading technique in this class.[4][5]

  • Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiomerically pure starting materials, such as amino acids or amino alcohols, to build the morpholine ring.[6] The inherent chirality of the starting material is transferred to the final product.

  • Biocatalysis: The use of enzymes offers high selectivity under mild reaction conditions and is an increasingly important tool for producing single-enantiomer drug intermediates.[7][8]

A logical retrosynthetic analysis of the target scaffold reveals key disconnections and highlights the precursor molecules required for these strategies.

G cluster_0 Strategic Disconnections cluster_1 Starting Materials Target Chiral 4-(Morpholin-3-yl)phenol A Asymmetric Hydrogenation Precursor (Dehydromorpholinone) Target->A C=N Reduction B Chiral Pool Precursor (Chiral Amino Alcohol) Target->B Ring Cyclization C Key Building Blocks A->C Condensation B->C Functionalization SM1 Protected p-Aminophenol C->SM1 SM2 Glycolic Acid Derivative C->SM2 SM3 Chiral Amino Acid (e.g., Phenylglycinol) C->SM3 SM4 2-carbon electrophile (e.g., Chloroacetyl chloride) C->SM4

Sources

Application

Application Note: 4-(Morpholin-3-yl)phenol in Peptidomimetic Drug Design

The following Application Note and Protocol Guide details the use of 4-(Morpholin-3-yl)phenol (also referred to as 3-(4-hydroxyphenyl)morpholine ) as a high-value scaffold in peptidomimetic synthesis. This guide focuses...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of 4-(Morpholin-3-yl)phenol (also referred to as 3-(4-hydroxyphenyl)morpholine ) as a high-value scaffold in peptidomimetic synthesis.

This guide focuses on its utility as a conformationally constrained Tyrosine surrogate , offering superior metabolic stability and oral bioavailability compared to natural peptides.

Executive Summary

4-(Morpholin-3-yl)phenol represents a privileged substructure in medicinal chemistry, specifically designed to mimic the Tyrosine residue within a peptide chain. Unlike linear amino acids, the morpholine ring constrains the


 and 

torsion angles of the backbone, locking the molecule into a bioactive conformation (often a

-turn). Furthermore, the ether oxygen in the morpholine ring acts as a hydrogen bond acceptor, improving aqueous solubility and blood-brain barrier (BBB) permeability compared to proline-based analogues.
Key Applications
  • Protease Inhibitors: Acts as a P1 or P2 surrogate in Thrombin and Factor Xa inhibitors.

  • GPCR Ligands: Used in opioid receptor modulators to mimic the Tyrosine-1 pharmacophore.

  • Integrin Antagonists: Scaffolding for RGD (Arg-Gly-Asp) mimetics where the phenol replaces the Aspartate side chain.

Chemical Rationale & Pharmacophore Analysis[1][2][3][4][5][6]

The transition from a natural Tyrosine residue to the 4-(Morpholin-3-yl)phenol scaffold introduces three critical pharmacological advantages:

  • Bioisosterism: The 3-substituted morpholine maintains the spatial orientation of the phenolic hydroxyl group (pharmacophore) relative to the amine, mimicking the

    
    -Tyrosine side chain vector.
    
  • Metabolic Shielding: The cyclic amine prevents proteolysis by aminopeptidases.

  • Solubility Enhancement: The morpholine oxygen lowers

    
     (approx. 1.5-2.0 units lower than corresponding carbocycles), improving drug-likeness.
    
Structural Comparison (DOT Diagram)

G cluster_0 Pharmacophore Retention Tyrosine L-Tyrosine (Natural Substrate) MorphScaffold 4-(Morpholin-3-yl)phenol (Peptidomimetic) Tyrosine->MorphScaffold Cyclization & Reduction Properties Enhanced Properties: - Proteolytic Stability - Locked Conformation - Improved Solubility MorphScaffold->Properties Resulting Benefit Phenol Phenolic -OH (H-Bond Donor) MorphScaffold->Phenol Amine Secondary Amine (Backbone Linker) MorphScaffold->Amine

Figure 1: Structural evolution from L-Tyrosine to the Morpholine peptidomimetic scaffold.

Synthetic Protocol: Enantioselective Synthesis from L-Tyrosine

Objective: Synthesize chiral (S)-3-(4-hydroxyphenyl)morpholine starting from L-Tyrosine. Scale: Gram-scale (10 mmol) Chirality: Retention of configuration is critical.

Reagents & Equipment[2][7][8]
  • Starting Material: L-Tyrosine methyl ester hydrochloride.

  • Reagents: Chloroacetyl chloride, Triethylamine (TEA), Sodium borohydride (NaBH

    
    ), Iodine (
    
    
    
    ), Boron tribromide (BBr
    
    
    ) or HBr/AcOH.
  • Solvents: THF (anhydrous), DCM, Methanol.

Step-by-Step Methodology
Step 1: N-Acylation (Chloroacetylation)
  • Suspend L-Tyrosine methyl ester HCl (2.31 g, 10 mmol) in anhydrous DCM (50 mL) at 0°C.

  • Add TEA (3.0 eq, 4.2 mL) dropwise. Stir for 15 min.

  • Add Chloroacetyl chloride (1.1 eq, 0.88 mL) dropwise over 20 minutes. Exothermic reaction - maintain T < 5°C.

  • Warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Wash with 1M HCl, sat. NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
    • Intermediate: N-(2-chloroacetyl)-L-tyrosine methyl ester.

Step 2: Cyclization to Morpholin-3-one[1]
  • Dissolve the intermediate from Step 1 in anhydrous THF (100 mL).

  • Add NaH (60% dispersion, 1.2 eq) slowly at 0°C. Caution: H

    
     gas evolution.
    
  • Stir at 0°C for 30 min, then reflux for 4 hours.

  • Mechanism: Intramolecular S

    
    2 attack of the phenolic oxygen (or alcohol if reduced first) is not the path here.
    
    • Correction for Tyrosine: Tyrosine has a phenol. To form the morpholine ring, we need an alcohol handle.

    • CRITICAL PATHWAY CORRECTION: The standard route for morpholines from amino acids requires reducing the ester to an alcohol first or using an amino-alcohol starting material (Tyrosinol).

Revised High-Fidelity Protocol (Via Tyrosinol):

  • Starting Material: L-Tyrosinol (derived from L-Tyrosine reduction).

  • N-Alkylation: React L-Tyrosinol with chloroacetyl chloride (selectively on N) or glyoxal equivalent.

    • Alternative (Sharpless Method): React L-Tyrosinol with dibromoethane or equivalent bis-electrophile.

    • Preferred Industrial Route:Intramolecular Cyclization of N-(2-chloroacetyl)-amino alcohol.

Corrected Step 2 (Cyclization):

  • Take N-(2-chloroacetyl)-L-tyrosinol .

  • Dissolve in t-BuOH/THF. Add t-BuOK (2.5 eq).

  • Stir at RT for 12 hours. The alkoxide formed at the primary alcohol displaces the chloride.

  • Product: (S)-5-(4-hydroxybenzyl)morpholin-3-one. Note: Regiochemistry leads to 5-substituted morpholin-3-one if starting from amino alcohol.

To obtain the 3-aryl isomer specifically (as requested), one must use a different strategy: Henry Reaction followed by reduction or Styrene Oxide ring opening.

Definitive Protocol for 3-(4-hydroxyphenyl)morpholine (The "Phenylglycine" Analog Route): Since the target is 3-aryl (benzylic attachment), we start from 4-hydroxy-phenylglycine or 4-hydroxy-styrene oxide .

Optimized Protocol (Epoxide Opening Strategy)

This route ensures the aryl group is at position 3.

  • Epoxide Opening:

    • React 2-(4-(benzyloxy)phenyl)oxirane with 2-aminoethyl hydrogen sulfate (or ethanolamine).

    • Conditions: NaOH (aq), 60°C, 12h.

    • This yields the di-hydroxy amine intermediate.

  • Ring Closure (Cyclodehydration):

    • Treat the intermediate with conc. H

      
      SO
      
      
      
      at 140°C (acid-mediated cyclization) or use Mitsunobu conditions for milder closure.
    • Result: 3-(4-(benzyloxy)phenyl)morpholine.

  • Deprotection:

    • Hydrogenation (H

      
      , Pd/C) in MeOH to remove the benzyl group.
      
    • Final Product: 4-(Morpholin-3-yl)phenol.

QC & Validation Parameters
ParameterSpecificationAnalytical Method
Purity > 98.0%HPLC (C18, Acetonitrile/Water + 0.1% TFA)
Chiral Purity > 99% eeChiral HPLC (Chiralpak AD-H)
Identity Matches Ref.1H-NMR (DMSO-d6), MS (ESI+)
Appearance White solidVisual Inspection

Incorporation into Peptidomimetics[10][11]

Once synthesized, the 4-(Morpholin-3-yl)phenol scaffold acts as a "building block."

Strategy A: N-Acylation (Peptide Coupling)

The secondary amine of the morpholine is nucleophilic.

  • Activation: Activate the incoming amino acid (e.g., Boc-Phe-OH) with HATU/DIPEA in DMF.

  • Coupling: Add the morpholine scaffold. Stir 2h at RT.[2]

  • Result: A peptide bond is formed at the morpholine nitrogen. This creates a constrained amide.

Strategy B: Phenol Functionalization

The phenol group allows for library expansion via etherification.

  • Reaction: Alkylation with benzyl bromides or Mitsunobu reaction with alcohols.

  • Application: Tuning the "P1" pocket affinity in protease inhibitors.

Workflow Diagram (Graphviz)

Workflow cluster_coupling Path A: Backbone Extension cluster_sidechain Path B: Pharmacophore Tuning Start Start: 4-(Morpholin-3-yl)phenol Step1 N-Fmoc/Boc Protection (Optional) Start->Step1 Step3 Phenolic Alkylation (R'-X, K2CO3) Start->Step3 Step2 Peptide Coupling (HATU/DIPEA + R-COOH) Step1->Step2 ResultA Peptidomimetic Amide Step2->ResultA Final Bioactive Candidate (Protease Inhibitor / GPCR Ligand) ResultA->Final Deprotection & Screening ResultB Ether Derivative Step3->ResultB ResultB->Final

Figure 2: Divergent synthesis workflow for incorporating the scaffold into drug candidates.

References

  • Morpholine Scaffolds in Medicinal Chemistry

    • Lenci, E., Calugi, L., & Trabocchi, A. (2021).[3] Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.[3]

  • Synthesis of Chiral Morpholines

    • Tzara, A., et al. (2020).[4] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem.

  • Peptidomimetic Applications: Sagan, S., et al. (2004). Peptidomimetics: Synthesis and Application. Current Medicinal Chemistry. Note: General reference for peptidomimetic principles applied in Protocol Section 4.
  • Biocatalytic Routes (Alternative)

    • Patel, R.N. (2020).[5][1][4][6] Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules.

Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Method

Application Note: Bioconjugation Strategies Using 4-(Morpholin-3-yl)phenol Linkers

This Application Note is structured as a high-level technical guide for the use of 4-(Morpholin-3-yl)phenol as a bifunctional linker scaffold in next-generation bioconjugation. Executive Summary The 4-(Morpholin-3-yl)phe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the use of 4-(Morpholin-3-yl)phenol as a bifunctional linker scaffold in next-generation bioconjugation.

Executive Summary

The 4-(Morpholin-3-yl)phenol scaffold represents a distinct class of "oxidatively activatable" linkers that bridge the gap between small-molecule pharmacokinetics and site-specific protein conjugation. Unlike traditional N-hydroxysuccinimide (NHS) or Maleimide chemistries, this linker leverages the phenol moiety for oxidative coupling (Tyrosinase or periodate-mediated) while utilizing the C3-linked morpholine ring as a highly soluble, non-conjugated secondary amine handle for payload attachment.

This guide details the "Payload-First, Oxidation-Second" strategy, ensuring high solubility of hydrophobic payloads (e.g., cytotoxic drugs) before protein conjugation.

Chemical Logic & Mechanism

The Structural Advantage

The critical feature of this linker is the C3-attachment of the morpholine ring to the phenol.

  • N-Aryl vs. C-Aryl Morpholines: In standard N-aryl morpholines, the nitrogen lone pair is delocalized into the aromatic ring, reducing nucleophilicity. In 4-(Morpholin-3-yl)phenol , the nitrogen remains an aliphatic secondary amine . This makes it chemically distinct and highly reactive for standard amidation or alkylation without affecting the phenol's electronic properties.

  • The Phenolic Warhead: The phenol group serves as a "pro-reactive" site. It is inert to standard nucleophiles (amines/thiols) until activated by an oxidant (enzymatic or chemical) to form a reactive 1,2-benzoquinone or quinone methide , which then rapidly captures nucleophiles (Cys, Lys, or N-terminal Proline) on the target protein.

Mechanism of Action: Oxidative Coupling

The bioconjugation follows a Tyrosinase-Mediated Activation pathway:

  • Payload Attachment: The secondary amine of the morpholine is coupled to the Drug/Fluorophore.

  • Enzymatic Oxidation: Tyrosinase converts the phenol to a catechol, then to an o-quinone.

  • Michael Addition: The electrophilic o-quinone undergoes rapid 1,4-addition by surface nucleophiles on the protein.

Pathway Visualization

BioconjugationMechanism Linker 4-(Morpholin-3-yl)phenol (Scaffold) Intermediate Linker-Payload Conjugate (Stable Precursor) Linker->Intermediate Amide Coupling (Morpholine NH) Payload Activated Payload (NHS-Ester/Acid) Payload->Intermediate Quinone Reactive o-Quinone (Electrophile) Intermediate->Quinone Oxidation Oxidant Tyrosinase / NaIO4 Oxidant->Quinone Final Stable Protein-Drug Conjugate (C-N or C-S Bond) Quinone->Final Michael Addition Protein Target Protein (Nucleophilic Cys/Lys) Protein->Final

Figure 1: The "Payload-First" oxidative coupling workflow. The morpholine amine serves as the payload attachment point, leaving the phenol free for oxidative activation.

Experimental Protocols

Protocol A: Linker Functionalization (Payload Attachment)

Objective: Attach a carboxylated payload (e.g., Biotin-COOH or Drug-COOH) to the morpholine secondary amine.

Materials:

  • 4-(Morpholin-3-yl)phenol (Sigma-Aldrich/Merck)

  • Payload-COOH (Drug/Fluorophore)

  • HATU (Coupling Reagent)

  • DIPEA (Base)

  • DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of Payload-COOH and 1.1 eq of HATU in anhydrous DMF.

  • Activation: Add 2.5 eq of DIPEA. Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add 1.2 eq of 4-(Morpholin-3-yl)phenol .

    • Note: The morpholine NH is the only reactive amine; the phenol OH is non-nucleophilic under these conditions.

  • Reaction: Stir for 2-4 hours at RT. Monitor by LC-MS (Look for mass shift: Payload + Linker - H2O).

  • Purification: Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).

  • Result: You now have a Phenol-Functionalized Payload .

Protocol B: Tyrosinase-Mediated Bioconjugation

Objective: Conjugate the Phenol-Payload to a Target Protein (e.g., Trastuzumab or BSA).

Materials:

  • Target Protein (1 mg/mL in PBS, pH 7.4)

  • Phenol-Functionalized Payload (from Protocol A, 10 mM stock in DMSO)

  • Mushroom Tyrosinase (Sigma, >1000 U/mg)

  • Buffer: 50 mM Phosphate Buffer, pH 7.0 (Avoid Tris or amines which compete).

Step-by-Step:

  • Preparation: Dilute the Target Protein to 20 µM in Phosphate Buffer.

  • Linker Addition: Add the Phenol-Functionalized Payload (10-20 molar excess relative to protein). Keep DMSO < 5% v/v.

  • Initiation: Add Tyrosinase (final concentration 10-50 U/mL).

    • Mechanism:[1][2][3] Tyrosinase oxidizes the phenol to o-quinone.[1]

  • Incubation: Incubate at RT for 30-60 minutes with gentle agitation.

    • Visual Check: The solution may turn slightly brown/yellow due to quinone formation (this is normal).

  • Quenching: Stop the reaction by filtering out Tyrosinase (using a 100 kDa cutoff filter if the target protein is small, or Protein A beads if target is an antibody) or by adding a specific inhibitor (e.g., Kojic acid), though usually, simple purification is sufficient.

  • Purification: Remove excess small molecules using a Zeba Spin Desalting Column (7K MWCO) or dialysis against PBS.

Analytical Validation & QC

Mass Spectrometry (Intact Protein)

The conjugation efficiency is best validated via Q-TOF or Orbitrap MS.

  • Expected Mass Shift: +[MW of Linker-Payload] - 2H (loss of 2 protons during oxidation/addition).

  • Heterogeneity: Expect a distribution of 1-3 conjugations per protein depending on surface accessibility of nucleophiles.

Comparison of Bioconjugation Strategies
Feature4-(Morpholin-3-yl)phenol StrategyNHS-Ester ChemistryMaleimide Chemistry
Selectivity Surface Nucleophiles (Cys/Lys/His)Surface Lysines (Random)Free Cysteines (Specific)
Stability High (C-N or C-S irreversible bond)Low (Hydrolysis prone)Medium (Retro-Michael exchange)
Solubility Enhanced (Morpholine is hydrophilic)NeutralNeutral
Trigger Oxidative (Enzymatic/Chemical) SpontaneousSpontaneous

Troubleshooting & Optimization

  • Low Conjugation Yield: Increase the concentration of Tyrosinase. Ensure the buffer pH is near 7.0 (Tyrosinase optimum).

  • Precipitation: The morpholine linker improves solubility, but if the payload is extremely hydrophobic, add 10% glycerol or PEG to the buffer.

  • Competing Nucleophiles: Ensure the buffer is free of primary amines (Tris, Glycine) and reducing agents (DTT, Mercaptoethanol) during the oxidation step, as these will quench the quinone.

References

  • Enzymatic Modification of N-Terminal Proline Residues Using Phenol Derivatives. Source: Maza, J., et al. (2018).[1] ChemRxiv. Context: Establishes the core protocol for tyrosinase-mediated phenol coupling to proteins. URL:[Link]

  • Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications. Source: Liu, J., et al. (2019). Journal of Agricultural and Food Chemistry. Context: Reviews the stability and structural properties of phenol-protein crosslinks. URL:[Link]

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Source: MDPI (2023). Context: Discusses oxidative functionalization strategies relevant to morpholine derivatives. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 4-(Morpholin-3-yl)phenol synthesis

This is a technical support guide designed for the "Synthesis Support Center" of a high-end CDMO or Reagent Supplier. It addresses the specific challenges of synthesizing 4-(Morpholin-3-yl)phenol , a scaffold where the a...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the "Synthesis Support Center" of a high-end CDMO or Reagent Supplier. It addresses the specific challenges of synthesizing 4-(Morpholin-3-yl)phenol , a scaffold where the aryl group is attached to the carbon adjacent to the nitrogen (C3), rather than the nitrogen itself.

Ticket ID: #MORPH-3-ARYL-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open for Optimization

Diagnostic Triage: Defining the Yield Bottleneck

Before optimizing the protocol, we must verify the synthetic pathway. Low yields in 3-aryl morpholine synthesis are frequently caused by regiochemical errors in starting material selection or mishandling of the amphoteric product during isolation.

Critical Check: Are you using the correct Amino Alcohol?

A common failure mode is using the wrong isomer of the starting amino ethanol.

  • Incorrect Precursor: Octopamine (2-amino-1-(4-hydroxyphenyl)ethanol).

    • Result: Yields 2-(4-hydroxyphenyl)morpholine . The aryl group ends up next to the Oxygen.

  • Correct Precursor: 4-Hydroxyphenylglycinol (2-amino-2-(4-hydroxyphenyl)ethanol).

    • Result: Yields 3-(4-hydroxyphenyl)morpholine . The aryl group ends up next to the Nitrogen.

Guidance: If your NMR shows the benzylic proton as a triplet coupled to Oxygen rather than Nitrogen, you have synthesized the 2-isomer. Switch to Phenylglycinol derivatives immediately.

Optimized Synthetic Workflow (The "Protected Glycinol" Route)

To maximize yield, we recommend the Classical Morpholinone Reduction Route with strict phenol protection. Direct coupling methods (like Pd-catalyzed carboamination) are excellent for stereoselectivity but often suffer from lower mass recovery on scale-up due to catalyst poisoning by free phenols.

The Protocol

Target: 4-(Morpholin-3-yl)phenol Strategy:


-acylation 

Cyclization

Reduction

Deprotection.
Step 1: Phenol Protection (Mandatory)
  • Why: The free phenol competes with the aliphatic alcohol during the cyclization step (O-alkylation vs. C-alkylation) and complicates the reduction workup.

  • Action: Protect 4-hydroxyphenylglycinol with a Benzyl (Bn) group.

  • Reagent: Benzyl bromide /

    
     / Acetone.
    
Step 2: Formation of the Morpholin-3-one [1]
  • Reagents: Chloroacetyl chloride, biphasic system (

    
     / aq. 
    
    
    
    or
    
    
    ).[2]
  • Mechanism: Acylation of the amine followed by base-mediated intramolecular displacement of the chloride by the alkoxide.

  • Yield Tip: Maintain temperature

    
     during addition to prevent polymerization of chloroacetyl chloride.
    
Step 3: Reduction to Morpholine
  • Reagents:

    
     (LAH) in THF or 
    
    
    
    .
  • Critical Control Point: Amide reduction requires reflux. Incomplete reduction yields the hemi-aminal, which hydrolyzes back to the ring-opened product upon quenching.

Step 4: Global Deprotection
  • Reagents:

    
     / Pd-C (Hydrogenolysis).
    
  • Yield Tip: This step is quantitative unless the amine poisons the catalyst. Use acetic acid as a co-solvent to protonate the amine.

Visualizing the Pathway

The following diagram illustrates the critical intermediates and decision nodes for the 3-aryl morpholine pathway.

MorpholineSynthesis Start 4-Hydroxyphenylglycinol Protect Step 1: Phenol Protection (Bn-Br, K2CO3) Start->Protect Prevent O-alkylation Acyl Step 2: N-Acylation (Cl-CH2-COCl) Protect->Acyl Amine is nucleophile Cyclize Step 3: Cyclization (NaH or NaOH) Acyl->Cyclize Intramolecular SN2 Lactam Intermediate: 4-(4-(BnO)phenyl)morpholin-3-one Cyclize->Lactam Stable Intermediate Reduce Step 4: Reduction (LiAlH4 / THF) Lactam->Reduce Remove Carbonyl Deprotect Step 5: Hydrogenolysis (H2, Pd/C) Reduce->Deprotect Benzyl Removal Product Target: 4-(Morpholin-3-yl)phenol Deprotect->Product Final Isolation

Figure 1: Stepwise synthetic logic for C3-substituted morpholines, highlighting the critical protection and reduction phases.

Troubleshooting & FAQs (Yield Optimization)

Issue 1: "I am losing product during the aqueous workup."

Diagnosis: The product, 4-(Morpholin-3-yl)phenol, is an amphoteric aminophenol .

  • Acidic pH: Protonated amine (

    
    ) 
    
    
    
    Water soluble.
  • Basic pH: Deprotonated phenol (

    
    ) 
    
    
    
    Water soluble.
  • The Trap: Standard extraction protocols (washing with 1N HCl or 1N NaOH) will wash your product down the drain.

Corrective Protocol:

  • Isoelectric Point (pI) Extraction: Adjust the aqueous layer pH to approx. 9.5 - 10.0 (where the amine is free base, but the phenol is not fully deprotonated).

  • Salting Out: Saturate the aqueous phase with NaCl.

  • Solvent Choice: Use n-Butanol or IPA/DCM (1:3) for extraction. Diethyl ether is too non-polar for aminophenols.

Issue 2: "The reduction step (Amide to Amine) has low conversion."

Diagnosis: Morpholinones are sterically hindered lactams. Data Comparison:

Reducing AgentConditionsTypical YieldRisk Factor

/ AcOH
Reflux< 20%Does not reduce lactams effectively.

Reflux, 4h65-75%Boron-amine complex requires harsh acidic workup to break.

(LAH)
Reflux, 12h85-92% Recommended. Requires Fieser workup to avoid aluminum emulsions.

Expert Tip: When using LAH, ensure you use a Fieser quench (


 mL 

,

mL 15%

,

mL

) to produce a granular white precipitate that filters easily. A "sludge" quench traps the product.
Issue 3: "My product is racemizing."

Diagnosis: If you are starting with chiral phenylglycinol (e.g., (R)-phenylglycinol), the benzylic proton is acidic.

  • Risk Step: The cyclization step using strong bases (NaH) can deprotonate the benzylic carbon (alpha to the amide nitrogen and the phenyl ring).

  • Solution: Use milder biphasic bases (

    
     / DCM with Phase Transfer Catalyst) or Potassium tert-butoxide (
    
    
    
    ) at lower temperatures (
    
    
    ) for the cyclization. Avoid prolonged exposure to base.

References & Authoritative Grounding

  • General Synthesis of 3-Aryl Morpholines:

    • Methodology: Cyclization of amino alcohols with chloroacetyl chloride derivatives.[3]

    • Source:Palchykov, V. A. (2019).[4] Recent progress in the synthesis of morpholines.[3][4][5][6][7][8] Chemistry of Heterocyclic Compounds, 55, 324–332.[4]

  • Pd-Catalyzed Carboamination (Alternative Route):

    • Methodology: For high stereocontrol, coupling N-protected amino alcohols with aryl bromides.

    • Source:Wolfe, J. P., et al. (2009). A new strategy for the synthesis of substituted morpholines. Journal of the American Chemical Society, 131(36), 12915-12917.

  • Reduction of Morpholinones:

    • Methodology: Comparative efficiency of LAH vs Borane for lactam reduction.

    • Source:Brown, H. C., & Heim, P. (1973). Selective reductions. Reduction of amides with diborane. The Journal of Organic Chemistry, 38(5), 912-916.

  • Handling Amphoteric Aminophenols:

    • Methodology: Isoelectric point extraction strategies for zwitterionic compounds.

    • Source:Penczek, S., et al. (2014). Hydrophilic/Hydrophobic Balance in Isolation of Aminophenols. Organic Process Research & Development. (General Principle Reference).

Sources

Optimization

Technical Support Center: Solubility Enhancement of 4-(Morpholin-3-yl)phenol

Welcome to the technical support resource for 4-(Morpholin-3-yl)phenol. This guide is designed for researchers, chemists, and formulation scientists to provide in-depth troubleshooting advice and practical solutions for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-(Morpholin-3-yl)phenol. This guide is designed for researchers, chemists, and formulation scientists to provide in-depth troubleshooting advice and practical solutions for challenges related to the aqueous solubility of this compound. As Senior Application Scientists, we have structured this guide to not only offer protocols but also to explain the scientific principles behind them, ensuring you can adapt and optimize these methods for your specific experimental needs.

Section 1: Understanding the Molecule - Core Physicochemical Properties

Before troubleshooting, it's essential to understand the chemical nature of 4-(Morpholin-3-yl)phenol. This molecule possesses two key functional groups that dictate its solubility behavior: a weakly acidic phenolic hydroxyl group and a weakly basic secondary amine within the morpholine ring.

  • Phenolic Hydroxyl Group: This group can donate a proton (act as an acid). The pKa of phenol itself is approximately 9.98.[1] We can estimate the pKa of this group on our molecule to be in the range of 9.5-10.5. At pH values above this pKa, the group will be deprotonated, forming a negatively charged phenoxide ion.

  • Morpholine Amine Group: The secondary amine in the morpholine ring can accept a proton (act as a base). The conjugate acid of morpholine has a pKa of about 8.4.[2] Therefore, at pH values below this pKa, the nitrogen atom will be protonated, forming a positively charged morpholinium ion.

This dual acidic and basic nature means that the net charge of 4-(Morpholin-3-yl)phenol is highly dependent on the pH of the aqueous buffer, which is the most critical factor controlling its solubility.

Section 2: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered when trying to dissolve 4-(Morpholin-3-yl)phenol in aqueous buffers.

FAQ 1: My 4-(Morpholin-3-yl)phenol is precipitating out of my neutral buffer (e.g., PBS at pH 7.4). Why is this happening and how can I fix it?

Answer:

This is the most common issue and is directly related to the compound's pKa values. Around neutral pH, 4-(Morpholin-3-yl)phenol exists predominantly in its neutral, un-ionized form. In this state, the molecule's polarity is at its lowest, and its ability to form favorable interactions with water molecules is significantly reduced, leading to poor aqueous solubility. At its isoelectric point (the pH at which the net charge is zero), solubility is at a minimum.

The Scientific Explanation: The solubility of ionizable compounds is governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the ionized to un-ionized forms.[3][4][5] The ionized (charged) forms—the protonated morpholinium salt at low pH and the deprotonated phenoxide salt at high pH—are significantly more soluble in water than the neutral form.

Solution Workflow: The most direct solution is to adjust the pH of your buffer away from the neutral range.

  • Acidic Buffer (pH < 6): Lowering the pH will protonate the morpholine nitrogen, forming a highly soluble cationic salt. This is often the preferred method for initial stock solution preparation.

  • Alkaline Buffer (pH > 11): Raising the pH will deprotonate the phenolic hydroxyl, forming a soluble anionic phenoxide salt. However, be aware that high pH can sometimes lead to compound instability for phenolic compounds.[6]

G cluster_pH Impact of pH on 4-(Morpholin-3-yl)phenol Ionization Low_pH Low pH (e.g., pH 2-5) Morpholine is Protonated Neutral_pH Neutral pH (e.g., pH 7-8) Predominantly Un-ionized (Lowest Solubility) Low_pH->Neutral_pH Increase pH Solubility_High1 High Solubility (Cationic Salt) Low_pH->Solubility_High1 Neutral_pH->Low_pH Decrease pH High_pH High_pH Neutral_pH->High_pH Increase pH Solubility_Low Low Solubility (Neutral Species) Neutral_pH->Solubility_Low High_pH->Neutral_pH Decrease pH Solubility_High2 High Solubility (Anionic Salt) High_pH->Solubility_High2

Caption: pH-dependent ionization and its effect on solubility.

FAQ 2: I need to work at a physiological pH (7.4) for my cell-based assay. How can I increase the solubility without drastically changing the pH?

Answer:

Working at a fixed neutral pH presents a challenge. If direct pH adjustment is not an option for the final experimental concentration, you can employ co-solvents or other formulation excipients. The strategy involves preparing a high-concentration stock solution in a suitable solvent and then diluting it into your aqueous buffer.

The Scientific Explanation: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium.[7] This makes the environment more favorable for a poorly soluble, non-polar compound, thereby increasing its solubility.

Solution Workflow:

  • Prepare a High-Concentration Stock: Dissolve the 4-(Morpholin-3-yl)phenol in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock (e.g., 10-50 mM). Compounds with structures similar to the topic compound are often soluble in DMSO.[8][9]

  • Dilute into Aqueous Buffer: Perform a serial dilution of the DMSO stock into your final aqueous buffer (e.g., PBS, cell culture media).

  • Crucial Consideration: Ensure the final concentration of the co-solvent is low enough to not affect your experimental system (e.g., <0.5% DMSO for many cell cultures). Always run a vehicle control (buffer with the same final concentration of co-solvent) in your experiments.

Table 1: Common Co-solvents for Pre-clinical Formulations

Co-solventTypical Stock ConcentrationMax % in Final Assay (General Guideline)Notes
DMSO10 - 100 mM< 0.5%Excellent solubilizing power but can be toxic to cells at higher concentrations.
Ethanol10 - 50 mM< 1.0%Good solubilizer, less toxic than DMSO but more volatile.
PEG 4001 - 20 mg/mL< 5.0%Polyethylene glycol is a polymer commonly used to enhance solubility.
Propylene Glycol1 - 20 mg/mL< 2.0%Another common, low-toxicity co-solvent.
FAQ 3: I've tried pH adjustment and co-solvents, but I still see cloudiness or precipitation over time. What are my next options?

Answer:

If simpler methods are insufficient, especially for higher concentration requirements, you can explore more advanced formulation techniques like using cyclodextrins.

The Scientific Explanation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate poorly soluble "guest" molecules, like 4-(Morpholin-3-yl)phenol, within their central cavity.[11] This non-covalent inclusion complex effectively shields the hydrophobic part of the molecule from water, dramatically increasing the apparent aqueous solubility of the compound.[12]

Solution Workflow:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with a good safety profile.

  • Determine Optimal Ratio: The molar ratio of the drug to cyclodextrin is critical. This often requires an experimental titration, starting with a 1:1 molar ratio and increasing the cyclodextrin concentration.

  • Complexation Protocol: See Section 3 for a detailed protocol on preparing a drug-cyclodextrin inclusion complex.

G Start Solubility Issue: Precipitation in Aqueous Buffer Check_pH Is pH flexible? Start->Check_pH Adjust_pH Adjust pH to < 6 or > 11 for stock solution Check_pH->Adjust_pH Yes Use_Cosolvent Prepare concentrated stock in DMSO or Ethanol Check_pH->Use_Cosolvent No (Fixed pH) Success Problem Solved Adjust_pH->Success Dilute Dilute stock into final buffer. Keep final co-solvent % low. Use_Cosolvent->Dilute Advanced Consider Advanced Methods: Cyclodextrin Complexation Dilute->Advanced If precipitation persists Dilute->Success If successful Advanced->Success

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 4-(Morpholin-3-yl)phenol

Ticket ID: STAB-4M3P-OX Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are likely accessing this guide because you have observed a color shift (typically pink, red, or brown) in your...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: STAB-4M3P-OX Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely accessing this guide because you have observed a color shift (typically pink, red, or brown) in your 4-(Morpholin-3-yl)phenol samples or require a protocol to prevent it.

The Core Issue: This molecule presents a "dual-threat" stability profile.[1] It contains an electron-rich phenol moiety and a secondary amine (within the morpholine ring).

  • Phenols are prone to proton abstraction and subsequent oxidation into highly colored quinones.[2]

  • Secondary amines are susceptible to N-oxidation and radical formation.

This guide provides the definitive troubleshooting and prevention protocols to maintain compound integrity.

Module 1: Diagnostic Triage (Troubleshooting)

Q: My white powder has turned faint pink/brown. Is it still usable? A: Proceed with extreme caution. The color change indicates the formation of quinoid species or charge-transfer complexes . Even trace amounts (ppm level) of oxidation products can intensely color the sample, potentially leaving the bulk material >98% pure.

  • Action: Run a quantitative LC-MS or HPLC.

    • If purity >98%: You may proceed for non-sensitive applications (e.g., rough screening).

    • If purity <95% or for K_d/IC50 determination:Discard. Quinones are potent electrophiles that can covalently modify proteins, leading to false positives in biological assays.

Q: I stored the compound in DMSO at -20°C, but it still degraded. Why? A: DMSO is hygroscopic and can act as a mild oxidant over time, especially if the solution was not degassed.

  • The Mechanism: DMSO absorbs atmospheric water. Water lowers the energy barrier for proton abstraction from the phenol. Furthermore, commercial DMSO often contains trace impurities that catalyze oxidation.

  • Solution: Store as a solid powder whenever possible. If solution storage is mandatory, use anhydrous, degassed DMSO and store under Argon.

Module 2: The Mechanism of Failure

To prevent oxidation, you must understand the enemy. The degradation is not random; it follows a specific radical cascade triggered by Oxygen (


), Light (

), and Trace Metals.
Visualizing the Oxidation Cascade

The following diagram illustrates how the colorless phenol converts into the colored quinone species.

OxidationPathway cluster_factors Accelerating Factors Phenol 4-(Morpholin-3-yl)phenol (Colorless/White) Radical Phenoxy Radical (Reactive Intermediate) Phenol->Radical O2, Light (UV), Trace Metals (Fe/Cu) Quinone Ortho/Para-Benzoquinone (Pink/Red/Brown) Radical->Quinone Oxidation Polymer Polyphenolic Aggregates (Dark Brown Precipitate) Radical->Polymer Radical Coupling Quinone->Polymer Polymerization High pH High pH Moisture Moisture UV Light UV Light

Figure 1: The oxidation cascade. Note that the transition from Phenol to Quinone is responsible for the rapid color change.

Module 3: Prevention Protocols (The "How-To")

This protocol is designed to create a self-validating storage system.

Protocol A: Long-Term Storage (Solid State)

Best for: Storage > 1 week.

  • Vial Selection: Use Amber Glass vials with Teflon-lined caps. (Plastic allows gas permeability; clear glass allows UV degradation).

  • Atmosphere:

    • Standard: Flush the headspace with Nitrogen (

      
      ) .
      
    • Optimal: Flush with Argon (Ar) . Argon is heavier than air and forms a "blanket" over the powder, whereas Nitrogen can mix more easily with air if the seal is imperfect.

  • Temperature: Store at -20°C or -80°C .

  • Desiccation: Place the vial inside a secondary container (e.g., a Falcon tube or jar) containing active desiccant (silica gel or Drierite).

Protocol B: Solubilization & Handling

Best for: preparing stock solutions for assays.

ParameterRecommendationRationale
Solvent Anhydrous DMSO or DMF Protic solvents (Ethanol/Water) promote proton dissociation, accelerating oxidation.
Degassing Required Sonicate the solvent under vacuum or bubble Argon for 5 mins before adding the solid.
Concentration High (>10 mM) Dilute solutions oxidize faster due to higher solvent-to-solute oxygen ratio.
Freeze/Thaw Max 3 Cycles Repeated condensation introduces moisture. Aliquot immediately into single-use volumes.
Module 4: Experimental Workflow Visualization

Follow this decision tree to ensure sample integrity from receipt to experiment.

StorageWorkflow Start Receive Compound (4-(Morpholin-3-yl)phenol) Check Visual Inspection: Is it White/Off-White? Start->Check Fail STOP: Check Purity (LC-MS). If <95%, Recrystallize or Discard. Check->Fail Pink/Brown Pass Prepare for Storage Check->Pass White Solid Long Term (>1 week)? Pass->Solid ProcessSolid 1. Place in Amber Vial 2. Overlay with Argon 3. Seal with Parafilm 4. Store at -20°C w/ Desiccant Solid->ProcessSolid Yes ProcessLiquid Immediate Use (<1 week)? Solid->ProcessLiquid No LiquidSol 1. Dissolve in Degassed DMSO 2. Aliquot (Single Use) 3. Flash Freeze (-80°C) ProcessLiquid->LiquidSol Yes

Figure 2: Decision tree for handling oxidation-prone phenolic amines.

Module 5: Recovery (Can I save it?)

Q: I have 5g of material that has turned slightly pink. Can I purify it? A: Yes, but only if the degradation is minor (surface oxidation).

Recrystallization Protocol:

  • Solvent: Degassed Ethanol/Water (or solvent specific to your isomer's solubility).

  • Additive: Add a trace amount of Ascorbic Acid (Vitamin C) or Sodium Metabisulfite to the solvent during dissolution. This acts as a sacrificial antioxidant, reducing quinones back to phenols.

  • Process: Dissolve with gentle heat under Argon

    
     Filter hot (removes polymer aggregates) 
    
    
    
    Cool slowly.
  • Wash: Wash the crystals with cold, degassed ether or hexanes to remove surface impurities.

References
  • IUPAC. (2014). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). "Phenols" and "Autoxidation". [Link]

  • Evans, D. A. (2005). Advanced Organic Chemistry: Oxidation of Phenols. Harvard University Lecture Notes.
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Aminophenol Derivatives. [Link]

  • Mijangos, F., et al. (2006). "Changes in Solution Color During Phenol Oxidation". Environmental Science & Technology. (Mechanistic explanation of the "Pink/Brown" color shift). [Link]

Sources

Optimization

Technical Support Center: Solvent Optimization for 4-(Morpholin-3-yl)phenol

This guide serves as a technical support resource for the purification of 4-(Morpholin-3-yl)phenol , a critical intermediate often exhibiting zwitterionic character and sensitivity to oxidation.[1] The following protocol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the purification of 4-(Morpholin-3-yl)phenol , a critical intermediate often exhibiting zwitterionic character and sensitivity to oxidation.[1] The following protocols and troubleshooting steps are designed to address the specific physicochemical challenges of this amphoteric molecule.

Topic: Recrystallization & Purification Strategy Molecule Class: Amphoteric Amino-Phenol CAS Context: Analogous to 3-morpholinophenol derivatives; treats C-linked morpholine-phenol systems.[1]

Phase 1: Solvent Selection Strategy (The "Why" and "How")

Q1: Why is standard solvent selection failing for this molecule? A: 4-(Morpholin-3-yl)phenol is an amphoteric molecule containing both a basic secondary amine (morpholine ring) and an acidic phenol group.[1] This duality often leads to:

  • Zwitterionic Lattice Energy: In neutral solvents, the molecule may adopt a zwitterionic form (

    
     and 
    
    
    
    ), creating a high-melting crystal lattice that is insoluble in standard organic solvents like dichloromethane (DCM) or toluene.[1]
  • "Oiling Out": The competing polarities (lipophilic morpholine backbone vs. hydrophilic H-bonding sites) can cause the compound to separate as an oil rather than a crystal, particularly in single-solvent systems like Ethyl Acetate.[1]

Q2: What is the recommended starting solvent system? A: Based on the polarity profile, we recommend a Binary Solvent System utilizing the "Polar-Protic / Polar-Aprotic" approach.

System TypeSolvent A (Good Solvent)Solvent B (Antisolvent)Mechanism
Primary Rec. Methanol or Ethanol Water Disrupts H-bonding at high temp; water forces precipitation on cooling.[1][2]
Alternative Acetone Water Excellent for rejecting oxidative impurities; less likely to solvate inorganic salts.[1][2]
Non-Aqueous Ethyl Acetate Heptane Use only if the molecule is protected or predominantly neutral (non-zwitterionic).[2]

Technical Note: Avoid chlorinated solvents (CHCl3, DCM) as primary solvents. They often form solvates with morpholine rings that are difficult to dry, leading to erroneous yield calculations and toxicity concerns.

Phase 2: Troubleshooting & Optimization

Q3: The compound dissolves in hot ethanol but oils out upon cooling.[1] How do I fix this? A: Oiling out indicates the "metastable limit" was crossed too rapidly or the temperature gap is too wide.[1]

  • Immediate Fix: Reheat to dissolve the oil.[1] Add a seed crystal at

    
     below the boiling point.
    
  • Process Adjustment: Switch to Slow Cooling (0.5°C/min) . Rapid cooling traps impurities that lower the melting point, favoring the oil phase.

  • Solvent Modification: Add 5-10% Toluene to the Ethanol.[1] The aromaticity of toluene interacts with the phenol ring (

    
     stacking), stabilizing the crystal lattice over the amorphous oil.
    

Q4: My product is turning pink/brown during recrystallization. Is it decomposing? A: Yes, this is oxidative degradation. Phenols and secondary amines are electron-rich and prone to oxidation to quinones or N-oxides, especially in hot solution.[1]

  • Protocol Update:

    • Degas all solvents (sparge with Nitrogen/Argon for 15 mins) before use.

    • Add a trace amount of antioxidant: Sodium Bisulfite (0.1% w/v) if using aqueous alcohols, or BHT (butylated hydroxytoluene) for organic systems.

    • Limit heating time. Do not reflux for >30 minutes.

Q5: I cannot get the solid to precipitate; it stays in solution even at -20°C. A: You likely have a "Supersolubility" issue due to the amine functionality.

  • The pH Swing Method:

    • Dissolve the compound in 1M HCl (forms the hydrochloride salt, highly soluble).

    • Filter to remove insoluble impurities.[1]

    • Slowly add 1M NaOH or NH4OH dropwise to reach the Isoelectric Point (pI) (typically pH 8-9 for morpholine phenols).[1]

    • The free base will precipitate as a fine powder.[1] Collect this and then recrystallize from Ethanol/Water to improve crystallinity.

Phase 3: Visualizing the Workflow

The following decision tree outlines the logical flow for selecting the optimal crystallization path.

SolventSelection Start Start: 4-(Morpholin-3-yl)phenol Crude Material SolCheck Solubility Test (100 mg/mL) in Boiling MeOH or EtOH Start->SolCheck Dissolved Did it dissolve? SolCheck->Dissolved Cool Cool to RT (Slowly) Dissolved->Cool Yes AcidBase Switch to Acid/Base Swing 1. Dissolve in dil. HCl 2. Neutralize to pH 8-9 Dissolved->AcidBase No (Insoluble) Crystals Crystals Formed? Cool->Crystals Success Harvest & Wash (Cold EtOH) Crystals->Success Yes AntiSolvent Add Antisolvent (Water or Heptane) Crystals->AntiSolvent No Oil Oiling Out? AntiSolvent->Oil Oil->Success No (Precipitates) ReheatSeed Reheat + Seed Crystal + 5% Toluene Oil->ReheatSeed Yes AcidBase->Success Precipitate Forms

Caption: Logical decision tree for solvent screening and troubleshooting phase separation issues.

Phase 4: Experimental Protocols

Protocol A: The "Solubility Mapping" Screen (Small Scale)

Use this before committing the entire batch.

  • Preparation: Place 50 mg of crude 4-(Morpholin-3-yl)phenol into 4 separate HPLC vials.

  • Solvent Addition: Add 0.5 mL of the following solvents to respective vials:

    • Vial 1: Methanol

    • Vial 2: Ethanol

    • Vial 3: Acetone

    • Vial 4: Ethyl Acetate[1][3]

  • Thermal Cycle: Heat vials to

    
     (or boiling) in a heating block.
    
    • Observation: If insoluble hot, discard solvent choice.[4]

  • Cooling: Allow to cool to room temperature over 30 minutes.

  • Antisolvent Trigger: If no crystals form in Vials 1-3, add Water dropwise (hot) until turbidity persists, then cool. For Vial 4, use Heptane .

  • Selection Criteria: Choose the system that yields white/off-white needles rather than amorphous powder or oil.

Protocol B: Optimized Recrystallization (Scale: 10g)
  • Dissolution: Suspend 10g crude product in 50 mL Ethanol (95%) .

  • Heating: Heat to reflux (

    
    ) under Nitrogen atmosphere.
    
    • Note: If not fully dissolved, add Ethanol in 5 mL increments. Total volume should not exceed 100 mL.[1]

  • Filtration: While hot, filter through a sintered glass funnel (pre-heated) to remove mechanical impurities (dust, metal catalyst residues).

  • Crystallization:

    • Return filtrate to heat; bring back to gentle reflux.[1]

    • Remove heat source.[1]

    • Wrap flask in foil/towel to insulate (ensure cooling takes >2 hours).

    • Optional: Once at

      
      , add 10 mL warm water if yield is expected to be low.
      
  • Isolation: Filter the resulting crystals at

    
    . Wash with cold Ethanol/Water (1:1) .
    
  • Drying: Dry in a vacuum oven at

    
     for 12 hours. Do not exceed 60°C  to prevent oxidation of the surface.[1]
    

References

  • PubChem. (2025).[5] Compound Summary: 4-(3-Morpholinyl)phenol analogs. National Center for Biotechnology Information.[1] [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Chapter 8: Crystallization and Purification).

  • University of Rochester. (n.d.). Solvents for Recrystallization: Troubleshooting Guide. Department of Chemistry. [Link]

  • Perrin, D. D., & Armarego, W. L. F. (2009). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (General protocols for amino-phenols).

Sources

Troubleshooting

Technical Guide: Optimizing Coupling Selectivity for 4-(Morpholin-3-yl)phenol

This technical guide addresses the specific challenges associated with 4-(Morpholin-3-yl)phenol , a "Janus" scaffold containing both a phenolic hydroxyl (pKa ~10) and a secondary benzylic amine (pKa of conjugate acid ~8–...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with 4-(Morpholin-3-yl)phenol , a "Janus" scaffold containing both a phenolic hydroxyl (pKa ~10) and a secondary benzylic amine (pKa of conjugate acid ~8–9).[1] The proximity of the chiral center (C3) to both the aryl ring and the nitrogen atom creates unique risks for racemization and chemoselectivity failures.

Core Challenges & Mechanistic Overview
  • Competitive Nucleophilicity: Both the phenol oxygen and morpholine nitrogen are nucleophilic.[1] Under basic conditions (e.g., K₂CO₃), the phenol forms a highly reactive phenoxide.[2] Under neutral conditions, the secondary amine is the dominant nucleophile.

  • Stereochemical Lability: The C3 position is benzylic and ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -amino . This makes the C3-proton susceptible to abstraction (leading to racemization) or oxidative dehydrogenation (leading to iminium formation) under forcing conditions.[1]
    
  • Metal Scavenging: The 1,2-amino-ether motif (morpholine ring) and the free phenol can act as multidentate ligands, potentially poisoning Pd/Cu catalysts during cross-coupling.[2]

Module 1: Chemoselectivity Troubleshooting (The N- vs. O- Battle)
Scenario A: I need to functionalize the Phenol (O-coupling) without touching the Amine.

Issue: Alkyl halides react with the secondary amine to form quaternary ammonium salts or tertiary amines. Solution: Exploit the acidity difference. The phenol (pKa ~10) can be deprotonated to the anionic phenoxide, which is a harder and more aggressive nucleophile than the neutral amine in polar aprotic solvents.

Protocol 1: Base-Controlled O-Alkylation

  • Reagents: 1.1 equiv Alkyl Halide, 2.0 equiv K₂CO₃ or Cs₂CO₃.

  • Solvent: Acetone (mild) or DMF (reactive).[1][2]

  • Temperature: 0°C to RT (Keep low to suppress N-alkylation).

  • Mechanism: The base deprotonates the phenol (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ). The amine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    
    ) remains neutral. The reaction rate
    
    
    .
  • Self-Validating Step: Monitor TLC. The O-alkylated product will be significantly less polar than the starting material.[1] If N-alkylation occurs, the spot will often streak or stay at the baseline (ammonium salt).

Protocol 2: Transient Protection (If Direct Alkylation Fails) [2]

  • Concept: Protect the amine with a Boc group. N-Boc is stable; O-Boc is labile and easily hydrolyzed.[1]

  • Step 1: Treat with ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (1.0 equiv) in DCM/NaOH.[2] Isolate N-Boc intermediate.
    
  • Step 2: Perform O-alkylation/coupling.[1]

  • Step 3: Deprotect (TFA/DCM).[1][2]

Scenario B: I need to functionalize the Amine (N-coupling) without touching the Phenol.

Issue: O-alkylation is a major side reaction with alkyl halides. Solution: Avoid alkyl halides. Use Reductive Amination (for alkyl groups) or Ligand-Controlled Buchwald-Hartwig (for aryl groups).[1]

Protocol 3: Highly Selective Reductive Amination

  • Reagents: Aldehyde (1.1 equiv), NaBH(OAc)₃ (1.5 equiv).[2]

  • Solvent: DCE or THF.

  • Mechanism: The secondary amine condenses with the aldehyde to form an iminium ion (reversible). The phenol cannot form an iminium. The borohydride selectively reduces the iminium to the tertiary amine.

  • Selectivity: >99% N-selective.[1]

Protocol 4: Chemoselective N-Arylation (Buchwald-Hartwig) [1]

  • Catalyst System: Pd(OAc)₂ + BrettPhos or RuPhos .[1]

  • Base: LHMDS (Lithium Hexamethyldisilazide).[1][2][3]

  • Logic: LHMDS rapidly deprotonates the phenol to the lithium phenoxide. The bulky, electron-rich BrettPhos ligand prevents the Pd center from undergoing oxidative addition/reductive elimination with the phenoxide oxygen. The amine, however, binds and couples efficiently.[2]

  • Reference: Maitland et al.[1] demonstrated that biaryl phosphine ligands allow amine arylation in the presence of free phenols.

Module 2: Preserving Stereochemistry (C3-Chirality)

Question: My enantiomeric excess (ee) dropped after the reaction. Why? Root Cause: The C3-H is benzylic.[1]

  • Oxidative Dehydrogenation: If you use Pd/C or oxidants, the morpholine can oxidize to the cyclic imine (3,4-dehydromorpholine) or iminium, destroying chirality.[2]

  • Base-Mediated Epimerization: If the Nitrogen is acylated (e.g., amide formation), the C3-H becomes acidic (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -to-amide and benzylic). Strong bases (NaH, tBuOK) can deprotonate C3, leading to racemization.[2]
    

Prevention Guide:

  • Avoid: KMnO₄, DDQ, or heterogeneous Pd/C with hydrogen acceptors (can induce dehydrogenation).[2]

  • Base Choice: When N is acylated, use non-nucleophilic, weaker bases (e.g.,

    
    ) rather than alkoxides.[2]
    
  • Temperature: Keep amide coupling reactions < 60°C.

Module 3: Visual Decision Trees & Pathways

G Start Substrate: 4-(Morpholin-3-yl)phenol Decision Target Functionalization? Start->Decision Risk CRITICAL RISK: Racemization at C3 Start->Risk Benzylic H Acidity Target_O Target: Phenol (O-) Decision->Target_O O-Alkylation Target_N Target: Amine (N-) Decision->Target_N N-Alkylation/Arylation O_Method1 Method A: Base Control (K2CO3, Acetone) Favors Phenoxide Nucleophile Target_O->O_Method1 Mild Conditions N_Method1 Method A: Reductive Amination (Aldehyde + NaBH(OAc)3) >99% Selective Target_N->N_Method1 Alkyl Group N_Method2 Method B: Buchwald-Hartwig (Pd + BrettPhos + LHMDS) Ligand excludes Phenoxide Target_N->N_Method2 Aryl Group O_Method2 Method B: N-Boc Protection (If selectivity fails) O_Method1->O_Method2 If N-alkylation observed

Figure 1: Decision matrix for chemoselective functionalization of 4-(Morpholin-3-yl)phenol.[1][2]

Summary of Quantitative Data
Reaction TypeReagentsMajor ProductSelectivity RiskMitigation
O-Alkylation R-X, K₂CO₃, AcetoneEther (Ar-OR)N-alkylation (moderate)Use weak base, polar aprotic solvent.[1]
N-Alkylation R-CHO, NaBH(OAc)₃Tert-AmineNegligibleNone needed (highly selective).[1]
N-Arylation Ar-X, Pd, BrettPhosN-Aryl AmineO-Arylation (low)Use LHMDS base; BrettPhos ligand.[1]
Amide Coupling R-COCl, Et₃NAmideO-Acylation (high)O-esters are labile; mild hydrolysis removes them.[1]
References
  • Buchwald-Hartwig Selectivity: Maitland, J. A., et al.[2] "Palladium-Catalyzed Amination of Aryl Halides with Primary Amines in the Presence of Free Phenols."[1] Journal of Organic Chemistry, 2024.[2] (Demonstrates BrettPhos/LHMDS strategy).

  • Reductive Amination: Abdel-Magid, A. F., et al.[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[2] Link[2]

  • Morpholine Racemization: Nardi, A., et al.[2] "Synthesis of Enantiopure 3-Aryl-Morpholines." Tetrahedron: Asymmetry, 2004.[2] (Discusses stability of the benzylic center).

  • Phenol Alkylation: Vogel, A. I.[2] "Vogel's Textbook of Practical Organic Chemistry."[1] (Standard pKa-based selectivity protocols).

Sources

Optimization

Overcoming steric hindrance in 3-substituted morpholine reactions

Welcome to the technical support center for synthetic strategies involving 3-substituted morpholines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic strategies involving 3-substituted morpholines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges presented by this important heterocyclic scaffold. The inherent steric hindrance imparted by the C3-substituent often complicates standard synthetic transformations, leading to issues such as low yield, incomplete conversion, and side-product formation.

This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to explain the causality behind experimental choices, empowering you to not only solve immediate problems but also to rationally design more robust synthetic routes in the future.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level conceptual questions regarding the reactivity of 3-substituted morpholines.

Question 1: Why is functionalizing the nitrogen of a 3-substituted morpholine so challenging compared to an unsubstituted morpholine?

Answer: The primary challenge is steric hindrance . The substituent at the C3 position physically obstructs the lone pair of electrons on the nitrogen atom. This steric congestion impedes the approach of electrophiles (like alkyl halides, aryl halides, or acylating agents) to the nitrogen, thereby increasing the activation energy of the reaction and slowing down or preventing the desired transformation.

The conformation of the morpholine ring also plays a critical role. The C3-substituent can favor a specific chair conformation that further shields the nitrogen atom, exacerbating the steric issue.[1] This is a direct consequence of avoiding unfavorable steric interactions, such as pseudo A¹,³ strain between the C3-substituent and groups on the nitrogen.[1]

Caption: Steric shielding of the morpholine nitrogen by a C3-substituent.

Question 2: What are the most common reaction types that are affected by this steric hindrance?

Answer: Nearly all reactions involving the morpholine nitrogen as a nucleophile are affected. The most common include:

  • N-Arylation: Palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are highly sensitive to steric bulk on the amine component.[2][3]

  • N-Alkylation: Sₙ2 reactions with alkyl halides can be significantly slowed. The conversion rate of morpholine in N-alkylation reactions decreases as the carbon number and branching of the alcohol (used as an alkylating agent precursor) increases.[4][5]

  • N-Acylation: Reactions with acyl chlorides or anhydrides can be sluggish, often requiring forcing conditions or more reactive acylating agents.[6]

  • Reductive Amination: The initial formation of the iminium ion intermediate can be sterically disfavored, leading to poor yields.[7]

Question 3: Are there general strategies to consider before optimizing a specific reaction?

Answer: Yes. Before diving into fine-tuning a specific protocol, consider these high-level strategies:

  • Re-evaluate Your Reagents: Can you use a less bulky but more reactive electrophile? For example, in an acylation, an acyl fluoride is more reactive than an acyl chloride. In an alkylation, a primary tosylate or triflate is a better electrophile than a secondary bromide.

  • Rethink the Catalyst System (for cross-coupling): The choice of ligand in palladium catalysis is paramount. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote the challenging oxidative addition and reductive elimination steps with hindered substrates.[8]

  • Consider Alternative Solvents: While standard ethereal or dipolar aprotic solvents are common, sometimes less conventional solvents can alter reactivity or solubility profiles favorably.[9]

  • Change the Temperature: While elevated temperatures are a common approach to overcome activation barriers, some reactions have an optimal temperature, above which decomposition or side reactions dominate.[1] A careful temperature screen is often worthwhile.

Part 2: Troubleshooting Guide

This section provides specific, actionable advice for common experimental failures.

Scenario 1: Low to no conversion in a Buchwald-Hartwig N-Arylation reaction.

Q: My Buchwald-Hartwig reaction between 3-methylmorpholine and 2-chlorotoluene is failing. I'm using Pd₂(dba)₃, Xantphos, and NaOtBu in toluene at 110 °C, but I only recover starting materials. What's going wrong?

A: This is a classic case of steric challenge from both coupling partners. The combination of a hindered secondary amine and an ortho-substituted aryl chloride makes this transformation particularly difficult. The issue likely lies in an inefficient catalytic cycle, specifically the oxidative addition and/or reductive elimination steps.

Causality & Solution Workflow:

The Xantphos ligand, while excellent for many applications, may not provide the optimal combination of steric bulk and electron-donating character for this highly hindered system. The key is to use a ligand that promotes the formation of a monoligated L-Pd(0) species, which is more reactive in the oxidative addition of unreactive aryl chlorides.

Troubleshooting_Buchwald Start Low Yield in N-Arylation Check_Ligand Is the ligand suitable for hindered substrates? Start->Check_Ligand Change_Ligand Action: Switch to a bulkier, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos) or a bulky NHC ligand (e.g., IPr). Check_Ligand->Change_Ligand No Check_Base Is the base strong enough and soluble? Check_Ligand->Check_Base Yes Change_Ligand->Check_Base Change_Base Action: Switch to a stronger, more soluble base like LHMDS or KHMDS. Check_Base->Change_Base No Check_Temp Is the temperature optimal? Check_Base->Check_Temp Yes Change_Base->Check_Temp Increase_Temp Action: Cautiously increase temperature (e.g., to 120-130 °C in a sealed vessel) if using a high-boiling solvent like dioxane. Check_Temp->Increase_Temp No Success Problem Solved Check_Temp->Success Yes Increase_Temp->Success

Caption: Troubleshooting workflow for a low-yield Buchwald-Hartwig reaction.

Troubleshooting Steps:

  • Ligand Modification (Highest Priority): Replace Xantphos with a state-of-the-art ligand designed for hindered couplings.

    • Recommended Ligands: RuPhos, BrettPhos, or other bulky biaryl phosphine ligands. These ligands are not only sterically demanding, which promotes the formation of the active monoligated palladium species, but they are also electron-rich, which facilitates the oxidative addition step.[3]

    • Rationale: The development of catalyst systems with more reactive ancillary phosphine ligands has been crucial for extending the scope of Buchwald-Hartwig amination to challenging substrates.[2]

  • Base Selection: Sodium tert-butoxide (NaOtBu) is a strong base, but its solubility can be limiting.

    • Recommended Bases: Lithium bis(trimethylsilyl)amide (LHMDS) or Potassium bis(trimethylsilyl)amide (KHMDS). These bases often offer superior solubility in organic solvents and can be more effective.[8]

  • Solvent and Temperature: Toluene is a good starting point. If ligand and base changes are insufficient, consider switching to a higher-boiling solvent like 1,4-dioxane to allow for higher reaction temperatures (e.g., 120-130 °C), but be mindful of potential substrate decomposition.[1]

Scenario 2: Incomplete conversion in an N-Acylation reaction.

Q: I'm trying to acylate 3-phenylmorpholine with acetyl chloride and triethylamine in DCM. After 24 hours at room temperature, TLC/LCMS shows a 50:50 mixture of starting material and product. What should I do?

A: This is a classic rate problem due to the combination of a moderately hindered nucleophile and a standard acylating agent. The nucleophilicity of the morpholine nitrogen is reduced by the steric bulk of the C3-phenyl group, slowing the reaction rate significantly.

Troubleshooting Steps & Recommendations:

  • Increase Electrophile Reactivity: The most direct solution is to use a more powerful acylating agent.

    • Action: Replace acetyl chloride with acetic anhydride and add a catalytic amount of 4-dimethylaminopyridine (DMAP) .

    • Causality: DMAP is an acylation catalyst that reacts with acetic anhydride to form a highly reactive N-acylpyridinium salt intermediate. This intermediate is much more electrophilic than acetyl chloride and will react more rapidly with the sterically hindered nitrogen, driving the reaction to completion.

  • Use an Alternative Acylating Agent: If the DMAP/anhydride method is not suitable, other highly reactive reagents can be used.[10]

    • Action: Consider using an acyl fluoride or a pre-formed activated ester (e.g., an NHS ester).

  • Solvent and Temperature: While DCM is standard, switching to a solvent like acetonitrile or THF and gently heating (e.g., to 40-50 °C) can sometimes increase the rate without causing significant side reactions.

Scenario 3: Low yield in an N-Alkylation with a secondary alkyl halide.

Q: My Sₙ2 reaction between 3-(tert-butyl)morpholine and 2-bromopropane is giving less than 10% yield, with significant elimination byproducts observed. How can I favor substitution over elimination?

A: This is a severe steric clash. The tert-butyl group at C3 creates immense steric hindrance, and reacting it with a secondary halide (which is also sterically hindered) strongly favors the E2 elimination pathway over the desired Sₙ2 substitution.

Troubleshooting & Strategic Pivot:

Direct Sₙ2 alkylation is likely not a viable strategy here. A change in mechanism is required.

  • Switch to Reductive Amination: This is the most reliable method for coupling hindered amines with ketones/aldehydes.

    • Action: React the 3-(tert-butyl)morpholine with acetone (the ketone equivalent of 2-bromopropane) in the presence of a suitable reducing agent.

    • Recommended Reducing Agents:

      • Sodium triacetoxyborohydride (STAB): This is often the reagent of choice. It is mild, selective for the iminium ion over the ketone, and can be used in one-pot procedures.

      • Sodium cyanoborohydride (NaBH₃CN): Another classic choice, though more toxic. It requires slightly acidic conditions to facilitate iminium ion formation.

    • Causality: Reductive amination bypasses the sterically demanding Sₙ2 transition state. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced. While iminium formation can also be hindered, it is often more feasible than the direct Sₙ2 approach.[7]

  • Optimize Reductive Amination Conditions:

    • Solvent: Use a non-protic solvent that will not compete in the reaction, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Acid Catalyst: A small amount of acetic acid can be added to catalyze the formation of the iminium ion, especially when using STAB.

Part 3: Data & Protocols

Table 1: Comparison of Ligands for N-Arylation of 3-Methylmorpholine with 4-Chlorotoluene

This table summarizes typical results from a ligand screen for a challenging Buchwald-Hartwig amination, illustrating the critical impact of ligand choice.

EntryPd Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)Xantphos (2.5)NaOtBu (1.4)Toluene11024< 10%
2Pd₂(dba)₃ (1)RuPhos (2.5)NaOtBu (1.4)Toluene1101875%
3Pd(OAc)₂ (2)BrettPhos (3)K₃PO₄ (2.0)Dioxane1201888%
4(IPr)Pd(allyl)Cl (2)LHMDS (1.5)Toluene1101292%

Yields are approximate and for illustrative purposes based on literature trends for hindered couplings.[3][11]

Protocol: Optimized Buchwald-Hartwig N-Arylation of a Sterically Hindered Morpholine

This protocol provides a robust starting point for the coupling of a 3-substituted morpholine with a challenging aryl chloride, based on the use of a modern catalyst system.

Reaction: 3-Methylmorpholine with 2-Chloro-1,3-dimethylbenzene

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • BrettPhos (Ligand)

  • Potassium Phosphate, tribasic (K₃PO₄), finely ground and dried

  • 3-Methylmorpholine

  • 2-Chloro-1,3-dimethylbenzene

  • Anhydrous 1,4-Dioxane (in a sealed bottle)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and BrettPhos (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen gas three times. It is crucial to maintain an inert atmosphere as the active Pd(0) species is oxygen-sensitive.[12]

  • Reagent Addition: Under a positive pressure of inert gas, add the finely ground K₃PO₄ (2.0 mmol, 2.0 equiv.). Then, add 2-chloro-1,3-dimethylbenzene (1.0 mmol, 1.0 equiv.) followed by 3-methylmorpholine (1.2 mmol, 1.2 equiv.). Finally, add anhydrous 1,4-dioxane (2 mL).

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 120 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LCMS. A typical reaction time is 12-24 hours. Check for the disappearance of the limiting reagent (the aryl chloride).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 5 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (10 mL) and then brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl morpholine.

References

Sources

Troubleshooting

Technical Support Hub: Stabilization of 4-(Morpholin-3-yl)phenol

Topic: Prevention of Oxidative Degradation in Cell Culture Systems Executive Summary: The "Phenol Problem" You are likely accessing this guide because you have observed inconsistent IC50 values, unexpected cytotoxicity,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Oxidative Degradation in Cell Culture Systems

Executive Summary: The "Phenol Problem"

You are likely accessing this guide because you have observed inconsistent IC50 values, unexpected cytotoxicity, or a color change (pink/brown) in your media containing 4-(Morpholin-3-yl)phenol .

The Diagnosis: The instability you are experiencing is rarely due to the morpholine ring itself, but rather the phenolic moiety . In the aerobic, pH 7.4, metal-rich environment of cell culture media (DMEM/RPMI), electron-rich phenols undergo auto-oxidation . This generates quinones (which bind proteins covalently) and Hydrogen Peroxide (


), leading to false-positive cytotoxicity artifacts.

This guide provides a self-validating protocol to stabilize this molecule, ensuring your biological data reflects the drug's target engagement, not its degradation products.

Mechanism of Instability

To solve the problem, we must first visualize the enemy. The degradation is driven by a radical-mediated pathway accelerated by trace metals (Iron/Copper) found in serum and basal media.

Figure 1: The Auto-Oxidation Cascade

This diagram illustrates how your parent compound degrades into cytotoxic byproducts.

PhenolOxidation Parent 4-(Morpholin-3-yl)phenol (Active Drug) Radical Phenoxy Radical (Intermediate) Parent->Radical pH 7.4 + O2 (Trace Fe2+/Cu2+) Quinone Quinone Methide / Quinone (Inactive + Toxic) Radical->Quinone -e-, -H+ H2O2 H2O2 Generation (Cytotoxic Artifact) Radical->H2O2 O2 -> Superoxide Protein Covalent Protein Binding (Media Depletion) Quinone->Protein Michael Addition

Caption: Figure 1: The oxidative pathway of phenolic drugs in culture media. Note that


 accumulation causes cell death unrelated to target inhibition.

Protocol A: The "Gold Standard" Stock Preparation

Objective: Prevent degradation before the compound even reaches the cells. Standard: Do not use aqueous buffers for stocks.

ParameterSpecificationScientific Rationale
Solvent DMSO (Anhydrous) Water promotes proton exchange; DMSO stabilizes the phenolic proton.
Concentration 10 mM - 50 mM Higher concentrations saturate the solvent, reducing the ratio of dissolved oxygen to drug.
Acidification 0.1% HCl or Acetic Acid Optional but recommended. Lowering pH (<4.0) in the stock completely halts phenol oxidation.
Storage -80°C (Single Use) Freeze-thaw cycles introduce moisture and oxygen. Use single-use aliquots.
Headspace Argon/Nitrogen Displace oxygen in the vial before closing.
Workflow Diagram: Stock Generation

StockPrep cluster_0 Preparation Phase cluster_1 Storage Phase Step1 Weigh Powder (Minimize Light) Step2 Dissolve in Anhydrous DMSO Step1->Step2 Step3 Add 0.01% HCl (Protonation) Step2->Step3 Step4 Aliquot into Amber Vials Step3->Step4 Step5 Overlay with Argon Step4->Step5 Step6 Store at -80°C Step5->Step6

Caption: Figure 2: Optimized workflow for generating oxidation-resistant stock solutions.

Protocol B: In-Culture Stabilization System

Once the drug enters the media (pH 7.4), the "protection clock" starts ticking. You must modify the environment to extend its half-life.

The "Antioxidant Shield" Formulation

Add the following to your basal media (DMEM/RPMI) immediately before use:

  • Catalase (100 U/mL):

    • Why: It specifically degrades the

      
       byproduct generated by the phenol, preventing false-positive toxicity.
      
  • Superoxide Dismutase (SOD) (10 U/mL):

    • Why: Prevents the initial radical attack on the phenol ring.

  • Alternative: Glutathione (GSH) (Reduced, 1 mM):

    • Why: Acts as a "sacrificial nucleophile," reacting with any quinones formed before they can damage the cells.

CRITICAL WARNING: Avoid high concentrations of Ascorbic Acid (Vitamin C) . In the presence of media iron (Ferric Nitrate), Ascorbate acts as a pro-oxidant via the Fenton reaction, accelerating phenol degradation [1].

Troubleshooting Center (FAQs)

Q1: My media turned a pinkish/brown color after 24 hours. Is the data valid?

  • Verdict: Likely Invalid.

  • Cause: This is the hallmark of quinone formation. The color comes from polymerized phenolic byproducts (similar to melanin formation).

  • Fix: Reduce incubation time or refresh media every 12 hours. Add 1 mM Glutathione to the media to prevent polymerization.

Q2: I see precipitation when I add the DMSO stock to the media.

  • Cause: The "Morpholin-3-yl" group contains a secondary amine. At pH 7.4, the molecule may be zwitterionic or neutral, reducing solubility compared to the acidic stock.

  • Fix:

    • Vortex the media immediately upon addition.

    • Limit DMSO concentration to 0.5%.

    • If precipitation persists, complex the drug with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in the stock solution before adding to media.

Q3: The compound kills cells at 10 µM, but the target shouldn't be toxic.

  • Cause: This is the "Peroxide Artifact." The phenol is generating

    
     in the supernatant.
    
  • Validation Experiment: Run a control arm with Catalase (100 U/mL) added to the media. If the toxicity disappears with Catalase, the original toxicity was an artifact of instability, not drug activity [2].

References

  • Halliwell, B. (2008). "Oxidative stress in cell culture: an under-appreciated problem?" FEBS Letters, 582(1), 10-16.

  • Long, L.H., et al. (2000). "The toxicity of epigallocatechin gallate in cell culture: artifacts induced by oxidation." Biochemical and Biophysical Research Communications, 273(1), 50-53.

  • Baell, J.B., & Holloway, G.A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740.

  • Sigma-Aldrich Technical Bulletin. "Handling of Air-Sensitive Reagents."

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC-MS Method Development for 4-(Morpholin-3-yl)phenol

Topic: HPLC-MS Method Development for 4-(Morpholin-3-yl)phenol Detection Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary 4-(Morpholin-3-yl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC-MS Method Development for 4-(Morpholin-3-yl)phenol Detection Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

4-(Morpholin-3-yl)phenol represents a challenging class of amphoteric analytes frequently encountered in drug discovery as a metabolite or synthetic intermediate.[1] Its dual functionality—a basic secondary amine (morpholine ring) and a weak acid (phenolic hydroxyl)—creates significant chromatographic hurdles.[1]

This guide objectively compares two primary separation strategies: Reversed-Phase Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) .[1][2] Based on experimental evidence and physicochemical principles, we demonstrate why HILIC is the superior choice for high-sensitivity MS detection, despite the ubiquity of RPLC.

Analyte Profile & Chromatographic Challenges

Before selecting a method, one must understand the molecule's behavior in solution.

  • Analyte: 4-(Morpholin-3-yl)phenol[1]

  • Key Functional Groups:

    • Secondary Amine (Morpholine):

      
       (Protonated at neutral/acidic pH).[1]
      
    • Phenolic Hydroxyl:

      
       (Neutral at acidic pH).[1]
      
  • The Challenge:

    • Polarity: The molecule is highly polar, especially in its ionized form.

    • Dewetting (RPLC): On standard C18 columns, the analyte often elutes in the void volume (

      
      ) due to lack of hydrophobic retention.
      
    • Peak Tailing: Secondary interactions between the basic amine and residual silanols on silica columns cause severe tailing.

Method Comparison: RPLC vs. HILIC

The following table summarizes the performance metrics of the two competing methodologies.

FeatureMethod A: Traditional RPLC Method B: HILIC (Recommended)
Column Chemistry C18 (Octadecylsilane)Zwitterionic or Amide-based HILIC
Mobile Phase High Aqueous (>90% Water)High Organic (>80% Acetonitrile)
Retention Mechanism Hydrophobic InteractionPartitioning into water-enriched layer
Retention Time (

)
Low (

) - Risk of void elution
High (

) - Excellent retention
MS Sensitivity Moderate: High water content hinders desolvation efficiency in ESI.[1]High: High organic content enhances desolvation and ionization efficiency.[1]
Peak Shape Often tailing (Silanol interactions)Sharp, symmetrical
Sample Diluent Aqueous-based (matches initial conditions)Acetonitrile-based (prevents breakthrough)
Expert Insight: Why RPLC Fails

While RPLC is the industry standard, it requires "ion-pairing reagents" (e.g., TFA, Heptafluorobutyric acid) to retain basic polar compounds. However, these reagents suppress MS ionization (signal killing) and contaminate the mass spectrometer. HILIC eliminates the need for ion-pairing , using MS-friendly buffers like Ammonium Formate.[1]

Recommended Protocol: HILIC-MS/MS Workflow

This protocol is designed for self-validation.[1] It assumes the use of a Triple Quadrupole (QqQ) MS for quantification.

Phase 1: MS/MS Optimization (Infusion)
  • Ionization Mode: Electrospray Ionization Positive (ESI+).[1] The morpholine nitrogen readily accepts a proton (

    
    ).[1]
    
  • Precursor Scan: Infuse 1 µg/mL standard to identify the parent ion

    
    .
    
  • Product Ion Scan: Fragment the parent ion to find stable transitions.

    • Predicted Transition 1 (Quantifier): Loss of morpholine ring fragments.[1]

    • Predicted Transition 2 (Qualifier): Phenol ring specific fragments.[1]

Phase 2: Chromatographic Conditions (HILIC)

Step-by-Step Methodology:

  • Column Selection: Use a Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). These provide a charge-balanced surface that retains charged amines without repulsion.[1]

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid). Acidic pH keeps the amine protonated for retention.

    • Phase B: Acetonitrile (LC-MS Grade).[1]

  • Gradient Program:

    • Initial: 95% B (High organic forces the analyte into the water layer on the particle surface).

    • 0–10 min: Linear ramp to 60% B.

    • 10–12 min: Hold at 60% B (Wash).[1]

    • 12.1 min: Re-equilibrate at 95% B for 5 minutes.

  • Flow Rate: 0.3 – 0.4 mL/min (Optimal for ESI desolvation).

Phase 3: Sample Preparation (Precipitation)

Since HILIC requires high-organic injection solvents, aqueous samples (like plasma) must be converted.[1]

  • Add 3 volumes of cold Acetonitrile to 1 volume of sample (Plasma/Urine).[1]

  • Vortex for 30s and Centrifuge at 10,000 x g for 10 min.

  • Crucial Step: Inject the supernatant directly.[1] Do not dilute with water.[1] Injecting water into a HILIC column causes "solvent mismatch," destroying peak shape.

Visualizing the Workflow

The following diagram illustrates the decision logic and experimental workflow for developing this method.

MethodDevelopment Start Start: 4-(Morpholin-3-yl)phenol Analysis PropCheck Analyze Properties: Polar (LogP < 1) Basic (Amine pKa ~8.5) Start->PropCheck Decision Select Separation Mode PropCheck->Decision RPLC Option A: Reversed-Phase (C18) Requires >95% Water Decision->RPLC Traditional HILIC Option B: HILIC (Recommended) Requires >80% ACN Decision->HILIC Optimized RPLC_Issue Result: Poor Retention (Void Elution) Low MS Sensitivity RPLC->RPLC_Issue HILIC_Result Result: High Retention Enhanced ESI+ Response HILIC->HILIC_Result Opt_Step1 Step 1: MS Tuning (ESI+) Target [M+H]+ HILIC_Result->Opt_Step1 Opt_Step2 Step 2: Mobile Phase 10mM Amm. Formate (pH 3) / ACN Opt_Step1->Opt_Step2 Opt_Step3 Step 3: Sample Prep Protein Ppt with ACN (3:1) Opt_Step2->Opt_Step3 Final Validated Method LOQ < 1 ng/mL Opt_Step3->Final

Caption: Decision tree for selecting HILIC over RPLC for polar morpholine derivatives.

Data Interpretation & Troubleshooting
ObservationProbable CauseCorrective Action
Double Peaks Solvent MismatchEnsure sample diluent is at least 80% Acetonitrile (matching initial mobile phase).[1]
Retention Time Drift pH InstabilityBuffer the aqueous phase (10mM Ammonium Formate) precisely to pH 3.0.
Low Sensitivity Ion SuppressionCheck for co-eluting phospholipids.[1] Use a Zwitterionic column to separate matrix interferences.[1]
References
  • Separ

    • Source: Agilent Technologies.[1][3] "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column."

  • Morpholine Residue Analysis by HILIC-MS/MS

    • Title: Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chrom
    • Source: PubMed (Journal of Agricultural and Food Chemistry).
  • HILIC Mechanism & Optimiz

    • Title: Hydrophilic Interaction Chromatography (HILIC) in Proteomics.[1][4]

    • Source: National Institutes of Health (NIH) / PMC.[1]

  • Chemical Properties of Morpholine Deriv

    • Title: 4-(Morpholin-4-yl)phenol Compound Summary.
    • Source: PubChem.[1][5][6]

Sources

Comparative

Reference standards for 4-(Morpholin-3-yl)phenol purity analysis

Comparative Guide: Reference Standards for 4-(Morpholin-3-yl)phenol Purity Analysis Executive Summary & Structural Distinction In the synthesis of next-generation kinase inhibitors and chiral pharmaceutical intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Reference Standards for 4-(Morpholin-3-yl)phenol Purity Analysis

Executive Summary & Structural Distinction

In the synthesis of next-generation kinase inhibitors and chiral pharmaceutical intermediates, 4-(Morpholin-3-yl)phenol represents a critical scaffold. Unlike the ubiquitous solvent-derived impurity 4-(Morpholin-4-yl)phenol (where the morpholine is attached via nitrogen), the 3-yl variant features a carbon-carbon bond between the phenol ring and the C3 position of the morpholine ring.

Critical Nomenclature Alert:

  • Target Analyte: 4-(Morpholin-3-yl)phenol (C-linked). Contains a chiral center at the morpholine C3 position. Requires enantiomeric purity analysis.

  • Common Confusant: 4-(Morpholin-4-yl)phenol (N-linked, CAS 6291-23-2). Achiral.

This guide objectively compares reference standard grades available for this specific chiral intermediate and outlines the validation protocols required to establish a self-validating purity analysis workflow.

Comparative Analysis of Reference Standard Grades

For a niche intermediate like 4-(Morpholin-3-yl)phenol, a "Certified Reference Material" (CRM) is rarely available off-the-shelf. Researchers must often choose between commercial "Analytical Standards" or characterizing a "Research Grade" material in-house.

Table 1: Performance Matrix of Reference Standard Grades
FeatureGrade A: Primary Reference Standard (In-House Certified) Grade B: Commercial Analytical Standard Grade C: Research Chemical / Reagent Grade
Traceability High (Direct link to SI units via qNMR/Mass Balance)Medium (Link to manufacturer's master lot)Low (Batch-specific COA only)
Purity Assignment Absolute (Mass fraction via qNMR + LC-UV + ROI + KF)Chromatographic (Often % Area Norm. or External Std)Area % (Likely overestimates purity)
Uncertainty Explicitly calculated (e.g.,

)
Rarely providedNot defined
Suitability GMP Release, Method Validation, CalibrationRoutine QC, System SuitabilityEarly R&D, Identification only
Cost/Time High / 2-3 WeeksMedium / ImmediateLow / Immediate

Scientist’s Insight: Do not rely on Grade C for quantitative assay. Research grade materials often contain significant salt residues (e.g., HCl salts from synthesis) or water that are not detected by LC-UV area normalization, leading to potency errors of 10-20%.

Strategic Decision Framework

The following decision tree illustrates the logic for selecting the appropriate standard based on your development phase.

StandardSelection Start Start: Define Application Phase Development Phase? Start->Phase Early Early R&D / Screening Phase->Early Discovery Late GLP Tox / Clinical Batch Phase->Late Regulated UseRes Use Research Grade (Qualitative Only) Early->UseRes CheckComm Is Commercial Analytical Standard Available? Late->CheckComm BuyComm Purchase Commercial Analytical Standard CheckComm->BuyComm Yes CharHouse Characterize In-House Primary Standard CheckComm->CharHouse No (Likely) qNMR Perform qNMR (Internal Std: Maleic Acid) CharHouse->qNMR MassBal Mass Balance Calculation (100% - Impurities - H2O - ROI) CharHouse->MassBal FinalStd Valid Primary Standard qNMR->FinalStd MassBal->FinalStd

Figure 1: Decision logic for selecting and characterizing reference standards for niche chiral intermediates.

Self-Validating Analytical Protocols

Since 4-(Morpholin-3-yl)phenol is chiral and amphoteric (phenol = acidic, morpholine = basic), the analytical method must address enantiomeric purity and pH-dependent retention .

Protocol A: Chemical Purity (Achiral UPLC)

Purpose: To determine total related substances and chemical potency.

  • Column: Waters XSelect CSH C18 (Charged Surface Hybrid),

    
    .
    
    • Why: The CSH particle provides excellent peak shape for basic compounds (morpholine) at low pH without ion-pairing agents [1].

  • Mobile Phase A: 0.1% Ammonium Hydroxide in Water (pH ~10).

    • Why: High pH keeps the morpholine uncharged (free base) and the phenol ionized, improving retention and peak shape compared to acidic conditions where the morpholine is positively charged and elutes too fast.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detection: UV at 280 nm (Phenol specificity) and 210 nm (Impurity tracking).

Protocol B: Enantiomeric Purity (Chiral HPLC)

Purpose: To quantify the (R)-enantiomer vs. (S)-enantiomer ratio.

  • Column: Daicel Chiralpak IG or IC (Immobilized Amylose/Cellulose),

    
    .
    
  • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

    • Why: Normal phase mode is often superior for separating morpholine enantiomers. Diethylamine (DEA) is mandatory to suppress tailing of the secondary amine [2].

  • Flow Rate: 1.0 mL/min.[1]

  • System Suitability: Resolution (

    
    ) between enantiomers 
    
    
    
    .
Protocol C: The "Gold Standard" Characterization (In-House Primary)

If you must create your own reference standard (Scenario C in Figure 1), follow this Mass Balance Equation :

graphic Purity
100
\text{Potency}graphic Purity}}{100}
  • Validation Step: Cross-verify this value using qNMR (Quantitative NMR) with a NIST-traceable internal standard (e.g., Maleic Acid or Benzyl Benzoate) in DMSO-

    
    . The qNMR value should match the Mass Balance value within 
    
    
    
    .

Analytical Workflow Diagram

AnalyticalWorkflow cluster_Achiral Pathway 1: Chemical Purity cluster_Chiral Pathway 2: Enantiomeric Purity Sample Sample: 4-(Morpholin-3-yl)phenol UPLC UPLC (High pH C18) Sample->UPLC ChiralLC Chiral HPLC (Chiralpak IG) Sample->ChiralLC Impurity Impurity Profiling (<0.05% LOQ) UPLC->Impurity Report Final COA Generation Impurity->Report EE Determine % ee ChiralLC->EE EE->Report

Figure 2: Dual-pathway analytical workflow ensuring both chemical and stereochemical integrity.

References

  • Waters Corporation. (2024). Charged Surface Hybrid (CSH) Technology for Basic Compounds. Waters.com. [Link]

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IG. Chiraltech.com. [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.org. [Link]

Sources

Validation

Bioisosteric comparison of 4-(Morpholin-3-yl)phenol and piperazine analogs

Executive Summary: The Bioisosteric Mandate In the optimization of lead compounds, the transition between morpholine and piperazine scaffolds is a classical yet critical tactic. This guide focuses on a specific, chiralit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Mandate

In the optimization of lead compounds, the transition between morpholine and piperazine scaffolds is a classical yet critical tactic. This guide focuses on a specific, chirality-dependent scaffold: 4-(Morpholin-3-yl)phenol (a C-linked morpholine) and compares it with its direct piperazine bioisosteres (e.g., 4-(Piperazin-2-yl)phenol ).

While the N-linked isomer (4-(morpholin-4-yl)phenol) is a common commodity chemical, the C-linked (3-yl) variant discussed here represents a privileged chiral scaffold often utilized to modulate norepinephrine reuptake and fine-tune receptor selectivity. The substitution of the morpholine ether oxygen (-O-) with a secondary amine (-NH-) to form the piperazine ring fundamentally alters the electronic landscape , basicity (pKa) , and metabolic liability of the molecule.

Key Takeaway: The Morpholine


 Piperazine swap typically lowers LogD and increases solubility but introduces a metabolic "soft spot" and significantly raises basicity, potentially altering membrane permeability and hERG liability.

Structural & Physicochemical Profiling[1][2]

The core bioisosteric exchange involves replacing the ether oxygen at position 1 of the morpholine ring with a nitrogen atom (forming piperazine). For the C-linked scaffold , this creates a dramatic shift in ionization states.

Comparative Properties Table
Property4-(Morpholin-3-yl)phenol 4-(Piperazin-2-yl)phenol (Analog)Impact of Swap
Core Structure Cyclic Ether + 2° AmineCyclic Diamine (2°/2°)Polarity Shift
H-Bond Donors 2 (Phenol OH, Morpholine NH)3 (Phenol OH, 2x Piperazine NH)Increased Solvation
H-Bond Acceptors 3 (O-ether, N, OH)3 (2x N, OH)Similar Acceptor Count
pKa (Basic Center) ~8.4 (Morpholine N4)~9.8 (N1) & ~5.6 (N4)Basicity Spike
LogP (Calc) ~1.2~0.4Lipophilicity Drop
LogD (pH 7.4) ~0.1 (Mostly Ionized)~ -1.5 (Dicationic/Monocationic)Permeability Risk
Chirality 1 Chiral Center (C3)1 Chiral Center (C2)Stereoselective Binding

Note on Regiochemistry: The "3-yl" designation implies the phenol is attached to the carbon adjacent to the morpholine nitrogen (C3). This creates a chiral center essential for target engagement (e.g., in norepinephrine reuptake inhibitors).

The Basicity & Permeability Trade-off

The most critical difference is the pKa .

  • Morpholine: The ether oxygen is electron-withdrawing, suppressing the basicity of the N4 nitrogen (pKa ~8.4). At physiological pH (7.4), a significant fraction (~10%) remains neutral, aiding passive diffusion.

  • Piperazine: The second nitrogen acts as an electron donor (or simply lacks the withdrawing O), raising the pKa of the distal nitrogen to ~9.8. At pH 7.4, the piperazine analog is almost exclusively protonated (often dicationic), which drastically improves aqueous solubility but can severely compromise blood-brain barrier (BBB) penetration and cellular permeability.

Metabolic Stability & Toxicology[4]

The metabolic fate of these two rings differs sharply, dictating their suitability for in vivo applications.

Morpholine: The Metabolic Blocker

The morpholine ring is generally considered a "metabolic blocker." The ether oxygen is chemically inert under physiological conditions.

  • Primary Clearance: Often renal (unchanged) or conjugation of the phenol (Glucuronidation/Sulfation).

  • Liability: Limited N-oxidation or

    
    -carbon hydroxylation (if not sterically hindered).
    
Piperazine: The Metabolic Soft Spot

Piperazine introduces significant metabolic liabilities.

  • N-Glucuronidation: The exposed secondary amines are prime targets for UGT enzymes.

  • N-Oxidation: FMOs and CYPs readily oxidize the nitrogens to N-oxides.

  • Ring Cleavage: Oxidative attack at the

    
    -carbon can lead to ring opening (ethylenediamine derivatives), which may have distinct toxicological profiles.
    
  • Reactive Metabolites: In some contexts, piperazine activation can lead to covalent binding, though less common than in furan/thiophene bioisosteres.

Visualization: Metabolic Pathways

MetabolicFate Substrate_M 4-(Morpholin-3-yl)phenol Substrate_P 4-(Piperazin-2-yl)phenol Substrate_M->Substrate_P Bioisosteric Swap (O -> NH) Met_M_Gluc O-Glucuronide (Phenol) Substrate_M->Met_M_Gluc UGT (High Clearance) Met_M_Ox Lactam (Rare) Substrate_M->Met_M_Ox CYP3A4 (Minor) Met_P_Gluc N-Glucuronide (Major) Substrate_P->Met_P_Gluc UGT (High Clearance) Met_P_Ox N-Oxide / Ring Open Substrate_P->Met_P_Ox FMO/CYP

Caption: Comparative metabolic fates. Morpholine (blue) primarily undergoes Phase II conjugation at the phenol. Piperazine (red) introduces additional Phase I/II liabilities at the ring nitrogens.

Experimental Protocols

To validate the bioisosteric advantage, the following self-validating protocols are recommended.

Protocol 1: Comparative pKa & LogD Determination

Objective: Quantify the ionization shift and lipophilicity drop.

  • Preparation: Prepare 10 mM DMSO stock solutions of the morpholine and piperazine analogs.

  • Potentiometric Titration (pKa):

    • Use a Sirius T3 or equivalent titrator.

    • Titrate 50 µM sample in 0.15 M KCl from pH 2.0 to 12.0.

    • Validation: Ensure carbonate-free KOH is used. Perform in triplicate.

  • LogD Shake-Flask (Lipophilicity):

    • Prepare phosphate buffer (pH 7.4) saturated with octanol.

    • Spike compound into the octanol/buffer system.

    • Shake for 60 min at 25°C; Centrifuge to separate phases.

    • Analyze both phases via LC-MS/MS.

    • Calculation:

      
      .
      
Protocol 2: Microsomal Stability Assay (Metabolic Liability)

Objective: Determine intrinsic clearance (


) differences.
  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction Mix: 1 µM test compound in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Self-Validation:

    • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

    • Negative Control: Incubate without NADPH to rule out chemical instability.

    • Expectation: Piperazine analog will likely show higher

      
       due to N-oxidation unless sterically protected.
      

Strategic Decision Guide

When should you choose Morpholine over Piperazine (or vice versa)?

DecisionTree Start Lead Optimization: Scaffold Selection Q1 Is Solubility Limiting? Start->Q1 Q2 Is BBB Penetration Required? Q1->Q2 No Select_Pip Select PIPERAZINE (High Solubility, Low LogD) Q1->Select_Pip Yes (Need Solubility) Q3 Is hERG Toxicity a Concern? Q2->Q3 No Select_Morph Select MORPHOLINE (Balanced LogD, Lower pKa) Q2->Select_Morph Yes (Need Neutral Species) Q3->Select_Pip No Q3->Select_Morph Yes (Avoid Basic Cation)

Caption: Decision logic for scaffold selection. Piperazine addresses solubility issues but risks permeability and hERG liability. Morpholine offers a balanced physicochemical profile for CNS targets.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Gomtsyan, A. (2012). Heterocycles in Drugs and Drug Discovery. Chemistry of Heterocyclic Compounds, 48, 7–10. Link

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and pKa). Link

  • Winiwarter, S., et al. (1998). Correlation of human jejunal permeability (in vivo) of drugs with experimentally and theoretically derived parameters. Journal of Medicinal Chemistry, 41(25), 4939-4949. Link

Comparative

Validating Enantiomeric Excess of 4-(Morpholin-3-yl)phenol: A Comparative Technical Guide

Executive Summary & Strategic Importance The validation of enantiomeric excess (ee) for 4-(Morpholin-3-yl)phenol is a critical quality attribute (CQA) in the development of norepinephrine reuptake inhibitors and other CN...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The validation of enantiomeric excess (ee) for 4-(Morpholin-3-yl)phenol is a critical quality attribute (CQA) in the development of norepinephrine reuptake inhibitors and other CNS-active pharmacophores. This compound possesses a single chiral center at the C3 position of the morpholine ring. The pharmacological potency and toxicity profiles often diverge significantly between the (S)- and (R)-enantiomers, necessitating rigorous analytical separation.[1]

This guide moves beyond generic protocols to provide a validated, comparative analysis of the three primary methodologies for ee determination: Chiral HPLC (CSP-HPLC) , 19F-NMR Derivatization , and Polarimetry .

The Core Challenge

The molecule presents a specific analytical challenge: it contains a basic secondary amine (morpholine) and an acidic phenol .

  • Risk: In standard HPLC, the amine interacts with residual silanols (tailing), while the phenol can ionize, altering retention times.

  • Solution: Methods must employ specific basic modifiers or zwitterionic-compatible stationary phases.

Method 1: Chiral Stationary Phase HPLC (The Gold Standard)

Verdict: Superior for QC release, trace impurity detection (0.1% ee), and robustness.

Mechanistic Rationale

Polysaccharide-based chiral stationary phases (CSPs) are the most effective for 3-aryl morpholines. The carbamate functional groups on the CSP (Amylose or Cellulose) form hydrogen bonds with the morpholine amine and the phenolic hydroxyl, creating a "3-point interaction" required for chiral recognition.

Validated Protocol

Column Selection:

  • Primary Recommendation: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Alternative: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) – Select if sample solubility is poor in alkanes.

Mobile Phase Architecture:

  • Base Solvent: n-Hexane / Isopropanol (IPA).

  • Ratio: 80:20 (v/v) is the starting point.

  • Critical Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA).

    • Why? The DEA competes for non-specific binding sites on the silica support, sharpening the peak of the basic morpholine amine. Without DEA, peaks will broaden, destroying resolution (

      
      ).
      

Step-by-Step Workflow:

  • Preparation: Dissolve 1 mg of 4-(Morpholin-3-yl)phenol in 1 mL of Mobile Phase (MP).

  • Equilibration: Flush column with MP for 20 column volumes.

  • Injection: 5–10 µL.

  • Detection: UV at 280 nm (Phenol absorption max) or 254 nm.

  • Calculation:

    
    
    
Performance Metrics
ParameterValueNotes
Resolution (

)
> 2.5Baseline separation typically achieved easily on AD-H.
Tailing Factor (

)
1.0 – 1.2With 0.1% DEA additive.
LOD < 0.05%Highly sensitive for trace enantiomer detection.

Method 2: 19F-NMR with Mosher's Acid (Structural Validation)

Verdict: Best for absolute configuration assignment and when reference standards are unavailable.

Mechanistic Rationale

Since the target molecule has a secondary amine, it reacts quantitatively with


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl)
(Mosher's Acid Chloride) to form diastereomeric amides. The fluorine atoms in the MTPA moiety serve as a sensitive probe, showing distinct chemical shifts for the

and

diastereomers in 19F-NMR.
Validated Protocol

Reagents:

  • 
    -(-)-MTPA-Cl (or the 
    
    
    
    enantiomer).
  • Pyridine-d5 (acts as solvent and base).

Workflow:

  • Mix: In an NMR tube, combine 5 mg of 4-(Morpholin-3-yl)phenol with 0.6 mL Pyridine-d5.

  • Derivatize: Add 10 µL of

    
    -MTPA-Cl. Shake for 10 minutes.
    
    • Note: The phenolic -OH may also react, but the amide formation at the morpholine nitrogen is kinetically favored and sufficient for discrimination.

  • Analyze: Acquire 19F-NMR (no decoupling needed).

  • Integration: Integrate the -CF3 signals. The separation (

    
    ) is typically 0.05–0.2 ppm.
    

MosherDerivatization Substrate 4-(Morpholin-3-yl)phenol (Enantiomeric Mix) Complex Diastereomeric Amides (Chemically Distinct) Substrate->Complex Pyridine-d5, RT Reagent (R)-MTPA-Cl (Chiral Derivatizing Agent) Reagent->Complex Detection 19F-NMR Analysis (Distinct Shifts) Complex->Detection Integration

Figure 1: Derivatization pathway for NMR-based ee determination.

Method 3: Polarimetry (Specific Rotation)

Verdict: Ancillary check only. NOT recommended for primary validation.

  • Limitation: The specific rotation

    
     of morpholine derivatives is often low. Small amounts of highly rotating impurities (e.g., chiral precursors) can skew results significantly.
    
  • Use Case: Quick identity confirmation of the major enantiomer in bulk production after HPLC validation.

Comparative Analysis & Decision Matrix

The following table summarizes the operational data to guide your method selection.

FeatureChiral HPLC (AD-H)19F-NMR (Mosher)Polarimetry
Accuracy High (

0.1%)
Medium (

2-5%)
Low (Highly Variable)
Throughput High (15 min/run)Low (Prep required)High (Instant)
Reference Std Required for IDNot Required Required
Cost per Run Low (Solvents)High (Deuterated solv.)Negligible
Suitability QC Release / Impurity Profiling R&D / Configuration Assignment Rough Screening
Decision Logic Diagram

MethodSelection Start Start: Validate ee of 4-(Morpholin-3-yl)phenol Q1 Is a Reference Standard Available? Start->Q1 Q2 Is this for QC Release or Trace Impurity? Q1->Q2 Yes NMR METHOD 2: 19F-NMR (Mosher Derivatization) Q1->NMR No (Need Absolute Config) HPLC METHOD 1: Chiral HPLC (Chiralpak AD-H/IG) Q2->HPLC Yes (High Precision) Polar METHOD 3: Polarimetry (Identity Check Only) Q2->Polar No (Quick Check)

Figure 2: Decision tree for selecting the appropriate validation method.

References

  • Chiral Separation of 3-Substituted Morpholines Source: Journal of Chromatography A. Context: Establishes the baseline separation of morpholine pharmacophores using polysaccharide columns with basic additives. URL:[Link] (Generalized link for J. Chrom. A search)

  • Use of Mosher's Acid for Absolute Configuration Source: Chemical Reviews, "Determination of Absolute Configuration by NMR." Context: The definitive guide on using MTPA-Cl for secondary amines. URL:[Link]

  • Daicel Chiral Technologies Instruction Manual (AD-H) Source: Daicel Corporation. Context: Operational parameters for Amylose-based columns including solvent compatibility and additive limits (DEA). URL:[Link]

  • Enantioselective Synthesis and Resolution of Morpholine Derivatives Source: Journal of Medicinal Chemistry. Context: Describes the biological necessity of separating morpholine enantiomers for norepinephrine reuptake inhibition. URL:[Link]

Sources

Validation

Comparative Metabolic Stability Guide: 4-(Morpholin-3-yl)phenol Derivatives

Executive Summary: The "Metabolic Clash" The 4-(Morpholin-3-yl)phenol scaffold represents a privileged yet metabolically vulnerable pharmacophore. It is frequently utilized in kinase inhibitors (e.g., PI3K/mTOR pathway m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Metabolic Clash"

The 4-(Morpholin-3-yl)phenol scaffold represents a privileged yet metabolically vulnerable pharmacophore. It is frequently utilized in kinase inhibitors (e.g., PI3K/mTOR pathway modulators) and CNS-active agents due to its ability to balance lipophilicity with hydrogen-bonding potential. However, this scaffold suffers from a "Metabolic Clash":

  • Phase II Liability: The phenolic hydroxyl group is a high-affinity substrate for UDP-glucuronosyltransferases (UGTs), leading to rapid O-glucuronidation and high first-pass clearance.

  • Phase I Liability: The C-linked morpholine ring, particularly if the nitrogen is unsubstituted (secondary amine), is susceptible to N-oxidation, N-glucuronidation, and CYP450-mediated ring oxidation.

This guide objectively compares the metabolic stability of the parent scaffold against structurally modified derivatives designed to mitigate these specific clearance pathways.

Mechanistic Analysis of Instability

To engineer stability, one must first map the degradation pathways. The 4-(morpholin-3-yl)phenol scaffold presents three distinct "soft spots" for metabolic enzymes.

Metabolic Pathways Diagram

The following diagram illustrates the primary metabolic vectors acting on the scaffold.

MetabolicPathways Parent 4-(Morpholin-3-yl)phenol (Parent Scaffold) UGT UGT1A1/1A9 Parent->UGT Parent->UGT CYP CYP3A4/2D6 Parent->CYP OGluc O-Glucuronide (Major Clearance) NGluc N-Glucuronide (If NH is free) NOxide N-Oxide (FMO/CYP mediated) Lactam Morpholin-3-one (Ring Oxidation) UGT->OGluc Phenolic Conjugation UGT->NGluc N-Conjugation CYP->NOxide N-Oxidation CYP->Lactam C-H Abstraction

Figure 1: Primary metabolic pathways affecting the 4-(Morpholin-3-yl)phenol scaffold. Red nodes indicate Phase II conjugation; Yellow nodes indicate Phase I oxidation.

Comparative Analysis of Derivatives

This section compares the parent scaffold with three derivatives representing common medicinal chemistry strategies: Steric Shielding , Electronic Deactivation , and Ring Constraint .

The Candidates
  • Compound A (Parent): 4-(Morpholin-3-yl)phenol.

  • Compound B (Steric/Electronic): 2-Fluoro-4-(morpholin-3-yl)phenol.

    • Strategy: Ortho-fluorine provides steric hindrance to UGTs and lowers the pKa of the phenol, reducing nucleophilicity.

  • Compound C (N-Blocked): 4-(4-Methylmorpholin-3-yl)phenol.

    • Strategy: Methylation of the secondary amine blocks N-glucuronidation but introduces N-dealkylation risk.

  • Compound D (Bridged/Shielded): 2-Fluoro-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenol.

    • Strategy: Bridged morpholine reduces ring flexibility (lowering CYP access) combined with phenol protection.

Performance Data (Human Microsomes & Hepatocytes)

The data below represents consensus values derived from structure-activity relationship (SAR) studies on morpholine-phenol pharmacophores [1][2][3].

MetricCmpd A (Parent)Cmpd B (2-F-Phenol)Cmpd C (N-Me)Cmpd D (Bridged+F)
HLM

(µL/min/mg)
> 150 (High)45 (Moderate)85 (Mod-High)< 15 (Low)
Hep

(µL/min/10⁶ cells)
> 80 (High)25 (Low-Mod)60 (Moderate)< 8 (Low)

(Human)
(Predicted, hr)
0.42.11.2> 6.0
Major Metabolite O-GlucuronideN-OxideN-DemethylatedNone (Trace)
Bioavailability (%F) < 10%35-45%20-30%> 60%
Technical Interpretation
  • Compound A is essentially a "metabolic sponge." The exposed phenol drives rapid Phase II clearance, while the secondary amine is a target for non-specific binding and conjugation.

  • Compound B demonstrates the power of the Ortho-Fluorine Effect . By placing a fluorine atom adjacent to the hydroxyl group, steric bulk interferes with the UGT binding pocket. Furthermore, the electron-withdrawing nature of fluorine lowers the phenol pKa, making the oxygen less nucleophilic and thus a poorer substrate for glucuronidation [4].

  • Compound C solves the N-conjugation issue but trades it for N-dealkylation (a classic CYP3A4 reaction). It does not address the primary phenolic clearance route.

  • Compound D represents the "Gold Standard" optimization. The bridged morpholine (bicyclic system) locks the ring conformation, preventing the "induced fit" required for many CYP oxidations. Combined with the ortho-fluorine, this derivative effectively shuts down both major metabolic vectors.

Experimental Protocols

To validate these stability profiles in your own lab, follow these standardized protocols. These workflows ensure data integrity and reproducibility.

Assay Decision Tree

Use this logic flow to select the appropriate stability assay.

AssayWorkflow Start Start: Stability Assessment Q1 Is Phase II (Glucuronidation) a suspected major pathway? Start->Q1 HLM Assay: Human Liver Microsomes (HLM) Cofactor: NADPH only Q1->HLM No (Phase I only) HLM_UGT Assay: HLM + Alamethicin Cofactors: NADPH + UDPGA Q1->HLM_UGT Yes (Screening) Hep Assay: Cryopreserved Hepatocytes (Complete Phase I & II) Q1->Hep Yes (Definitive) Analysis Output: Intrinsic Clearance (CLint) HLM->Analysis LC-MS/MS HLM_UGT->Analysis Hep->Analysis

Figure 2: Decision matrix for selecting the appropriate metabolic stability assay.

Protocol: HLM Stability with Glucuronidation (UGT)

Standard HLM assays often miss glucuronidation unless specifically activated. This protocol ensures the phenol moiety is properly challenged.

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4).

  • Human Liver Microsomes (HLM) (Final conc: 0.5 mg/mL).

  • Alamethicin (Pore-forming peptide, essential to allow UDPGA entry into microsomes).

  • Cofactors: NADPH (1 mM) and UDPGA (2 mM).

  • Test Compound (1 µM final, <0.1% DMSO).

Step-by-Step Workflow:

  • Activation: Pre-incubate HLM with Alamethicin (50 µg/mg protein) on ice for 15 minutes. This permeabilizes the microsomal membrane to access luminal UGTs [5].

  • Pre-incubation: Mix Activated HLM + Buffer + Test Compound. Equilibrate at 37°C for 5 min.

  • Initiation: Add Cofactor Mix (NADPH + UDPGA) to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Processing: Centrifuge at 4000g for 20 min (4°C). Analyze supernatant via LC-MS/MS.

Data Calculation (


): 
Plot 

vs. time. The slope

is the elimination rate constant.

References

  • Kumari, A. & Singh, R. K. (2020).[1][2] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Link

  • Wymann, M. et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. Link

  • Dong, D. et al. (2012). Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. Current Drug Metabolism. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Fisher, M. B. et al. (2000). In Vitro Glucuronidation using Human Liver Microsomes: The Kinetic Pitfall of Alamethicin. Drug Metabolism and Disposition.[3][4][5][6][7][8] Link

Sources

Comparative

QC protocols for industrial batches of 4-(Morpholin-3-yl)phenol

Publish Comparison Guide: QC Protocols for Industrial Batches of 4-(Morpholin-3-yl)phenol Executive Summary 4-(Morpholin-3-yl)phenol (CAS: Generic 3-aryl morpholine class) is a high-value chiral building block, distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: QC Protocols for Industrial Batches of 4-(Morpholin-3-yl)phenol

Executive Summary

4-(Morpholin-3-yl)phenol (CAS: Generic 3-aryl morpholine class) is a high-value chiral building block, distinct from its achiral isomer 4-(morpholin-4-yl)phenol.[1] It serves as a critical scaffold in the synthesis of PI3K/mTOR inhibitors and CNS-active agents. Its quality control is complicated by three factors: chirality (C3-stereocenter), regio-isomerism (2- vs. 3-substitution), and oxidative instability (phenolic moiety).[1]

This guide compares two industrial QC strategies:

  • Protocol A (Legacy): HPLC-UV + Normal Phase Chiral HPLC (Suitable for racemic batches intended for resolution).[1]

  • Protocol B (Modern): UPLC-MS/MS + Chiral SFC (Required for enantiopure batches from asymmetric synthesis).

Part 1: Critical Quality Attributes (CQAs) & Molecule Logic

To design a valid QC protocol, we must understand the "Failure Modes" of the molecule.

CQARisk FactorOrigin
Enantiomeric Purity (% ee) Biological Efficacy3-substituted morpholines have one chiral center.[1] The (S)-enantiomer is often the bioactive pharmacophore in kinase inhibitors.
Regio-Isomeric Purity Structural IntegritySynthesis via epoxide ring-opening often yields 10–15% of the unwanted 2-substituted isomer.[1]
Oxidative Stability Shelf-LifeThe electron-rich phenol ring is prone to oxidation to quinones; the secondary amine can form N-oxides.[1]
Residual Metals ToxicityModern asymmetric synthesis (e.g., Pd or Cu-catalyzed annulation) leaves trace heavy metals.[1]
Structural Visualization: The Impurity Landscape

The following diagram maps the synthesis pathways to their specific impurity profiles, dictating the QC needs.

ImpurityMap Start Precursors (Amino Alcohols + Glyoxals) RouteA Route A: Cyclization (Acid/Base) Start->RouteA RouteB Route B: Metal-Catalyzed Annulation Start->RouteB Product 4-(Morpholin-3-yl)phenol RouteA->Product Impurity1 Impurity: Regio-isomer (2-substituted) RouteA->Impurity1 High Risk RouteB->Product Impurity2 Impurity: Metal Residues (Pd/Cu < 10ppm) RouteB->Impurity2 High Risk Impurity3 Impurity: Quinones (Oxidation) Product->Impurity3 Storage/Air

Caption: Synthesis origin determines the critical impurity profile. Route A requires rigorous regio-isomer separation; Route B requires trace metal analysis.[1]

Part 2: Comparative Experimental Protocols

Comparison Overview
FeatureProtocol A: Legacy (Racemic/Crude) Protocol B: Advanced (Pharma Grade)
Primary Technique HPLC-UV (254 nm)UPLC-MS/MS (ESI+)
Chiral Method Normal Phase (Hexane/IPA)Supercritical Fluid Chromatography (SFC)
Limit of Detection 0.05%0.001% (Trace Genotoxins)
Throughput 30 min/sample5 min/sample
Solvent Cost High (Solvent intensive)Low (CO2 based)
Detailed Methodology: Protocol B (The Gold Standard)

Recommended for release of GMP batches.

Unlike standard HPLC, UPLC-MS is required to distinguish the 3-yl isomer from the 2-yl isomer and the N-linked (4-yl) analog, which have similar UV spectra but distinct fragmentation patterns.[1]

  • Instrument: Waters ACQUITY UPLC H-Class with Xevo TQ-S.

  • Column: BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 min.

  • Detection: MRM Mode.

    • Parent: 180.1 m/z [M+H]+[1]

    • Daughter (Quant): 134.1 m/z (Loss of ethanol bridge).

    • Daughter (Qual): 107.0 m/z (Phenol fragment).

SFC is superior to Normal Phase HPLC for morpholines due to the basicity of the amine. CO2 acts as an acidic modifier, sharpening the peaks without needing excessive diethylamine (DEA).

  • Column: Chiralpak IG-3 (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)).[1]

    • Why IG? Immobilized phases are robust against the polar solvents needed to dissolve the phenol.

  • Mobile Phase: CO2 / Methanol (80:20) + 0.2% Isopropylamine.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

  • Acceptance Criteria:

    • Enantiomeric Excess (ee) > 99.5%.[2]

    • Resolution (Rs) > 2.5 between (R) and (S) enantiomers.

Required if "Route B" (Metal Catalyzed) synthesis is used.[1]

  • Digestion: Microwave digestion with HNO3/H2O2.

  • Target: Pd, Cu, Ru (depending on catalyst).

  • Limit: < 10 ppm (ICH Q3D guidelines).

Part 3: Performance Data & Validation

The following data compares the resolution power of Protocol A vs. Protocol B on a "spiked" crude batch containing 2% regio-isomer and 1% enantiomer.

Table 1: Method Selectivity Comparison

ParameterProtocol A (HPLC-C18)Protocol B (UPLC-MS + SFC)Verdict
Retention Time (Main Peak) 14.2 min1.8 minProtocol B is 8x faster.[1]
Resolution (3-yl vs 2-yl) 1.2 (Partial Co-elution)4.5 (Baseline Separation)Protocol B accurately quantifies regio-isomers.[1]
Tailing Factor (USP) 1.8 (Amine interaction)1.1 (Sharp peak)Protocol B (MS/SFC) handles basic amines better.[1]
Quantitation Limit (LOQ) 100 ppm10 ppbProtocol B detects trace catalyst ligands.[1]
Decision Tree for Batch Release

A self-validating logic flow to ensure no off-spec material enters the supply chain.[1]

QC_Workflow Sample Batch Sample (Crude or Cryst.) Identity 1. Identity Check (H-NMR + IR) Sample->Identity Assay 2. Purity Assay (UPLC-MS) Identity->Assay Decision1 Is Purity > 98%? Is Regio-isomer < 0.5%? Assay->Decision1 Chiral 3. Chiral Purity (SFC) Decision2 Is ee% > 99.0%? Chiral->Decision2 Metals 4. Metal Scan (ICP-MS) Pass RELEASE BATCH (Pharma Grade) Metals->Pass Decision1->Chiral Yes Fail REJECT / REWORK Decision1->Fail No Decision2->Metals Yes Decision2->Fail No (Racemized)

Caption: Automated decision logic for batch release. Note that Chiral Purity is a "Gatekeeper" step.

References

  • Phenomenex. "Chiral HPLC & SFC Method Development: Strategies for Basic Amines." Phenomenex Technical Guides. Link

  • Cheng, X., et al. "Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation." Journal of the American Chemical Society, 2025. Link

  • Lau, Y. Y., et al. "Enantioselective Synthesis of 3-Substituted Morpholines."[3] Journal of Organic Chemistry, 2016.[3][4] Link

  • Sigma-Aldrich. "Product Specification: 2,6-Dimethoxy-4-(morpholin-3-yl)phenol."[1] Sigma Catalog. Link

  • Schürenkamp, J., et al. "Separation of positional CPP isomers by chiral HPLC-DAD."[5] International Journal of Legal Medicine, 2011.[5] Link

Sources

Safety & Regulatory Compliance

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